molecular formula C13H15NO4 B1382989 (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid CAS No. 1260593-73-4

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Cat. No.: B1382989
CAS No.: 1260593-73-4
M. Wt: 249.26 g/mol
InChI Key: HURBVFYCLCMKGU-LLVKDONJSA-N
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Description

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (CAS 1260593-73-4) is a chiral chemical building block with a molecular formula of C13H15NO4 and a molecular weight of 249.27 g/mol . This compound features a cyclopropyl group and a benzyloxycarbonyl (Cbz) protecting group, making it a valuable intermediate in organic synthesis and pharmaceutical research . The Cbz group is commonly used in peptide synthesis to protect amine functionalities, and the constrained cyclopropane ring can influence the conformation and metabolic properties of target molecules. While the specific biological profile of this (R)-enantiomer is a subject of ongoing research, structural analogs and related cyclopropane-containing compounds are widely investigated for their potential in medicinal chemistry . Such compounds are of interest in neuroscience research, with some related molecules being studied for their interactions with neurological targets . Researchers utilize this chiral scaffold to explore structure-activity relationships (SAR) in the development of new bioactive molecules . The product is presented as a solid and is for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(2R)-2-cyclopropyl-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11(10-6-7-10)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,17)(H,15,16)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURBVFYCLCMKGU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclopropyl scaffold combined with the versatile benzyloxycarbonyl (Cbz) protecting group makes it an attractive component for the synthesis of novel peptides, peptidomimetics, and other complex molecular architectures with potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines theoretical estimations based on structurally analogous compounds with detailed, field-proven experimental protocols for the determination of these properties. This approach equips researchers with both a foundational understanding of the compound's expected behavior and the practical tools to ascertain its precise characteristics in a laboratory setting.

Chemical Structure and General Information

  • IUPAC Name: (2R)-2-(benzyloxycarbonylamino)-2-cyclopropylacetic acid

  • Synonyms: (R)-Cbz-aminocyclopropylacetic acid, N-Cbz-(R)-alpha-cyclopropylglycine

  • CAS Number: 127974-00-9

  • Molecular Formula: C₁₃H₁₅NO₄

  • Molecular Weight: 249.26 g/mol

Structure:

I. Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Estimated Melting Point:

Experimental Protocol for Melting Point Determination

This protocol describes the determination of the melting point range using a modern digital melting point apparatus.[2][3][4]

Instrumentation:

  • Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)

  • Capillary tubes (one end sealed)

  • Mortar and pestle (optional, for sample grinding)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[2][3]

    • Load the sample into a capillary tube by tapping the open end of the tube into the powder.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[3]

  • Apparatus Setup:

    • Turn on the melting point apparatus and allow it to stabilize.

    • Set the starting temperature to approximately 20°C below the expected melting point.

    • Set the heating rate (ramp rate). For a preliminary, rapid determination, a rate of 5-10°C/minute can be used. For an accurate determination, a slower rate of 1-2°C/minute is recommended, especially when approaching the expected melting point.

  • Measurement:

    • Insert the packed capillary tube into the sample holder of the apparatus.

    • Begin heating and observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

    • Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Post-Measurement:

    • Allow the apparatus to cool before performing subsequent measurements.

    • Dispose of the used capillary tube appropriately.

Data Presentation:

ParameterDescription
Melting Range The temperature range from the first sign of melting to complete liquefaction.
Purity Indication A narrow melting range (e.g., < 2°C) is indicative of high purity.

Visualization of Experimental Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Dry and Powder Sample prep2 Load into Capillary Tube (2-3 mm) prep1->prep2 meas1 Insert into Apparatus prep2->meas1 meas2 Set Start Temp & Ramp Rate meas1->meas2 meas3 Observe and Record T_start meas2->meas3 meas4 Observe and Record T_end meas3->meas4 analysis1 Determine Melting Range meas4->analysis1 analysis2 Assess Purity analysis1->analysis2 SolubilityWorkflow cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k1 Prepare DMSO Stock k2 Serial Dilution k1->k2 k3 Add Aqueous Buffer k2->k3 k4 Incubate & Measure Turbidity k3->k4 t1 Add Excess Solid to Solvent t2 Shake to Equilibrate t1->t2 t3 Centrifuge to Separate Phases t2->t3 t4 Quantify Supernatant (HPLC/LC-MS) t3->t4

Caption: Workflows for Kinetic and Thermodynamic Solubility Assays.

III. Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in solution and is crucial for predicting the ionization state of a molecule at a given pH. [5]For this compound, there are two primary ionizable groups: the carboxylic acid and the amide proton.

Estimated pKa Values:

  • Carboxylic Acid (pKa₁): The pKa of the α-carboxyl group in amino acids is typically in the range of 1.8 to 2.4. The electron-withdrawing effect of the adjacent Cbz-protected amino group may slightly lower this value. A reasonable estimate for the carboxylic acid pKa is ~2.0-3.0 .

  • Amide Proton (pKa₂): The N-H proton of the carbamate is generally not considered acidic under typical physiological conditions. Its pKa is expected to be very high, likely >15, and therefore not relevant for most biological applications.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable groups. [6][7][8] Materials and Instrumentation:

  • This compound

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • pH meter with a combination glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water containing a background electrolyte like 0.1 M KCl.

  • Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with the standardized HCl solution.

  • Titration:

    • Immerse the calibrated pH electrode and the tip of the burette into the sample solution.

    • Begin stirring the solution at a constant rate.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. [8]This can be determined from the first derivative of the titration curve (where the slope is at a minimum) or by finding the volume of NaOH required to reach the equivalence point (the inflection point of the curve) and dividing it by two.

Visualization of Logical Flow:

pKaDetermination start Dissolve Compound in Water/KCl titrate Titrate with Standardized NaOH start->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot analyze Determine Half-Equivalence Point plot->analyze pKa pKa = pH at Half-Equivalence Point analyze->pKa

Sources

An In-depth Technical Guide to (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid: Structure, Stereochemistry, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, a non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry. Its unique structural features, particularly the conformationally constrained cyclopropyl ring, offer significant advantages in the design of novel therapeutics. This guide provides a comprehensive overview of its structural formula, stereochemistry, and its strategic application in drug development, offering insights for researchers engaged in the synthesis and utilization of this versatile compound. The incorporation of constrained amino acids is a well-established strategy in peptidomimetics and drug design to enhance stability, potency, and selectivity of bioactive molecules.[1][2][3][4]

Physicochemical Properties and Identifiers

A clear identification of this compound is crucial for its application in research and development. The key identifiers and properties are summarized in the table below.

PropertyValue
IUPAC Name (2R)-2-(benzyloxycarbonylamino)-2-(cyclopropyl)acetic acid
CAS Number 1260593-73-4[5]
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.27 g/mol
SMILES O=C(O)C2CC2

Structural Formula and Stereochemistry

The defining feature of this compound is its chiral center at the alpha-carbon (Cα), directly attached to the cyclopropyl ring. This chirality is designated as (R) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog Priority Assignment

The determination of the (R)-configuration is based on the priority assigned to the four substituents attached to the chiral Cα:

  • -NH-Cbz (Benzyloxycarbonylamino group): The nitrogen atom (atomic number 7) has the highest priority.

  • -COOH (Carboxylic acid group): The carbon atom is bonded to two oxygen atoms (higher atomic number than the carbons of the cyclopropyl group).

  • -C₃H₅ (Cyclopropyl group): The carbon atoms of the cyclopropyl ring have a lower priority than the carboxyl group.

  • -H (Hydrogen atom): The hydrogen atom (atomic number 1) has the lowest priority.

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, thus assigning the (R)-configuration.

Figure 1: Structure and CIP Priority of this compound.

The rigid cyclopropyl group significantly restricts the conformational freedom of the amino acid backbone, a property that is highly desirable in the design of peptidomimetics.[4][6] This conformational constraint can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity and biological activity.[3][7][8]

Synthesis

The enantioselective synthesis of this compound is a key step in its utilization. While various methods for the synthesis of cyclopropane amino acids have been reported, a common strategy involves the asymmetric cyclopropanation of a suitable precursor.[9]

One plausible, though not explicitly detailed in readily available literature for this specific molecule, synthetic approach could involve the stereoselective cyclopropanation of a dehydroamino acid derivative. The following represents a generalized, conceptual workflow based on established chemical principles.[10]

Proposed Synthetic Workflow

G cluster_workflow Conceptual Synthetic Pathway start Chiral Glycine Equivalent step1 Olefination start->step1 intermediate1 Dehydroamino Acid Derivative step1->intermediate1 step2 Asymmetric Cyclopropanation intermediate1->step2 intermediate2 Protected Cyclopropyl Amino Acid step2->intermediate2 step3 Deprotection/Purification intermediate2->step3 end (R)-Benzyloxycarbonylamino- cyclopropyl-acetic acid step3->end

Figure 2: Conceptual workflow for the synthesis of this compound.

Step-by-Step Conceptual Protocol:

  • Preparation of a Chiral Dehydroamino Acid Precursor: The synthesis would likely commence with a chiral glycine equivalent, which is then subjected to an olefination reaction (e.g., Horner-Wadsworth-Emmons reaction) with cyclopropanecarboxaldehyde to introduce the cyclopropylidene moiety.

  • Asymmetric Cyclopropanation: The resulting dehydroamino acid derivative would then undergo an asymmetric cyclopropanation. This is a critical step for establishing the desired (R)-stereochemistry. Catalytic methods, potentially employing chiral rhodium or copper complexes, are often utilized for such transformations.[11]

  • Protecting Group Manipulation and Purification: Following cyclopropanation, manipulation of protecting groups may be necessary. The benzyloxycarbonyl (Cbz) group is a common amine protecting group in peptide synthesis. The final product would be purified using standard techniques such as chromatography and crystallization.

Causality in Experimental Choices:

  • Choice of Chiral Auxiliary/Catalyst: The selection of the chiral catalyst in the cyclopropanation step is paramount for achieving high enantioselectivity. The catalyst's structure dictates the facial selectivity of the addition to the double bond.

  • Protecting Group Strategy: The Cbz group is chosen for its stability under various reaction conditions and its facile removal by hydrogenolysis, which is compatible with many other functional groups.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the spectroscopic data for this compound is not readily found, the expected spectral features can be predicted based on its structure. Researchers synthesizing this compound would rely on a combination of NMR, IR, and mass spectrometry to confirm its identity and purity.

Expected ¹H NMR Signals:
  • Aromatic Protons (C₆H₅): A multiplet in the range of 7.2-7.4 ppm.

  • Benzyl CH₂: A singlet or AB quartet around 5.1 ppm.

  • α-Proton (CH): A signal coupled to the cyclopropyl protons and the NH proton.

  • NH Proton: A broad singlet or doublet, with its chemical shift dependent on concentration and solvent.

  • Cyclopropyl Protons: A complex multiplet in the upfield region (typically 0.4-1.5 ppm) due to geminal and vicinal couplings.

  • Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Signals:
  • Carbonyl Carbons (C=O): Two signals in the downfield region, one for the carboxyl group (~175 ppm) and one for the carbamate (~156 ppm).

  • Aromatic Carbons: Signals in the range of 127-136 ppm.

  • Benzyl CH₂: A signal around 67 ppm.

  • α-Carbon: A signal around 55-60 ppm.

  • Cyclopropyl Carbons: Signals in the upfield region (typically 5-15 ppm).

Expected IR Spectroscopy Bands:
  • O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.[12]

  • N-H Stretch (Amine): A band around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid and Carbamate): Strong absorptions in the region of 1680-1740 cm⁻¹.[12]

  • C-O Stretch: Bands in the 1200-1300 cm⁻¹ region.[12]

  • Aromatic C-H and C=C Bends: Signals in the fingerprint region.

Mass Spectrometry:
  • Molecular Ion Peak (M+): Expected at m/z = 249.10.

  • Fragmentation Pattern: Characteristic fragments would include the loss of the benzyl group, CO₂, and cleavage of the cyclopropyl ring.

Applications in Drug Development

The incorporation of this compound into peptide-based drug candidates can confer several advantageous properties.

Conformational Constraint and Pre-organization

The rigid cyclopropyl group acts as a conformational lock, reducing the flexibility of the peptide backbone.[4][6] This pre-organization into a bioactive conformation can lead to a significant increase in binding affinity for the target receptor or enzyme, as the entropic penalty of binding is reduced.

Enhanced Metabolic Stability

Peptides are often susceptible to enzymatic degradation by proteases. The non-natural cyclopropylglycine residue can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[13]

Modulation of Physicochemical Properties

The cyclopropyl group can also influence the lipophilicity and other physicochemical properties of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

Use in Peptidomimetics

This compound is a key building block for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved drug-like properties.[7][8] These can be used to target a wide range of biological processes and have applications in areas such as oncology, infectious diseases, and metabolic disorders.[14][15]

G cluster_applications Applications in Drug Development AminoAcid (R)-Benzyloxycarbonylamino- cyclopropyl-acetic acid Peptide Peptide Backbone AminoAcid->Peptide Incorporation Constraint Conformational Constraint Peptide->Constraint Stability Increased Metabolic Stability Peptide->Stability Affinity Enhanced Binding Affinity Constraint->Affinity Drug Improved Drug Candidate Stability->Drug Affinity->Drug

Figure 3: The role of this compound in improving drug candidates.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. Its well-defined stereochemistry and the conformational constraints imposed by the cyclopropyl ring provide a rational basis for the design of more potent, selective, and stable peptide-based therapeutics. A thorough understanding of its structure, synthesis, and properties, as outlined in this guide, is essential for its effective application in the ongoing quest for novel and improved medicines.

References

  • Stammler, C. H. The synthesis of cyclopropane amino acids and peptides. Google Patents EP0135429A1, filed August 10, 1984, and issued March 20, 1985.
  • Stammler, C. H. The synthesis of cyclopropane amino acids and peptides. Google Patents WO1985000809A1, filed August 10, 1984, and issued February 28, 1985.
  • Barone, V., Fraternali, F., Cristinziano, P. L., Lelj, F., & Rosa, A. (1988). Conformational behavior of α,α‐dialkylated peptides: Ab initio and empirical results for cyclopropylglycine. Biopolymers, 27(10), 1673–1685. [Link]

  • Zhang, Z., & Zhang, X. P. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]

  • Wang, Y., et al. (2019). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry, 84(24), 16167-16175. [Link]

  • Mallet, C., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 24(1), 238-243. [Link]

  • Slideshare. Global and local restrictions Peptidomimetics. [Link]

  • Asakura, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 20(19), 4848. [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0250782). [Link]

  • Li, P., & Xu, W. (2003). Conformational Restriction of Peptidomimetics in Drug Design. Chinese Journal of Chemistry, 21(11), 1461-1470. [Link]

  • Tasi, G., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. [Link]

  • Piaz, F. D., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Hruby, V. J. (2002). Conformational and topographical considerations in designing agonist peptidomimetics from peptide leads. Biopolymers, 66(3), 143-161. [Link]

  • SpectraBase. (2S)-2-(benzyloxycarbonylamino)-2-[(2R,3R,4R,5S)-3,4,5-triacetoxytetrahydrofuran-2-yl]acetic acid methyl ester - Optional[MS (GC)] - Spectrum. [Link]

  • SpectraBase. (2S)-2-(benzyloxycarbonylamino)-2-[(2R,3R,4R,5S)-3,4,5-triacetoxytetrahydrofuran-2-yl]acetic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Liu, X. Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof. Google Patents CN103539714A, filed September 29, 2011, and issued January 29, 2014.
  • Zhu, Y., et al. (2022). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. The Journal of Organic Chemistry, 87(2), 1074-1085. [Link]

  • Breslow, R., & Groves, J. T. (1970). Cyclopropenyl Cation. Synthesis and Characterization. Journal of the American Chemical Society, 92(4), 984-987. [Link]

  • El-Sayed, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • Pellicciari, R., et al. (1996). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 61(23), 8042-8045. [Link]

  • Pohland, A. Process for manufacturing cyclopropylamine. Google Patents US3711549A, filed August 29, 1968, and issued January 16, 1973.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. [Link]

  • Reddy, B. V. S., et al. (2007). Enantioselective synthesis of α-aminopropargylphosphonates. Tetrahedron Letters, 48(43), 7634-7637. [Link]

  • Eckhardt, M., et al. Glucopyranosyl-substituted benzol derivatives, drugs containing said compounds, the use thereof and method for the production thereof. Google Patents WO2005092877A1, filed March 17, 2005, and issued October 6, 2005.
  • Chen, Y. Preparation method of 1-mercaptomethylcyclopropyl acetic acid. Google Patents CN103288695A, filed March 8, 2012, and issued September 11, 2013.
  • Van Veller, B., et al. (2020). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. [Link]

  • Mobley, C. K., et al. (2017). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Biomolecular NMR, 68(2), 93-103. [Link]

  • Devine, P. N., et al. Synthesis of optically active cyclohexylphenylglycolate esters. Google Patents EP1424321B1, filed November 26, 2002, and issued May 23, 2007.
  • Chen, C. Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. Google Patents US7271268B1, filed February 1, 2005, and issued September 18, 2007.
  • SpectraBase. N(2)-(Benzyloxycarbonyl)-N(1)-decylalaninamide - Optional[13C NMR]. [Link]

  • Parvathaneni, V., et al. (2021). Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. PLoS ONE, 16(11), e0259462. [Link]

  • Uche, F. I., et al. (2024). GAS CHROMATOGRAPHY MASS SPECTROMETRY AND FOURIER INFRARED SPECTROSCOPY CHARACTERIZATION OF THE BIOACTIVE COMPONENTS OF METHANOLIC PLANT EXTRACT OF Pterocarpus santalinoides. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to (R)-Benzyloxycarbonylamino-cyclopropyl-acetic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and peptide science, the conformational constraint of molecular scaffolds is a paramount strategy for enhancing biological activity, metabolic stability, and target specificity. Non-natural amino acids, particularly those incorporating cyclic structures, have emerged as invaluable tools in this endeavor. Among these, cyclopropyl-containing amino acids represent a unique class of building blocks that impart rigidity and novel stereochemical features to peptide and peptidomimetic structures. This guide provides a comprehensive technical overview of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid , a chiral building block of significant interest in drug discovery and development. We will delve into its chemical identity, synthesis, purification, characterization, and its strategic applications, offering a resource for researchers seeking to leverage its unique properties.

Core Compound Identity

This compound is a non-proteinogenic amino acid characterized by a cyclopropane ring at the alpha-position and a benzyloxycarbonyl (Cbz) protecting group on the amino function. This specific stereoisomer, the (R)-enantiomer, offers a defined three-dimensional arrangement crucial for stereospecific interactions with biological targets.

Identifier Value Source
CAS Number 1260593-73-4[1]
Molecular Formula C₁₃H₁₅NO₄
Molecular Weight 249.26 g/mol

The Strategic Importance in Drug Discovery

The incorporation of the cyclopropyl moiety into amino acid scaffolds offers several advantages in the design of therapeutic agents. The rigid cyclopropane ring restricts the conformational freedom of the peptide backbone, which can lead to a more favorable pre-organization for binding to a biological target. This can result in enhanced potency and selectivity. Furthermore, the cyclopropyl group can shield the adjacent amide bonds from enzymatic degradation, thereby improving the metabolic stability and in vivo half-life of peptide-based drugs.

The benzyloxycarbonyl (Cbz) group serves as a crucial protecting group for the amine functionality. Its stability under a range of reaction conditions, coupled with its facile removal through catalytic hydrogenolysis, makes it an ideal choice for multi-step peptide synthesis.[2][3]

Synthesis and Purification: A Technical Workflow

Conceptual Synthetic Pathway

A logical approach to the enantioselective synthesis of the target compound would involve the following key transformations:

Synthetic_Pathway cluster_purification Purification A Achiral Starting Material (e.g., a suitable alkene) B Asymmetric Cyclopropanation A->B Chiral Catalyst C Chiral Cyclopropyl Intermediate B->C D Functional Group Interconversion C->D E Introduction of Amino Group D->E F (R)-aminocyclopropyl-acetic acid derivative E->F G Cbz Protection F->G Benzyl Chloroformate H (R)-Benzyloxycarbonylamino- cyclopropyl-acetic acid G->H P1 Chromatography H->P1 P2 Crystallization P1->P2 Applications cluster_apps Key Application Areas Core (R)-Cbz-amino-cyclopropyl-acetic acid App1 Peptidomimetics Core->App1 Introduces Rigidity App2 Constrained Peptides Core->App2 Induces Specific Conformations App3 Enzyme Inhibitors Core->App3 Mimics Transition States App4 Chiral Ligands Core->App4 Asymmetric Synthesis App1->App2

Sources

Unlocking Novel Bioactivity: A Technical Guide to the Application of Constrained Cyclopropyl Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of therapeutic peptides and small molecules is a cornerstone of modern drug discovery. A significant challenge lies in overcoming the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility, which often leads to reduced potency and selectivity. The incorporation of non-canonical amino acids with constrained geometries presents a powerful strategy to address these hurdles. Among these, cyclopropyl amino acids have emerged as exceptionally valuable building blocks. This guide provides a comprehensive technical overview of the synthesis, conformational properties, and biological applications of constrained cyclopropyl amino acids. We will delve into the causality behind their utility, present detailed experimental protocols for their synthesis and biological evaluation, and showcase their successful application in potent therapeutics through case studies on Hepatitis C Virus (HCV) protease inhibitors and opioid receptor modulators.

Introduction: The Rationale for Conformational Constraint

Peptides are exquisite signaling molecules, capable of binding to their targets with high affinity and specificity. However, their therapeutic potential is often hampered by two key factors: rapid degradation by proteases and the high energetic cost of adopting the specific three-dimensional conformation required for receptor binding. Introducing conformational constraints into a peptide backbone can mitigate both issues.[1] By locking a portion of the molecule into a desired geometry, we reduce the entropic penalty of binding and can simultaneously shield cleavage-susceptible amide bonds from enzymatic attack.[2][3]

The cyclopropane ring is a particularly effective tool for inducing such constraints.[4] Its rigid, three-membered ring structure severely limits the rotational freedom of the peptide backbone and can precisely orient amino acid side chains.[5][6] This inherent rigidity, a result of significant ring strain and unique 'bent' bonds, allows medicinal chemists to design molecules that are pre-organized for optimal interaction with their biological targets, leading to enhanced potency, selectivity, and metabolic stability.[4][7]

The Cyclopropyl Moiety: A Tool for Structural Pre-organization

The utility of cyclopropyl amino acids stems directly from the unique stereoelectronic properties of the cyclopropane ring.

  • Rigidity and Strain: Unlike more flexible aliphatic chains or larger rings, the cyclopropane ring is planar and rigid. The C-C-C bond angles are compressed to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This strain energy makes the ring conformationally locked.[8]

  • Conformational Mimicry: By selecting the appropriate stereochemistry of substituents on the cyclopropane ring, it is possible to mimic specific peptide secondary structures. For instance, trans-substituted cyclopropanes can stabilize extended β-strand conformations, while cis-substitution can induce reverse turns (β-turns), which are critical recognition motifs in many biological processes.[9]

  • Metabolic Shielding: The cyclopropyl group is resistant to common metabolic degradation pathways that affect linear hydrocarbon chains, thereby enhancing the in vivo half-life of a drug candidate.[7]

This ability to enforce a specific, bioactive conformation is a central theme in the success of cyclopropane-containing drugs.

Synthesis of Constrained Cyclopropyl Amino Acids

Access to stereochemically pure cyclopropyl amino acids is critical for their application in drug discovery. Several synthetic strategies have been developed, broadly categorized into two approaches: the cyclopropanation of unsaturated amino acid precursors and the functionalization of pre-formed cyclopropane rings.[10] Common methods include reactions of carbenes or ylides with dehydroamino acids and the bis-alkylation of glycine equivalents with 1,2-dielectrophiles.[10][11]

Detailed Protocol: Synthesis of 1-Aminocyclopropane-1-Carboxylic Acid (ACC)

This protocol is a representative example based on the alkylated cyclization of a nitroacetate precursor, a common and scalable method.[12]

Objective: To synthesize 1-aminocyclopropane-1-carboxylic acid.

Materials:

  • Nitroacetate (e.g., Ethyl nitroacetate)

  • 1,2-dihaloethane (e.g., 1,2-dibromoethane)

  • Inorganic weak base (e.g., Potassium carbonate)

  • Solvent (e.g., Dichloromethane)

  • Reducing agent (e.g., H₂ gas with a catalyst like Raney Nickel or Zinc dust in acidic conditions)

  • Aqueous acid (e.g., HCl) and base (e.g., NaOH) for hydrolysis and pH adjustment

  • Ethanol (95%) for recrystallization

  • Reaction vessel (stainless steel cauldron or equivalent), condenser, magnetic stirrer, filtration apparatus, rotary evaporator.

Step-by-Step Procedure:

  • Cyclization: a. To a suitable reaction vessel, add the solvent (e.g., dichloromethane), nitroacetate, and 1,2-dihaloethane. b. Add the inorganic weak base (e.g., K₂CO₃) portion-wise while stirring. The base catalyzes the alkylation and subsequent cyclization. c. Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. d. Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude cyclopropyl nitroester intermediate.

  • Nitro Group Reduction: a. Dissolve the crude intermediate in a suitable solvent (e.g., ethanol or acetic acid). b. Add the reducing agent. If using catalytic hydrogenation, transfer the solution to a pressure vessel, add the Raney Nickel catalyst, and subject it to H₂ gas (pressure will vary depending on scale and equipment) with vigorous stirring. c. Monitor the reaction until the nitro group is fully reduced to an amine. d. After reduction, carefully filter off the catalyst. Concentrate the filtrate to yield the crude 1-aminocyclopropane-1-carboxylate ester.

  • Ester Hydrolysis and Isolation: a. Treat the crude amino ester with aqueous base (e.g., NaOH solution) and heat to hydrolyze the ester to the carboxylate salt. b. Monitor the hydrolysis by TLC.[12] c. Once complete, cool the solution and carefully adjust the pH to the isoelectric point of ACC (around 6-7) using an acid (e.g., glacial acetic acid or dilute HCl).[12] This will cause the product to begin precipitating. d. Cool the mixture further in an ice bath to maximize crystallization. e. Collect the crude product by filtration and wash with cold water.

  • Purification: a. Recrystallize the crude product from 95% ethanol to obtain high-purity 1-aminocyclopropane-1-carboxylic acid.[12] b. Dry the final product under vacuum. Confirm identity and purity using NMR, IR, and mass spectrometry.

Case Study: Potent Inhibition of Hepatitis C Virus (HCV) NS3/4A Protease

The HCV NS3/4A serine protease is essential for viral replication. It cleaves the viral polyprotein into functional non-structural proteins required to form the viral replication complex.[13][14] Therefore, inhibiting this protease is a prime therapeutic strategy. Several approved anti-HCV drugs, including Grazoprevir and Simeprevir, incorporate a constrained cyclopropyl amino acid.[6][7][15]

The cyclopropyl group serves to lock the inhibitor into a low-energy, bioactive conformation that fits optimally into the wide and shallow active site of the protease, thereby enhancing inhibitory potency.

HCV_Replication cluster_host Host Cell Cytoplasm cluster_ER Endoplasmic Reticulum Replication Complex Replication Complex HCV_RNA HCV Genomic RNA Replication Complex->HCV_RNA RNA Replication Polyprotein Viral Polyprotein HCV_RNA->Polyprotein Ribosomal Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic Cleavage NS3_4A->Replication Complex Processes NS4B, NS5A, NS5B to form complex Grazoprevir Grazoprevir (Cyclopropyl Inhibitor) Grazoprevir->NS3_4A BLOCKS

Caption: Role of NS3/4A protease in HCV replication and its inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

The development of HCV protease inhibitors involves extensive SAR studies to optimize potency. The table below summarizes the inhibitory activity of representative compounds, highlighting the contribution of the cyclopropyl moiety.

Compound IDKey Structural FeatureTargetIC₅₀ (nM)Citation
Grazoprevir Acylsulfonamide with vinyl-cyclopropyl groupHCV NS3/4A (GT1a)0.04[15]
Simeprevir Macrocycle with ethyl-cyclopropyl groupHCV NS3/4A (GT1b)7.8[6]
Compound 56 Indole-based with cyclopropyl -sulfonylHCV NS5B Polymerase8.0[16]
Compound 12 Phenyl-based scaffoldHCV NS3/4A (GT1b)2,100[17]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires identical assay conditions.[16][17]

Case Study: Probing Opioid Receptors with Constrained Peptides

Opioid receptors (mu, delta, kappa) are G-protein coupled receptors that mediate the effects of endogenous and exogenous opioids. The natural ligands, enkephalins, are flexible pentapeptides. It is hypothesized that they adopt a specific β-turn conformation upon binding.[9] Incorporating cyclopropane-derived amino acids in place of Gly-Gly or Phe-Leu dipeptide units in Leu-enkephalin creates rigid analogues.[9] These constrained molecules serve as valuable tools to test the conformational requirements for receptor binding and activation, guiding the design of new analgesics with improved selectivity and reduced side effects.

Opioid Receptor Binding Affinity Data

Binding affinities (Ki) are determined through competitive radioligand binding assays. A lower Ki value indicates higher binding affinity.

LigandReceptorKi (nM)NotesCitation
DAMGO Mu (MOR)~1-2Standard MOR agonist[18]
DPDPE Delta (DOR)~0.7Standard DOR agonist[18]
Sufentanil Mu (MOR)0.14Potent synthetic opioid[19]
Morphine Mu (MOR)1.3 - 2.5Clinical standard[19]
Tramadol Mu (MOR)12,486Weak opioid agonist[19]

Note: This table provides reference values for standard opioid ligands. The Ki of cyclopropyl-modified enkephalins would be compared against these standards to evaluate their binding potency.

Methodologies for Assessing Biological Activity

The following sections provide detailed, generalized protocols for assays relevant to the case studies presented.

Protocol: HCV NS3/4A Protease FRET-based Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of a test compound against HCV NS3/4A protease. This assay relies on Fluorescence Resonance Energy Transfer (FRET), where cleavage of a fluorogenic peptide substrate separates a quencher from a fluorophore, resulting in a detectable signal.[4][20]

Materials:

  • Recombinant HCV NS3/4A protease (genotype-specific)

  • FRET peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH₂)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Black, non-binding 96- or 384-well microplates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Step-by-Step Procedure:

  • Compound Preparation: a. Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps. b. In the assay plate, add 1 µL of each compound dilution. For positive control (no inhibition), add 1 µL of DMSO. For negative control (background), add 1 µL of DMSO.

  • Enzyme Addition: a. Prepare a working solution of NS3/4A protease in assay buffer at a final concentration of ~5 nM. b. Add 50 µL of the enzyme solution to all wells except the negative control wells (add 50 µL of assay buffer to these). c. Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: a. Prepare a working solution of the FRET substrate in assay buffer at a final concentration of 200 nM.[4] b. Initiate the reaction by adding 50 µL of the substrate solution to all wells.

  • Data Acquisition: a. Immediately place the plate in a fluorescence plate reader pre-set to 30°C. b. Monitor the increase in fluorescence intensity over time (kinetic read) for 30-60 minutes.

  • Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_DMSO - Rate_background)). c. Plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Opioid Receptor Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid receptor (e.g., mu-opioid receptor, MOR) by measuring its ability to displace a high-affinity radiolabeled ligand.[8][21]

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.

  • Radioligand: e.g., [³H]-DAMGO (a potent MOR agonist)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding agent: Naloxone (10 µM final concentration)

  • Test compounds dissolved in appropriate vehicle (e.g., water, DMSO)

  • 96-well plates, glass fiber filters (e.g., Whatman GF/C), cell harvester, liquid scintillation counter, scintillation cocktail.

Step-by-Step Procedure:

  • Assay Setup (in a 96-well plate): a. Total Binding Wells: Add 50 µL of radioligand ([³H]-DAMGO at a concentration near its Kd, e.g., 1 nM), 50 µL of assay buffer, and 100 µL of cell membrane suspension. b. Non-Specific Binding (NSB) Wells: Add 50 µL of radioligand, 50 µL of 10 µM Naloxone, and 100 µL of cell membrane suspension. c. Competition Wells: Add 50 µL of radioligand, 50 µL of the test compound at various concentrations (serial dilution), and 100 µL of cell membrane suspension.

  • Incubation: a. Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[21]

  • Filtration: a. Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter traps the cell membranes (and any bound radioligand) while unbound ligand passes through. b. Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove any remaining unbound radioligand.

  • Quantification: a. Place the filters into scintillation vials, add scintillation cocktail, and vortex. b. Count the radioactivity (in Disintegrations Per Minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: DPM_specific = DPM_total - DPM_NSB. b. Calculate % Inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (DPM_compound - DPM_NSB) / (DPM_specific)). c. Plot % Inhibition vs. log[Test Compound] and fit to a sigmoidal dose-response curve to determine the IC₅₀. d. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[21]

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization A Design & Synthesize Constrained Cyclopropyl Amino Acid B Incorporate into Peptide or Scaffold (e.g., SPPS) A->B C Purification & Characterization (HPLC, MS) B->C D In Vitro Biochemical Assay (e.g., Enzyme Inhibition) C->D E In Vitro Binding Assay (e.g., Receptor Affinity) C->E F Cell-Based Functional Assay D->F E->F G Determine Potency (IC₅₀, Ki) H Establish SAR G->H H->A Iterative Design I Lead Optimization H->I

Caption: General workflow for the development of constrained peptide therapeutics.

Conclusion and Future Perspectives

Constrained cyclopropyl amino acids are more than just novel chemical curiosities; they are powerful, field-proven tools for overcoming fundamental challenges in drug discovery. By imparting conformational rigidity and metabolic stability, they enable the design of highly potent and selective therapeutics. The success of HCV protease inhibitors like Grazoprevir validates this approach and provides a blueprint for its application to other target classes. Future work will likely focus on developing more complex and diverse cyclopropyl scaffolds to mimic a wider array of secondary structures and on applying these building blocks to challenging targets such as protein-protein interactions. As synthetic methodologies become more robust and our understanding of conformational biology deepens, the role of constrained amino acids in creating the next generation of medicines will only continue to grow.

References

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A Comprehensive Technical Guide to Benzyloxycarbonyl (Cbz) Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Genesis of Controlled Peptide Synthesis and the Dawn of the Cbz Era

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, the strategic use of protecting groups is a fundamental pillar of success. Before the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge, often leading to uncontrolled polymerization and intractable mixtures.[1] This synthetic barrier was overcome with the seminal work of Max Bergmann and Leonidas Zervas, who in 1932 introduced the benzyloxycarbonyl (Cbz or Z) group.[1][2][3] This innovation marked the advent of controlled, stepwise peptide synthesis and laid the groundwork for the development of countless therapeutic agents and research tools.[1]

The Cbz group's enduring utility lies in its unique combination of stability to a wide array of reaction conditions and its susceptibility to removal under specific, mild conditions. This guide provides an in-depth exploration of the core principles of Cbz chemistry, from its fundamental mechanisms of installation and cleavage to its strategic application in complex multi-step syntheses.

Core Chemistry of the Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl group is an amine protecting group that forms a carbamate linkage with the amino functionality.[4][5] This transformation effectively masks the nucleophilicity and basicity of the amine, preventing it from engaging in undesired side reactions during subsequent synthetic steps.[2][6]

Installation of the Cbz Group: A Robust and Efficient Protection Strategy

The most prevalent method for the introduction of the Cbz group involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[4][6][7]

Mechanism of Protection: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base is required to neutralize the hydrochloric acid generated in the reaction, driving the equilibrium towards product formation.[4][7]

Diagram: Mechanism of Cbz Protection

Caption: Cleavage of the benzylic C-O bond followed by spontaneous decarboxylation.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol. [1]2. Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). [1]3. Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. [1]4. Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). [1]5. Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, which employs a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst. [7][8][9]This method is often faster and avoids the need for specialized hydrogenation equipment. [8][9]

The Cbz group can also be cleaved under strong acidic conditions, providing a valuable alternative when the substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes, or nitro groups). [10] Common Reagents:

  • Hydrogen bromide (HBr) in acetic acid [10][11]* Trifluoroacetic acid (TFA) [10]* Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) [12][13] Mechanism of Acidic Cleavage: The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack of the counter-ion (e.g., bromide) on the benzylic carbon (SN2) or formation of a benzyl carbocation (SN1), leading to the release of the unstable carbamic acid, which then decarboxylates.

Experimental Protocol: Cbz Cleavage using HBr in Acetic Acid

  • Dissolution: Dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid.

  • Reagent Addition: To the stirred solution, add a calculated volume of 33% HBr in acetic acid. [10]3. Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC or HPLC. [10]4. Precipitation: Upon completion, precipitate the deprotected peptide hydrobromide salt by adding an excess of cold, anhydrous diethyl ether. [10]5. Isolation: Collect the precipitate by centrifugation or vacuum filtration and wash thoroughly with cold diethyl ether. [10]6. Drying: Dry the resulting solid under vacuum to obtain the crude product. [10]

Orthogonality: The Key to Complex Multi-Step Synthesis

In the context of protecting group chemistry, orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using distinct and non-interfering reaction conditions. [14][15]The Cbz group is a cornerstone of orthogonal protection strategies due to its unique cleavage by hydrogenolysis. [14] Cbz in Relation to Boc and Fmoc:

  • tert-Butoxycarbonyl (Boc): This group is labile to acid (e.g., TFA). [16][14]The Cbz group is generally stable to these conditions, allowing for selective Boc removal. [14]* 9-Fluorenylmethyloxycarbonyl (Fmoc): This group is removed by a base (e.g., piperidine). [14]The Cbz group is stable to these basic conditions. [14] This mutual orthogonality allows for the sequential deprotection of different amino groups within the same molecule, a critical requirement for solid-phase peptide synthesis and the construction of other complex molecules. [14] Comparative Stability of Cbz, Boc, and Fmoc Protecting Groups

Protecting GroupDeprotection ConditionStability of Other Protecting Groups under these Conditions
Cbz (Carboxybenzyl)H₂, Pd/C (Catalytic Hydrogenolysis) [14]Boc: Generally stable. [14]Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality. [14]
Boc (tert-Butoxycarbonyl)Acid (e.g., TFA) [16]Cbz: Generally stable, though cleavage can occur with strong acids like HBr/AcOH. [4]Fmoc: Stable.
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., 20% Piperidine in DMF) [14]Cbz: Stable. [14]Boc: Generally stable, though some studies report potential cleavage under prolonged basic conditions. [14]

Diagram: Orthogonal Deprotection Workflow

G Start Peptide with Fmoc, Cbz, and Boc groups Step1 Treat with 20% Piperidine in DMF Start->Step1 Result1 Fmoc group removed Step1->Result1 Step2 Treat with H₂ and Pd/C Result1->Step2 Result2 Cbz group removed Step2->Result2 Step3 Treat with Trifluoroacetic Acid (TFA) Result2->Step3 Result3 Boc group removed Step3->Result3

Caption: A hypothetical workflow for the selective deprotection of Fmoc, Cbz, and Boc groups.

Conclusion: The Enduring Legacy of the Cbz Group

Over nine decades since its introduction, the benzyloxycarbonyl group remains an indispensable tool in the arsenal of the synthetic chemist. Its robust nature, ease of introduction, and versatile deprotection pathways, particularly its orthogonality with other key protecting groups, have cemented its place in the synthesis of complex molecules. For researchers, scientists, and drug development professionals, a thorough understanding of Cbz chemistry is not merely academic; it is a practical necessity for the rational design and successful execution of synthetic strategies that drive innovation in medicine and beyond.

References

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Proprep. Available at: [Link]

  • Benzyl chloroformate. Wikipedia. Available at: [Link]

  • Benzyl chloroformate. Grokipedia. Available at: [Link]

  • Benzyl chloroformate. . Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Protecting Groups: Boc, Cbz, Amine - Chemistry. StudySmarter. Available at: [Link]

  • Formic acid, chloro-, benzyl ester. Organic Syntheses Procedure. Available at: [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]

  • Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. American Chemical Society. Available at: [Link]

  • Cbz Protection - Common Conditions. Available at: [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Available at: [Link]

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Indian Journal of Chemistry. Available at: [Link]

  • Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal. Available at: [Link]

  • Cbz-Protected Amino Groups. Available at: [Link]

  • Selective Cleavage of Cbz-Protected Amines. ResearchGate. Available at: [Link]

  • Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. National Institutes of Health. Available at: [Link]

  • Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. American Chemical Society. Available at: [Link]

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A Technical Guide to the Applications of Novel Amino Acid Analogs in Modern Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The twenty canonical amino acids form the fundamental basis of life's vast proteome. However, the deliberate expansion of this chemical alphabet through the design and application of novel amino acid analogs, or unnatural amino acids (UAAs), has catalyzed a paradigm shift in chemical biology, drug discovery, and materials science.[][2] These synthetic building blocks offer bespoke functionalities, enabling the precise modulation of protein structure and function, the enhancement of therapeutic peptide properties, and the creation of sophisticated biological probes.[][3] This guide provides an in-depth exploration of the core applications of these analogs, synthesizing technical principles with field-proven insights. It covers rational design strategies, key therapeutic applications, and their role in protein engineering, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: Expanding the Proteomic Alphabet

Beyond the Canonical 20: Defining Amino Acid Analogs

Amino acid analogs, also known as non-canonical or unnatural amino acids (UAAs), are organic compounds that share the fundamental structure of a central carbon atom bonded to an amino group and a carboxyl group, but possess a side chain (R-group) not found among the 20 proteinogenic amino acids.[2] Their synthesis allows for the introduction of novel chemical functionalities, including but not limited to, fluorescent probes, photo-crosslinkers, bioorthogonal handles, and post-translational modification mimics.[][4][]

The Rationale for Augmentation: Why Modify Nature's Toolkit?

The incorporation of UAAs into peptides and proteins is a powerful strategy to overcome the inherent limitations of their natural counterparts.[3] Key motivations include:

  • Enhanced Stability: Modifying the peptide backbone or side chains can confer resistance to proteolytic degradation, significantly increasing the in vivo half-life of therapeutic peptides.[3]

  • Improved Potency and Selectivity: The unique side chains of UAAs can optimize interactions with biological targets like enzymes and receptors, leading to higher binding affinity and specificity.[][3]

  • Modulation of Physicochemical Properties: UAAs can be used to fine-tune properties such as lipophilicity and hydrogen bonding capacity, which can improve cell permeability and oral bioavailability.[6]

  • Probing Biological Function: The introduction of specific functional groups allows for the study of protein dynamics, interactions, and functions within the complex environment of a living cell.[4][7]

A Taxonomy of Innovation: Major Classes of Amino Acid Analogs

The vast landscape of UAAs can be organized by the unique functionalities they introduce. This classification provides a logical framework for understanding their diverse applications.

G cluster_main Classification of Novel Amino Acid Analogs cluster_cats Classification of Novel Amino Acid Analogs cluster_b cluster_c cluster_d A Functionality-Based Classes B Therapeutic Modulators A->B C Biophysical & Chemical Probes A->C D Structural Modifiers A->D B1 Enzyme Inhibitors (e.g., Statine analogs) B->B1 B2 Receptor Agonists/Antagonists (e.g., Gabapentin) B->B2 B3 Peptidomimetics (e.g., D-amino acids) B->B3 C1 Photo-Crosslinkers (e.g., p-Benzoyl-L-phenylalanine) C->C1 C2 Bioorthogonal Handles (e.g., Azido-, Alkynyl-analogs) C->C2 C3 Fluorescent Probes (e.g., Dansylalanine) C->C3 D1 Conformationally Restricted (e.g., Proline analogs) D->D1 D2 Post-Translational Mimics (e.g., Phosphoserine) D->D2 D3 Halogenated Analogs (e.g., Fluorinated Leu/Ile) D->D3

Caption: Classification of novel amino acid analogs based on their primary function.

Rational Design & Synthesis of Amino Acid Analogs

The creation of novel amino acid analogs is a synergistic interplay between computational design and advanced synthetic chemistry.

In Silico Design and Predictive Modeling

Computational tools are indispensable for predicting how a UAA will influence peptide structure and function. Molecular dynamics simulations can forecast the conformational impact of incorporating a restricted analog, while docking studies can predict the binding affinity of a UAA-containing peptide to its target. This in silico pre-screening de-risks and accelerates the development process.

Key Synthetic Strategies

The synthesis of enantiomerically pure amino acid analogs is a cornerstone of their application.[8] Several robust methodologies are employed:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural amino acids as starting materials, leveraging their inherent chirality.[8][9]

  • Asymmetric Synthesis: This involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center.[8][10] For example, chiral Ni(II) complexes of Schiff bases derived from proline can be used to direct the alkylation of glycine, yielding a wide variety of α-substituted amino acids with high enantiomeric purity.[10]

  • Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative.[9] Engineered enzymes like transaminases can produce both L- and D-amino acids with exceptional enantioselectivity under mild reaction conditions.[8][11]

Core Applications in Drug Discovery & Therapeutics

Amino acid analogs are transformative tools in medicinal chemistry, enabling the development of drugs with superior pharmacological profiles.[6][12]

Enzyme Inhibition: A Major Therapeutic Strategy

Many diseases are driven by the aberrant activity of enzymes. Amino acid analogs are frequently used to design potent and selective enzyme inhibitors.

  • Mechanism of Action: Analogs can act as "suicide inhibitors," where the enzyme converts the analog into a reactive species that irreversibly inactivates the active site.[13][14] A classic example is α-difluoromethylornithine (DFMO), an analog of ornithine, which is used to treat African trypanosomiasis by irreversibly inhibiting ornithine decarboxylase.[13] They can also act as competitive or mixed-type reversible inhibitors.[15]

  • Case Study: Oncology: In many cancers, tumor cells exhibit "glutamine addiction" to fuel their rapid proliferation, a process reliant on amino acid transporters like ASCT2.[16] Designing amino acid analogs that selectively block these transporters or inhibit key metabolic enzymes is a promising anti-cancer strategy.[6]

Targeting Transporters and Receptors

Amino acid transporters are often overexpressed in diseased tissues, such as tumors, making them excellent targets for drug delivery.[17][18]

  • Prodrug Strategy: By conjugating a drug to an amino acid analog recognized by a specific transporter (e.g., LAT1 or ASCT2, which are abundant in the blood-brain barrier and various carcinomas), targeted delivery can be achieved, increasing efficacy and reducing systemic toxicity.[19]

  • Neurology: Several successful drugs are amino acid analogs that target receptors in the central nervous system. For instance, Gabapentin, an analog of GABA, and Baclofen are used to treat epilepsy and spasticity, respectively.[6][12]

Peptidomimetics: Enhancing Stability and Bioavailability

Peptides are promising therapeutics but are often limited by poor stability and permeability.[3] Conformationally restricted amino acid analogs, such as proline surrogates, can lock a peptide into its bioactive conformation, increasing receptor affinity and resistance to proteolysis.[20] This strategy has been used to develop drugs like the ACE inhibitor Zabicipril and the anti-diabetic drug Saxagliptin.[20]

Probing Biological Systems: Amino Acid Analogs as Research Tools

Bioorthogonal Chemistry and Protein Labeling

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes.[21] Amino acid analogs containing "handles" like azides or alkynes can be incorporated into proteins using the cell's own translational machinery.[22][23][24] A fluorescent probe with a complementary reactive group can then be introduced, allowing for the specific labeling and visualization of proteins in real-time within living cells.[22][23] This has revolutionized the study of protein synthesis, localization, and dynamics.[23]

G cluster_workflow Bioorthogonal Labeling Workflow A 1. Incorporation Feed cells with an amino acid analog containing a bioorthogonal handle (e.g., an azide). B 2. Translation Cellular machinery incorporates the analog into newly synthesized proteins. A->B C 3. Labeling Introduce a probe (e.g., a fluorescent dye) with a complementary handle (e.g., an alkyne). B->C D 4. Ligation & Visualization Bioorthogonal reaction occurs, covalently attaching the probe. Visualize via microscopy. C->D

Caption: Workflow for labeling proteins in living cells using bioorthogonal chemistry.

Mechanistic Probes for Enzyme Function

By installing photo-crosslinking UAAs (like p-benzoyl-L-phenylalanine) at specific sites, researchers can "trap" transient protein-protein or protein-ligand interactions upon UV irradiation.[25] This allows for the identification of binding partners and the mapping of interaction interfaces, providing invaluable mechanistic insights.

Key Experimental Workflows & Protocols

Protocol: Solid-Phase Peptide Synthesis (SPPS) with an Amino Acid Analog

This protocol outlines the manual synthesis of a peptide containing a UAA using the standard Fmoc/tBu strategy.[26][27] The key consideration is ensuring the chosen protecting groups on the UAA are compatible with the synthesis chemistry and that coupling conditions are optimized, especially for sterically hindered analogs.[26]

Materials:

  • Fmoc-Rink Amide resin (for C-terminal amides)

  • Fmoc-protected canonical amino acids

  • Fmoc-protected unnatural amino acid (e.g., Fmoc-p-benzoyl-L-phenylalanine)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel for 30 minutes, then drain the solvent.[28][29]

  • Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).[28]

  • Amino Acid Coupling: a. In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to activate the mixture. c. Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Causality: HBTU/HOBt is a highly efficient coupling system, essential for driving the reaction to completion, particularly for bulky UAAs which can be sterically hindered.[26] DIPEA acts as an organic base to activate the carboxyl group for amide bond formation. e. Monitor coupling completion with a ninhydrin (Kaiser) test. If incomplete, recouple.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence, using the desired UAA at the appropriate position.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the TFA cleavage cocktail and react for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[28]

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.[28]

  • Purification & Analysis: Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.[26][28]

Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potential (IC50) of an amino acid analog against a target enzyme using a spectrophotometric assay.[30][31]

Materials:

  • Target Enzyme (e.g., chymotrypsin, trypsin)

  • Substrate (e.g., a chromogenic or fluorogenic substrate)

  • Assay Buffer (specific to the enzyme's optimal pH and ionic strength)

  • Amino Acid Analog Inhibitor (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the enzyme in assay buffer. b. Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO). c. Prepare a serial dilution of the amino acid analog inhibitor in DMSO, then dilute further into assay buffer to achieve the desired final concentrations.

  • Assay Setup (in a 96-well plate): a. Test Wells: Add a fixed volume of enzyme solution and varying concentrations of the inhibitor. b. Positive Control (100% activity): Add enzyme solution and the same volume of vehicle (e.g., DMSO diluted in buffer) used for the inhibitor. c. Blank (No enzyme): Add assay buffer instead of the enzyme solution. This corrects for non-enzymatic substrate hydrolysis.

  • Pre-incubation: Add the enzyme to the wells containing the inhibitor and control vehicle. Pre-incubate the plate at the optimal temperature (e.g., 25°C or 37°C) for 15-30 minutes.

    • Causality: This pre-incubation step is crucial as it allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated. For irreversible or slow-binding inhibitors, this time may need to be extended.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.[30]

  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence at regular intervals using a microplate reader.[30]

  • Data Analysis: a. Calculate the initial reaction velocity (rate) for each well from the linear portion of the progress curve. b. Subtract the rate of the blank from all other wells. c. Normalize the data by expressing the velocity of the inhibitor wells as a percentage of the positive control's velocity. d. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Example Data for Digestive Enzyme Inhibition by Amino Acid Analogs

CompoundTarget EnzymeInhibition TypeIC50 (µM)
PPC80Pancreatic α-amylaseMixed162
PPC84α-glucosidaseCompetitive51
PPC89Pancreatic α-amylaseMixed519
PPC101α-glucosidaseCompetitive353
Source: Data synthesized from in vitro assays assessing the inhibitory effects of synthetic amino acid derivatives.[15][32]

Challenges and Future Outlook

Despite their immense potential, challenges in the field remain, including the cost and complexity of UAA synthesis, potential immunogenicity, and optimizing in vivo delivery.[] Future advancements will likely focus on developing more efficient and scalable synthetic routes, expanding the repertoire of bioorthogonal reactions, and engineering cellular machinery for more efficient incorporation of UAAs in vivo.[33][34] The continued integration of computational biology with synthetic chemistry promises to yield a new generation of amino acid analogs with unprecedented control over biological systems, paving the way for novel therapeutics, advanced biomaterials, and deeper insights into the fundamental mechanisms of life.

References

  • Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Lang, K., & Chin, J. W. (2013). Protein engineering with unnatural amino acids. Current Opinion in Chemical Biology. [Link]

  • Fan, Y., et al. (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy. Acta Pharmaceutica Sinica B. [Link]

  • Magliery, T. J. (2005). Unnatural Protein Engineering: Producing Proteins with Unnatural Amino Acids. Medicinal Chemistry Reviews - Online. [Link]

  • Singh, S., & Kumar, V. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances. [Link]

  • Kuhn, S. M., & Neumann, H. (2016). The use of unnatural amino acids to study and engineer protein function. Current Opinion in Structural Biology. [Link]

  • Fan, Y., et al. (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy. ResearchGate. [Link]

  • Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Modernization in Engineering Technology and Science. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

  • Lim, Y. H., & Kim, J. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews. [Link]

  • Fan, Y., et al. (2020). Amino acid transporters: Emerging roles in drug delivery for tumor-targeting therapy. PMC. [Link]

  • dos Santos, J. C. B., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. MDPI. [Link]

  • Al-Hilal, T. A., & La-Beck, N. M. (2022). Transporter-Mediated Drug Delivery. MDPI. [Link]

  • McKay, C. S., & Finn, M. G. (2018). The Future of Bioorthogonal Chemistry. PMC. [Link]

  • Clinical Trials. The Amino Company. [Link]

  • Hong, V., et al. (2021). Bioorthogonal Chemistry and Its Applications. ACS Publications. [Link]

  • Chen, C., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. [Link]

  • Bioorthogonal chemistry. Wikipedia. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

  • Li, X., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Chemistry. [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Enzyme inhibitor. Wikipedia. [Link]

  • Hyde, R., et al. (2013). Role of amino acid transporters in amino acid sensing. PMC. [Link]

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ResearchGate. [Link]

  • HALVORSON, H. O., & SPIEGELMAN, S. (1952). THE INHIBITION OF ENZYME FORMATION BY AMINO ACID ANALOGUES. PMC. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Study of Amino Acid Supplementation for Patients With an Excessive Loss of Muscular Body Mass After Obesity Surgery. ClinicalTrials.gov. [Link]

  • Cynober, L. (2022). Relevance and Safe Utilization of Amino Acids in Supplements for Human Nutrition: Lessons from Clinical and Preclinical Studies. MDPI. [Link]

  • Shomu's Biology. (2020). Enzyme Inhibition and It's Types. YouTube. [Link]

  • dos Santos, J. C. B., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. NIH. [Link]

  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Enzyme Inhibition. Online Biology Notes. [Link]

  • What is an Inhibition Assay? Biobide Blog. [Link]

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The Emergence of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic Acid: A Keystone for Conformational Control in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that offer precise conformational control is paramount. This guide delves into the discovery and significance of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, a non-proteinogenic amino acid that has emerged as a critical building block in the design of sophisticated therapeutic agents. We will explore its synthesis, the profound impact of its cyclopropyl moiety on molecular architecture and pharmacology, and its applications in the development of next-generation peptidomimetics and small molecule drugs. This document serves as a technical resource, providing both foundational knowledge and practical insights for professionals engaged in the intricate process of drug discovery.

Introduction: The Imperative of Structural Pre-organization in Drug Discovery

The efficacy of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to adopt a specific conformation that is complementary to its biological target. The principle of conformational constraint, or pre-organization, has become a cornerstone of rational drug design. By reducing the entropic penalty of binding, conformationally restricted molecules can exhibit enhanced potency, selectivity, and metabolic stability.[1][2]

Among the various strategies to achieve conformational rigidity, the incorporation of small, strained ring systems has proven to be particularly effective.[3] The cyclopropane ring, the smallest of the cycloalkanes, is a unique structural motif that imparts significant rigidity to a molecule with minimal steric bulk.[2][4] This guide focuses on a key exemplar of this strategy: This compound , a chiral building block that leverages the unique properties of the cyclopropyl group to create novel therapeutic candidates.

The Genesis of a Key Building Block: Discovery and Synthesis

While a singular "discovery" paper for this compound is not readily identifiable in the annals of chemical literature, its emergence is a logical progression in the field of non-natural amino acid synthesis. Its value lies in its identity as a protected, chiral cyclopropylglycine derivative, making it a ready-to-use component for solid-phase peptide synthesis and other synthetic methodologies. The benzyloxycarbonyl (Cbz or Z) group provides a stable, yet readily removable, protecting group for the amine functionality.

Synthetic Strategies: Crafting the Constrained Scaffold

The synthesis of chiral cyclopropyl amino acids is a non-trivial endeavor, often requiring sophisticated stereoselective methods. Several general approaches can be adapted for the preparation of this compound.

  • Asymmetric Simmons-Smith Cyclopropanation: This classic method involves the reaction of an alkene precursor with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple. The use of chiral ligands can induce stereoselectivity, leading to the desired enantiomer.

  • Enzymatic Resolution: A powerful technique for obtaining enantiomerically pure compounds involves the use of enzymes that selectively act on one enantiomer of a racemic mixture. For instance, a lipase could be used to selectively hydrolyze an ester derivative of one enantiomer, allowing for the separation of the desired (R)-acid.[5]

  • Kulinkovich Cyclopropanation: This method utilizes a Grignard reagent and a titanium(IV) isopropoxide catalyst to convert esters into cyclopropanols, which can then be further functionalized to the desired amino acid.

Exemplary Synthetic Protocol: A Plausible Route

Below is a detailed, hypothetical, yet chemically sound, multi-step protocol for the synthesis of this compound, based on established chemical principles for analogous compounds.

Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

  • To a stirred solution of sodium ethoxide (prepared from 23 g of sodium in 400 mL of absolute ethanol) in a 1 L round-bottom flask, add 160 g of diethyl malonate.

  • Slowly add 188 g of 1,2-dibromoethane while maintaining the temperature below 50°C.

  • Reflux the mixture for 2 hours.

  • Distill off the excess ethanol.

  • Add 200 mL of water to the residue and extract with diethyl ether (3 x 150 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford diethyl 1,1-cyclopropanedicarboxylate.

Step 2: Monohydrolysis to 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

  • Dissolve 186 g of diethyl 1,1-cyclopropanedicarboxylate in 200 mL of ethanol in a 500 mL flask.

  • Add a solution of 56 g of potassium hydroxide in 100 mL of water.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether (2 x 100 mL).

  • Acidify the aqueous layer with cold 6M hydrochloric acid to pH 2.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.

Step 3: Curtius Rearrangement and Protection

  • To a solution of 158 g of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid in 300 mL of anhydrous acetone, add 101 g of triethylamine.

  • Cool the mixture to 0°C and add 108 g of ethyl chloroformate dropwise.

  • Stir for 30 minutes at 0°C, then add a solution of 65 g of sodium azide in 200 mL of water.

  • Stir vigorously for 1 hour.

  • Extract the mixture with toluene (2 x 200 mL).

  • Dry the combined toluene extracts over anhydrous sodium sulfate.

  • Heat the toluene solution to reflux until the evolution of nitrogen ceases, indicating the formation of the isocyanate.

  • Cool the solution and add 108 g of benzyl alcohol.

  • Reflux for 2 hours to form the Cbz-protected amino ester.

  • Cool the reaction mixture and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude racemic N-Cbz-cyclopropylglycine ethyl ester.

Step 4: Enzymatic Resolution and Final Product Isolation

  • Suspend 10 g of the racemic N-Cbz-cyclopropylglycine ethyl ester in 100 mL of a 0.1 M phosphate buffer (pH 7.5).

  • Add 500 mg of a lipase from Candida antarctica (e.g., Novozym 435).

  • Stir the suspension at 30°C and monitor the reaction progress by HPLC.

  • Once approximately 50% conversion is reached, filter off the enzyme.

  • Extract the unreacted (R)-ester with ethyl acetate.

  • Acidify the aqueous layer containing the (S)-acid to pH 2 with 1M HCl and extract with ethyl acetate to recover the (S)-enantiomer if desired.

  • Concentrate the organic layer containing the (R)-ester.

  • Dissolve the crude (R)-ester in a mixture of THF (50 mL) and water (20 mL).

  • Add 1.2 equivalents of lithium hydroxide and stir at room temperature until saponification is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture to pH 2 with 1M HCl and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield This compound as a white solid.

The Significance of the Cyclopropyl Moiety: A Trifecta of Advantages

The incorporation of the cyclopropyl group into an amino acid scaffold, as in this compound, confers a unique set of properties that are highly advantageous in drug design.

Conformational Rigidity and Pre-organization

The three-membered ring of the cyclopropane dramatically restricts the rotational freedom around the Cα-Cβ bond of the amino acid side chain.[4] This "locks" the side chain into a more defined orientation, reducing the entropic cost of binding to a biological target. This pre-organization can lead to a significant increase in binding affinity and potency.[2]

Enhanced Metabolic Stability

The C-H bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes, such as cytochrome P450s, compared to their linear alkyl counterparts.[4] This increased resistance to oxidative metabolism can lead to a longer in vivo half-life of the drug, improved pharmacokinetic profiles, and potentially reduced dosing frequency.

Modulation of Physicochemical Properties

The cyclopropyl group can also influence key physicochemical properties such as lipophilicity and pKa. It can act as a bioisostere for other groups, like a gem-dimethyl group or a vinyl group, allowing for fine-tuning of the molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

Applications in Drug Discovery and Development

This compound is primarily utilized as a chiral building block for the synthesis of peptidomimetics and small molecule drugs. Its rigid structure is particularly valuable in mimicking or stabilizing specific secondary structures of peptides, such as β-turns or γ-turns, which are often involved in protein-protein interactions.

Peptidomimetics: Enhancing Stability and Bioavailability

Peptides are often potent and selective drug candidates, but their therapeutic use is limited by poor metabolic stability and low oral bioavailability. By replacing natural amino acids with constrained analogues like (R)-cyclopropylglycine, researchers can design peptidomimetics with improved resistance to proteolytic degradation.

Table 1: Comparison of a Natural Peptide Fragment and a Peptidomimetic Analogue

PropertyNatural Peptide Fragment (e.g., -Ala-Gly-)Peptidomimetic with (R)-cyclopropylglycine (e.g., -Ala-(R)-cPr-Gly-)
Conformational FlexibilityHighLow
Susceptibility to ProteolysisHighLow
Binding AffinityVariablePotentially Increased
In vivo Half-lifeShortPotentially Longer
Case Study: A Hypothetical HCV Protease Inhibitor

Many antiviral drugs, such as those targeting the Hepatitis C virus (HCV) NS3/4A protease, incorporate constrained amino acids to enhance their binding to the enzyme's active site. Let's consider a hypothetical scenario where this compound is used in the synthesis of an HCV protease inhibitor.

The cyclopropyl group could serve to orient a key pharmacophore into an optimal binding pocket within the enzyme, thereby increasing inhibitory potency. The enhanced metabolic stability would also be beneficial for achieving sustained therapeutic concentrations of the drug.

Diagram 1: Simplified Experimental Workflow for Screening a Hypothetical HCV Protease Inhibitor

workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials ((R)-Z-cPr-Gly-OH) synthesis Multi-step Synthesis start->synthesis purification Purification (HPLC) synthesis->purification assay HCV NS3/4A Protease Inhibition Assay (FRET) purification->assay ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar adme ADME Profiling sar->adme adme->synthesis Iterative Design

Caption: A streamlined workflow for the synthesis and evaluation of a hypothetical HCV protease inhibitor incorporating this compound.

Potential Therapeutic Targets and Signaling Pathways

Given the prevalence of cyclopropyl-containing molecules in various therapeutic areas, drugs derived from this compound could potentially target a wide range of signaling pathways. For instance, in oncology, such a molecule could be designed to inhibit a specific kinase involved in tumor growth and proliferation.

Diagram 2: Hypothetical Kinase Inhibition Signaling Pathway

pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Drug containing (R)-cPr-Gly moiety Inhibitor->RAF

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target in oncology, with a hypothetical inhibitor, derived from our core compound, targeting the RAF kinase.

Conclusion and Future Perspectives

This compound represents a significant tool in the arsenal of the medicinal chemist. Its inherent conformational rigidity, coupled with its ability to enhance metabolic stability, makes it an invaluable building block for the design of novel therapeutics with improved pharmacological properties. As our understanding of disease pathways becomes more nuanced, the need for precisely engineered molecules will continue to grow. The strategic application of constrained amino acids like this compound will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines. The continued exploration of new synthetic routes to this and related chiral building blocks will further empower researchers to push the boundaries of drug design.

References

  • M.D.P.I. (n.d.). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Retrieved from [Link]

  • Hsiao, H. Y., Walter, J. F., Anderson, D. M., & Hamilton, B. K. (n.d.). Enzymatic Production of Amino Acids. Retrieved from [Link]

  • ACS Publications. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

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Methodological & Application

Synthesis of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, step-by-step protocol for the synthesis of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, a valuable chiral building block in medicinal chemistry and drug development. The synthetic strategy outlined here involves the initial preparation of racemic 1-aminocyclopropane-1-carboxylic acid, followed by N-protection with a benzyloxycarbonyl (Cbz) group. The core of this methodology lies in the classical chiral resolution of the resulting racemic N-Cbz protected acid using (R)-(+)-α-methylbenzylamine to yield the desired (R)-enantiomer with high optical purity.

The rationale behind this approach is its robustness and scalability. While asymmetric syntheses offer direct access to the chiral product, the resolution of a racemic mixture is a well-established and often more accessible method for obtaining enantiomerically pure compounds in a laboratory setting.[1]

Overall Synthetic Workflow

The synthesis is divided into three main stages:

  • Synthesis of Racemic 1-Aminocyclopropane-1-carboxylic Acid: Preparation of the core cyclopropyl amino acid structure.

  • N-Protection: Introduction of the benzyloxycarbonyl (Cbz) protecting group to the amino function of the racemic amino acid.

  • Chiral Resolution: Separation of the (R)- and (S)-enantiomers of the N-Cbz protected amino acid via fractional crystallization of diastereomeric salts.

  • Isolation of the Target Compound: Liberation of the desired (R)-enantiomer from its diastereomeric salt.

Synthesis_Workflow cluster_0 Stage 1: Racemic Core Synthesis cluster_1 Stage 2: N-Protection cluster_2 Stage 3: Chiral Resolution cluster_3 Stage 4: Isolation A Glycine Schiff Base C Racemic 1-Aminocyclopropane-1-carboxylic Acid A->C Cyclization B 1,2-Dibromoethane B->C E Racemic N-Cbz-1-aminocyclopropane-1-carboxylic Acid C->E Protection D Benzyl Chloroformate (Cbz-Cl) D->E G Diastereomeric Salts E->G Salt Formation F (R)-(+)-α-Methylbenzylamine F->G H Less Soluble Salt ((R)-acid • (R)-amine) G->H Fractional Crystallization I More Soluble Salt ((S)-acid • (R)-amine) G->I J (R)-Benzyloxycarbonylamino- cyclopropyl-acetic Acid H->J Acidification

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Racemic 1-Aminocyclopropane-1-carboxylic Acid

The synthesis of the racemic amino acid core can be achieved through various methods. A common approach involves the alkylation of a glycine equivalent with a 1,2-dihaloethane.[2] This protocol outlines a two-step process starting from a glycine Schiff base.[3]

Protocol 1.1: Synthesis of Racemic 1-Aminocyclopropane-1-carboxylic Acid

Materials and Reagents:

Reagent/MaterialGradeSupplier
Benzylidene glycine ethyl ester≥98%Sigma-Aldrich
1,2-Dibromoethane≥99%Sigma-Aldrich
Diisopropylamine≥99.5%Sigma-Aldrich
n-Butyllithium (1.6 M in hexanes)Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Hexamethylphosphoramide (HMPA)≥99%Sigma-Aldrich
Hydrochloric acid (6 M)Fisher Scientific
Amberlite IR-4B ion-exchange resinRohm and Haas

Procedure:

  • Formation of the Cyclopropyl Ester:

    • To a solution of diisopropylamine (21.9 mL) in anhydrous THF (300 mL) under a nitrogen atmosphere at 0 °C, add n-butyllithium (180 mL, 1.6 M in hexanes) dropwise.

    • Stir the solution at 0 °C for 20 minutes, then cool to -78 °C.

    • Add HMPA (55 mL) dropwise, followed by a solution of benzylidene glycine ethyl ester (20 g) in THF (10 mL).

    • Stir the reaction mixture at -78 °C for 10 minutes, then add 1,2-dibromoethane (45 mL).

    • Allow the mixture to stir at -78 °C for 8 hours, then warm to room temperature and stir for an additional 24 hours.

    • Concentrate the reaction mixture under reduced pressure. Neutralize the oily residue with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Wash the combined ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude benzylidene cyclopropyl ethyl ester.

  • Hydrolysis to the Amino Acid:

    • Reflux the crude benzylidene cyclopropyl ethyl ester (18.9 g) in 6 N hydrochloric acid (250 mL) for 24 hours.

    • Remove the water under reduced pressure to obtain the amino acid hydrochloride salt.

    • Dissolve the salt in water and pass the solution through a column of Amberlite IR-4B ion-exchange resin.

    • Lyophilize the aqueous eluate to obtain racemic 1-aminocyclopropane-1-carboxylic acid as a white solid.

Part 2: N-Protection with Benzyloxycarbonyl (Cbz) Group

The amino group of the racemic 1-aminocyclopropane-1-carboxylic acid is protected as a carbamate using benzyl chloroformate (Cbz-Cl). This protection is stable under various conditions and can be removed later by hydrogenolysis.[4][5]

Protocol 2.1: Synthesis of Racemic N-Cbz-1-aminocyclopropane-1-carboxylic Acid

Materials and Reagents:

Reagent/MaterialGradeSupplier
Racemic 1-Aminocyclopropane-1-carboxylic AcidAs synthesized
Sodium Carbonate≥99.5%Fisher Scientific
Sodium Bicarbonate≥99.7%Fisher Scientific
Benzyl Chloroformate (Cbz-Cl)95%Sigma-Aldrich
Diethyl EtherACS GradeFisher Scientific
Ethyl AcetateACS GradeFisher Scientific
Hydrochloric Acid (2 M)Fisher Scientific
Anhydrous Sodium SulfateFisher Scientific

Procedure:

  • Dissolution and pH Adjustment:

    • Dissolve racemic 1-aminocyclopropane-1-carboxylic acid (1.0 equivalent) in a 2:1 mixture of aqueous sodium carbonate and sodium bicarbonate solution to maintain a pH between 9 and 10. Cool the solution in an ice bath.

  • Addition of Cbz-Cl:

    • While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

    • Carefully acidify the aqueous layer to pH 2 with 2 M hydrochloric acid in an ice bath. A white precipitate should form.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic N-Cbz-1-aminocyclopropane-1-carboxylic acid.

Part 3: Chiral Resolution of Racemic N-Cbz-1-aminocyclopropane-1-carboxylic Acid

The separation of the enantiomers is achieved by forming diastereomeric salts with an enantiomerically pure chiral base, (R)-(+)-α-methylbenzylamine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[1]

Protocol 3.1: Formation and Fractional Crystallization of Diastereomeric Salts

Materials and Reagents:

Reagent/MaterialGradeSupplier
Racemic N-Cbz-1-aminocyclopropane-1-carboxylic AcidAs synthesized
(R)-(+)-α-Methylbenzylamine≥98%Sigma-Aldrich
Ethanol95%Fisher Scientific
Diethyl EtherACS GradeFisher Scientific

Procedure:

  • Salt Formation:

    • Dissolve racemic N-Cbz-1-aminocyclopropane-1-carboxylic acid (1.0 equivalent) in warm ethanol.

    • To this solution, add (R)-(+)-α-methylbenzylamine (1.0 equivalent) dropwise with stirring.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

    • Collect the resulting crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold ethanol. This solid is expected to be the salt of (R)-N-Cbz-1-aminocyclopropane-1-carboxylic acid and (R)-(+)-α-methylbenzylamine.

    • The mother liquor contains the more soluble diastereomeric salt, enriched in the (S)-enantiomer of the acid.

  • Recrystallization (Optional):

    • To enhance the diastereomeric purity, the collected crystals can be recrystallized from a minimal amount of hot ethanol.

Part 4: Isolation of this compound

The desired (R)-enantiomer is liberated from its diastereomeric salt by acidification, followed by extraction.

Protocol 4.1: Liberation of the (R)-Enantiomer

Materials and Reagents:

Reagent/MaterialGradeSupplier
Diastereomeric Salt of (R)-acid and (R)-amineAs isolated
Hydrochloric Acid (2 M)Fisher Scientific
Ethyl AcetateACS GradeFisher Scientific
Brine
Anhydrous Sodium SulfateFisher Scientific

Procedure:

  • Acidification:

    • Suspend the isolated diastereomeric salt in a mixture of ethyl acetate and water.

    • Cool the suspension in an ice bath and acidify to pH 2 with 2 M hydrochloric acid with vigorous stirring.

  • Extraction:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation and Characterization:

    • Evaporate the solvent under reduced pressure to yield this compound as a white solid.

    • Determine the yield and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Measure the optical rotation and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

StepCompoundExpected YieldKey Characterization
1Racemic 1-Aminocyclopropane-1-carboxylic AcidVariable¹H NMR, ¹³C NMR
2Racemic N-Cbz-1-aminocyclopropane-1-carboxylic Acid85-95%¹H NMR, ¹³C NMR, MS
3Diastereomeric SaltVariableMelting Point
4This compound30-40% (from racemic)¹H NMR, ¹³C NMR, MS, Optical Rotation, Chiral HPLC

Visualization of Chiral Resolution

Chiral_Resolution cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Formation of Diastereomeric Salts cluster_3 Separation by Crystallization cluster_4 Isolation of Enantiomers Racemic Racemic N-Cbz-Acid ((R)-Acid + (S)-Acid) Diastereomers Mixture of Diastereomers ((R)-Acid•(R)-Amine) ((S)-Acid•(R)-Amine) Racemic->Diastereomers ResolvingAgent (R)-Amine ResolvingAgent->Diastereomers LessSoluble Less Soluble Salt ((R)-Acid•(R)-Amine) (Crystallizes out) Diastereomers->LessSoluble Fractional Crystallization MoreSoluble More Soluble Salt ((S)-Acid•(R)-Amine) (Remains in solution) Diastereomers->MoreSoluble R_Acid (R)-N-Cbz-Acid LessSoluble->R_Acid Acidification S_Acid (S)-N-Cbz-Acid MoreSoluble->S_Acid Acidification

Caption: Principle of chiral resolution via diastereomeric salt formation.

References

  • Process for preparing 1-aminocyclopropane-1-carboxylic acid. (1981). U.S.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Azov, V. A. (2010). Resolution of Chiral Amines. In Science of Synthesis (Vol. 40.1.1.5.1). Thieme.
  • NIH. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • RSC Publishing. (1980). A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. Journal of the Chemical Society, Chemical Communications. [Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (2014).
  • PubMed. (1998). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. Retrieved from [Link]

  • ResearchGate. (2016). Chiral resolution methods and the integration of a racemization step. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493–1494. [Link]

  • ResearchGate. (2004). Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. Retrieved from [Link]

  • PubMed. (1999). Enantiomeric separation of chiral peptide nucleic acid monomers by capillary electrophoresis with charged cyclodextrins. Retrieved from [Link]

  • ResearchGate. (2018). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Retrieved from [Link]

  • Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (1983). U.S.
  • PubMed. (1999). Enantiomeric separation of glycyl dipeptides by capillary electrophoresis with cyclodextrins as chiral selectors. Retrieved from [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • ResearchGate. (2001). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. Retrieved from [Link]

  • NIH. (2021). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Retrieved from [Link]

Sources

Application Notes and Protocols for the Incorporation of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a transformative strategy in modern drug discovery and chemical biology. These unique building blocks, such as (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, offer a gateway to peptides with enhanced therapeutic properties, including increased proteolytic stability, improved potency, and novel functionalities.[1][2] The constrained cyclopropyl moiety can significantly influence peptide conformation, leading to more rigid structures with potentially higher binding affinities. This guide provides a comprehensive overview and detailed experimental protocols for the successful incorporation of this compound into peptide sequences, addressing the nuances of both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

Introduction: The Rationale for Incorporating this compound

This compound is a structurally unique amino acid characterized by a cyclopropane ring, which imparts significant conformational rigidity. The incorporation of such constrained amino acids into peptides can drastically affect their secondary structure and flexibility, as well as improve their metabolic stability.[2] The benzyloxycarbonyl (Cbz or Z) protecting group on the alpha-amino group is a classic protecting group in peptide synthesis, known for its stability under a variety of conditions and its selective removal by hydrogenolysis.[3][4]

The primary motivations for incorporating this specific non-natural amino acid include:

  • Enhanced Proteolytic Stability: The sterically hindered cyclopropyl group can shield the adjacent peptide bonds from enzymatic degradation, prolonging the peptide's half-life in biological systems.

  • Conformational Constraint: The rigid cyclopropane ring reduces the number of accessible conformations of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to higher receptor binding affinity and specificity.[2]

  • Introduction of Novel Pharmacophores: The cyclopropyl group itself can act as a key binding element or a bioisostere for other chemical groups, enabling the exploration of new chemical space in drug design.

This document will provide detailed methodologies for the incorporation of this valuable building block, addressing the specific challenges and considerations that arise from its unique structure.

Choosing the Right Synthetic Strategy: SPPS vs. LPPS

The choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) depends on several factors, including the desired scale of synthesis, the complexity of the peptide sequence, and the specific properties of the non-natural amino acid.

Factor Solid-Phase Peptide Synthesis (SPPS) Liquid-Phase Peptide Synthesis (LPPS)
Scale Ideal for small to medium scale (mg to g)Well-suited for large-scale production (g to kg)[5]
Speed & Automation Faster and readily automated[6]More labor-intensive due to intermediate purification steps[7]
Purification Simplified purification of the final product[6]Requires purification of intermediates at each step[7]
Difficult Sequences Can be challenging for hydrophobic or aggregation-prone sequencesOffers greater flexibility to address difficult sequences[8][5]
Reagent Excess Typically requires a large excess of reagentsMore economical in terms of reagent consumption

For the incorporation of this compound, SPPS is often the method of choice for research and early development due to its speed and ease of use. However, for large-scale manufacturing or for particularly challenging sequences, LPPS can offer significant advantages in terms of purity and cost-effectiveness.[9]

Core Principles and Mechanistic Considerations

The successful incorporation of this compound hinges on the careful selection of coupling reagents and reaction conditions to overcome the steric hindrance posed by the cyclopropyl group.

The Challenge of Steric Hindrance

The cyclopropyl group in close proximity to the carboxylic acid and the bulky Cbz protecting group can sterically hinder the approach of the incoming amine, making peptide bond formation more challenging than with standard proteinogenic amino acids.[1][10] This can lead to incomplete coupling reactions and the formation of deletion sequences. To mitigate this, more potent coupling reagents and potentially longer reaction times or double coupling steps are often necessary.

Selection of Coupling Reagents

The choice of coupling reagent is critical for efficiently forming the peptide bond with the sterically hindered this compound.

Coupling Reagent Mechanism of Action Advantages Considerations
HATU / HBTU Forms a highly reactive HOBt/HOAt active ester.High coupling efficiency, rapid reaction kinetics, and effective for sterically hindered amino acids.[11][12]Requires the addition of a non-nucleophilic base like DIPEA.
PyBOP Forms a phosphonium-based active ester.Strong coupling reagent with good reactivity.[11]Byproducts are non-carcinogenic compared to older phosphonium reagents.
DCC / DIC Forms a reactive O-acylisourea intermediate.Low cost and widely used in liquid-phase synthesis.[11][12]Can cause racemization (often used with an additive like HOBt to suppress this). The byproduct of DCC (DCU) is insoluble and must be filtered off, making it less suitable for SPPS.[11]

For SPPS, HATU is generally the recommended coupling reagent for incorporating sterically hindered amino acids due to its high reactivity and ability to overcome steric challenges.[10][11]

The Benzyloxycarbonyl (Cbz) Protecting Group

The Cbz group is an amine protecting group introduced by Bergmann and Zervas, which was a cornerstone in the early development of controlled peptide synthesis.[3][4]

  • Stability: The Cbz group is stable to the mildly acidic and basic conditions used in Fmoc-based SPPS, making it an orthogonal protecting group.[3][13] Specifically, it is stable to the piperidine used for Fmoc deprotection and the trifluoroacetic acid (TFA) cocktail used for final cleavage and side-chain deprotection.[14]

  • Deprotection: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild and efficient method.[3][15] It can also be removed under certain acidic conditions, but it is generally resistant to the standard TFA cleavage conditions used in Fmoc-SPPS.[14][15]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual incorporation of (R)-Z-aminocyclopropyl-acetic acid into a peptide sequence using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • This compound

  • Fmoc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat n-1 cycles Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Cycle Repeat->Fmoc_Deprotection Final_Coupling Coupling of (R)-Z-aminocyclopropyl-acetic acid Final_Deprotection->Final_Coupling Cleavage Cleavage & Deprotection Final_Coupling->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.[1]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the growing peptide chain. Repeat this step once.[1]

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Standard Amino Acid Coupling: For standard Fmoc-amino acids, pre-activate the amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Incorporation of (R)-Z-aminocyclopropyl-acetic acid:

    • Prepare a solution of this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Due to potential steric hindrance, allow the coupling reaction to proceed for at least 4 hours, or consider a double coupling.

    • Kaiser Test: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.[16]

  • Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling, wash the resin with DCM and dry it under vacuum.

    • Treat the dried peptide-resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.[1][17]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.[1]

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) Considerations

LPPS is particularly advantageous for large-scale synthesis and for sequences that are prone to aggregation in SPPS. The general principles of protection, activation, coupling, and deprotection are similar to SPPS, but are performed in solution.[5][7]

Workflow Diagram:

LPPS_Workflow Start Start with C-terminally protected amino acid Coupling Couple with (R)-Z-aminocyclopropyl-acetic acid Start->Coupling Purification1 Purification (e.g., extraction, crystallization) Coupling->Purification1 Deprotection Selective deprotection of C-terminus Purification1->Deprotection Purification2 Purification Deprotection->Purification2 Next_Coupling Couple with next N-protected amino acid Purification2->Next_Coupling Repeat Repeat cycle Next_Coupling->Repeat

Caption: Simplified workflow for Liquid-Phase Peptide Synthesis (LPPS).

Key Considerations for LPPS:

  • Protection Strategy: A robust protecting group strategy is essential to prevent side reactions. The Cbz group on the (R)-aminocyclopropyl-acetic acid is compatible with many C-terminal protecting groups like methyl or ethyl esters.

  • Coupling: DCC is a cost-effective coupling reagent for LPPS, and the insoluble DCU byproduct can be easily removed by filtration.[11]

  • Purification: Each intermediate peptide must be purified before proceeding to the next step. This can be achieved through extraction, precipitation, or crystallization.[7]

  • Fragment Condensation: For longer peptides, a convergent strategy can be employed where smaller peptide fragments are synthesized separately and then coupled together in solution.[8]

Characterization of the Final Peptide

Thorough characterization is crucial to confirm the identity, purity, and structural integrity of the final peptide containing this compound.[18]

Technique Purpose
RP-HPLC To assess the purity of the peptide and for purification.[19]
Mass Spectrometry (MS) To confirm the molecular weight of the peptide, verifying the successful incorporation of the non-natural amino acid.[20]
Tandem MS (MS/MS) To sequence the peptide and confirm the position of the this compound residue.[20]
NMR Spectroscopy To determine the three-dimensional structure of the peptide and to confirm the stereochemistry of the incorporated amino acid.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling Steric hindrance of the cyclopropyl amino acid.Use a more powerful coupling reagent like HATU. Increase reaction time or perform a double coupling. Monitor with the Kaiser test.
Deletion Sequences Incomplete coupling in the previous cycle.Optimize coupling conditions as above.
Side Reactions during Cleavage Reactive functional groups on side chains.Ensure appropriate side-chain protecting groups are used and that the cleavage cocktail contains scavengers like TIS.
Low Purity after Precipitation Incomplete reactions or side reactions.Optimize synthesis and cleavage conditions. Employ a robust HPLC purification protocol.

Conclusion

The incorporation of this compound into peptides offers a powerful avenue for the development of novel therapeutics with improved pharmacological properties. While the steric bulk of this non-natural amino acid presents challenges, these can be effectively overcome through the rational selection of synthetic strategies, potent coupling reagents, and optimized reaction conditions. The detailed protocols and considerations presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize these modified peptides, paving the way for new discoveries in peptide-based drug development.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Adesis, Inc. (2025, September 30). Solid-Phase vs. Liquid-Phase Peptide Synthesis: Capabilities and Applications.
  • Wuhan ChemNorm Biotech Co., Ltd. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Coin, I., & Beyermann, M. (2025, August 9). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate.
  • Amblard, M., et al. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • Katritzky, A. R., et al. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
  • Coin, I., & Beyermann, M. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • CD Formulation. (n.d.). Liquid-Phase Peptide Synthesis (LPPS) Technology.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Albericio, F., et al. (2022, August 24). Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. Chemical Reviews.
  • Neuland Labs. (2025, July 30). What Is Liquid Phase Peptide Synthesis? Methods & Uses.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • BOC Sciences. (n.d.). Liquid Phase Peptides Synthesis.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Oxford Global. (2023, May 9). Peptide Characterisation Methods and Impurity Detection.
  • Stammer, C. H. (n.d.). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Charette, A. B., et al. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH.
  • Stammer, C. H. (n.d.). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • Frontiers. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
  • BenchChem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • WIPO Patentscope. (n.d.). WO/1985/000809 THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES.
  • Nadendla, K. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage? ResearchGate.
  • Hodges, R. S., & Mant, C. T. (n.d.). HPLC Analysis and Purification of Peptides. PMC - PubMed Central.
  • Resolve Mass Spectrometry. (2025, November 27). FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. YouTube.
  • BLD Pharm. (n.d.). This compound.
  • PubMed. (n.d.). In vitro incorporation of synthetic peptides into cells.
  • Science of Synthesis. (n.d.). Product Class 11: Peptides.

Sources

Analytical HPLC methods for purity determination of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Analytical HPLC Methods for Purity Determination of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Application Note & Protocol

Abstract

This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the chemical and enantiomeric purity of this compound. This N-protected chiral amino acid derivative is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the safety and efficacy of the final drug product. This application note details a robust reversed-phase HPLC (RP-HPLC) method, discusses critical methodological considerations, and provides a step-by-step protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, it outlines a protocol for forced degradation studies to establish the stability-indicating nature of the method.

Introduction: The Imperative for Purity Analysis

This compound is a synthetic amino acid derivative characterized by a cyclopropyl ring, which imparts conformational rigidity, and a benzyloxycarbonyl (Cbz or Z) protecting group. The stereochemistry at the alpha-carbon is critical for its biological activity in subsequent applications. Therefore, a precise and reliable analytical method is required to quantify the desired (R)-enantiomer and to detect and quantify any process-related impurities and, most importantly, the undesired (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity and impurity determination due to its high resolution, sensitivity, and reproducibility.[1][2] For chiral molecules like the one , specialized chiral stationary phases (CSPs) or derivatization with a chiral reagent are typically employed to resolve enantiomers.[3] This guide will focus on a direct separation approach using a chiral stationary phase, which is often preferred as it avoids the extra step and potential impurities associated with derivatization.

Foundational Principles: HPLC for Chiral Amino Acid Derivatives

The separation of (R)- and (S)-enantiomers is achieved by exploiting their differential interactions with a chiral stationary phase (CSP). These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and π-π interactions, create a transient diastereomeric complex between the analyte and the CSP, leading to different retention times for the two enantiomers.[4]

For N-protected amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown considerable success.[5] These phases are versatile and can be used with various mobile phase compositions, including polar organic, polar ionic, and reversed-phase modes.[5] The choice of mobile phase, including the organic modifier, its concentration, and any additives like acids or bases, is critical for optimizing retention and enantioselectivity.

Experimental Design and Rationale

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The Cbz group provides a strong chromophore, allowing for sensitive detection at wavelengths around 210-220 nm or near the absorbance maximum of the benzene ring (~254 nm).[6]

Table 1: Recommended HPLC System and Conditions

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Gradient Pump, Autosampler, Column Thermostat, UV/Vis or DAD DetectorStandard equipment for robust and reproducible pharmaceutical analysis.
Column Astec® CHIROBIOTIC® T (or similar teicoplanin-based CSP), 250 x 4.6 mm, 5 µmTeicoplanin-based CSPs are effective for separating underivatized and N-derivatized amino acids.[5]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water B: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileA common reversed-phase system. TFA acts as an ion-pairing agent to improve peak shape.[2] Acetonitrile is a common organic modifier with low UV cutoff and viscosity.[2]
Gradient 20% B to 80% B over 20 minutes, followed by a 5-minute hold and 5-minute re-equilibrationA gradient elution is necessary to elute the analyte and any potential impurities with varying polarities in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CTemperature control is crucial for reproducible retention times and selectivity in chiral separations.[7]
Detection 215 nmWavelength at which the peptide bond and the Cbz group absorb, providing good sensitivity for the analyte and related impurities.[6]
Injection Vol. 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures compatibility with the initial mobile phase conditions and good peak shape.
Sample and Standard Preparation Protocol
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample and prepare as described for the Standard Stock Solution, followed by a 1:10 dilution to obtain the working concentration.

  • Resolution Solution: Prepare a solution containing approximately 0.1 mg/mL of the (R)-enantiomer and a small amount (e.g., 1%) of the (S)-enantiomer (if available) or a racemic mixture to confirm the separation and identify the peaks.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The following parameters should be evaluated for a purity method.[10][11]

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[1]

Protocol:

  • Inject the diluent to demonstrate no interfering peaks.

  • Analyze the (R)-enantiomer standard, the (S)-enantiomer (if available), and a mixture of known process-related impurities to assess resolution.

  • Perform forced degradation studies (see Section 5) and inject the stressed samples. The method is considered stability-indicating if all degradation products are resolved from the main peak and from each other.[12][13]

G cluster_Specificity Specificity Assessment Blank Inject Diluent Evaluation Evaluate Peak Purity & Resolution Blank->Evaluation Standards Inject (R)- & (S)-Enantiomers & Known Impurities Standards->Evaluation Stressed_Sample Inject Forced Degradation Samples Stressed_Sample->Evaluation

Caption: Workflow for Specificity Validation.

Linearity

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[3]

Protocol:

  • Prepare a series of at least five concentrations of the (R)-enantiomer reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99.[14]

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]

Protocol:

  • Prepare a sample matrix (placebo, if applicable) and spike it with the (R)-enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time under the same conditions.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Analyze six independent preparations of the sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

Acceptance Criteria: The %RSD should be not more than 2.0%.[9]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Response / Slope)

  • LOQ = 10 * (Standard Deviation of the Response / Slope)

Alternatively, they can be determined by preparing and injecting a series of dilute solutions and identifying the concentrations that yield a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Analyze a system suitability solution under each condition and evaluate the impact on resolution, retention time, and tailing factor.

Acceptance Criteria: The system suitability parameters should remain within the defined limits, demonstrating the method's reliability during routine use.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterTestAcceptance Criteria
Specificity Resolution of analyte from impurities and degradantsResolution (Rs) ≥ 2.0
Linearity 5 levels from LOQ to 150%R² ≥ 0.99
Accuracy 3 levels (80%, 100%, 120%), n=3Recovery 98.0% - 102.0%
Precision Repeatability (n=6) & Intermediate Precision%RSD ≤ 2.0%
LOQ Signal-to-Noise or Calibration CurveS/N ≥ 10; demonstrate acceptable precision and accuracy
Robustness Deliberate variation of method parametersSystem suitability criteria are met

Forced Degradation Studies Protocol

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the analytical method and to understand the degradation pathways of the drug substance.[16][17]

Protocol: Expose the sample solution (e.g., at 1 mg/mL) to the following stress conditions. Analyze the samples at appropriate time points against a non-stressed control sample. The goal is to achieve 10-20% degradation.[13]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[16]

  • Thermal Degradation: Heat solid sample at 80 °C for 48 hours.

  • Photolytic Degradation: Expose solution to light in a photostability chamber (ICH Q1B guidelines).

After exposure, neutralize the acidic and basic samples before dilution and injection. Analyze all stressed samples by the validated HPLC method.

G cluster_Degradation Stress Conditions Start Drug Substance (R)-Enantiomer Stress_Conditions Forced Degradation Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Stress_Conditions->Base Oxidation Oxidation (e.g., 3% H₂O₂) Stress_Conditions->Oxidation Thermal Thermal (e.g., 80°C) Stress_Conditions->Thermal Photo Photolytic (ICH Q1B) Stress_Conditions->Photo Analysis Analyze by Validated Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Confirm Peak Purity & Resolution Analysis->Outcome

Caption: Forced Degradation Study Workflow.

Conclusion

The described RP-HPLC method using a teicoplanin-based chiral stationary phase provides a robust and reliable approach for the purity determination of this compound. The detailed protocols for method validation and forced degradation studies ensure that the method is suitable for its intended purpose in a regulated environment, providing accurate and precise data on the identity, purity, and stability of this important pharmaceutical intermediate. Adherence to these protocols will generate a comprehensive data package to support drug development and quality control activities.

References

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Steps for HPLC Method Valid
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • ICH Guidelines for Analytical Method Valid
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • Proteins & Peptides Forced Degradation Studies.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Studies on the in vitro and in vivo degradation behavior of amino acid deriv
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Reverse-phase HPLC Peptide Purific
  • Amino Acid and Peptide Chiral Separ
  • This compound. BLD Pharm.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • Reversed Phase Chrom
  • Chiral HPLC Separ
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. International Journal of Pharmaceutical and Biological Science Archive.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters.

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Conditions for the removal of the benzyloxycarbonyl (Cbz) protecting group.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction: The Enduring Legacy of the Cbz Group in Synthesis

The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the edifice of modern organic synthesis, has been an indispensable tool for amine protection for nearly a century. Introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, its genius lies in its remarkable stability to a wide range of reaction conditions, coupled with its susceptibility to clean and efficient removal under specific, controlled methods.[1] This duality allows for the strategic unmasking of a reactive amine functionality at the desired stage of a complex molecular assembly, a critical requirement in the synthesis of peptides, pharmaceuticals, and other intricate organic molecules.[2][3]

The Cbz group's stability to both acidic and basic conditions, which allows it to remain intact while other protecting groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) are selectively cleaved, forms the basis of orthogonal protection strategies.[2][4][5] This guide provides a comprehensive overview of the primary methodologies for Cbz group removal, offering detailed protocols and the underlying mechanistic principles to empower researchers in making informed decisions for their synthetic campaigns.

Deprotection Methodologies: A Comparative Overview

The choice of a Cbz deprotection strategy is dictated by the substrate's molecular architecture, the presence of other sensitive functional groups, and the desired scale of the reaction.[1] The following table summarizes the most common methods, providing a quick reference for selecting the optimal conditions.

Method Primary Reagents Typical Conditions Advantages Limitations Compatibility Notes
Catalytic Hydrogenation H₂ gas, Pd/C, Pd(OH)₂/CMeOH, EtOH, or EtOAc, RT, 1 atm H₂Mild, high-yielding, clean byproducts (toluene and CO₂)Incompatible with reducible functional groups (alkenes, alkynes, nitro groups, some sulfur-containing groups).[1] Requires specialized equipment and handling of flammable H₂ gas and pyrophoric catalysts.[6][7]Orthogonal to Boc and Fmoc groups.[2][8]
Transfer Hydrogenation Pd/C with H₂ donor (e.g., ammonium formate, formic acid, cyclohexene)[1][9]MeOH or EtOH, RT to refluxAvoids the use of flammable H₂ gas, making it safer and more convenient for standard laboratory setups.[1]Can be slower than catalytic hydrogenation. The hydrogen donor or its byproducts may require removal during workup.Similar to catalytic hydrogenation in terms of functional group compatibility.
Acid-Mediated Cleavage (Strong Acid) HBr in Acetic Acid, TFAGlacial acetic acid or neat TFA, RTMetal-free, suitable for substrates with reducible groups.[1][10]Harsh acidic conditions can cleave other acid-labile protecting groups (e.g., Boc, trityl) and may not be suitable for acid-sensitive substrates.[8][10] HBr/AcOH can be corrosive and toxic.Not orthogonal to Boc and other acid-sensitive groups.[11]
Acid-Mediated Cleavage (Lewis Acid) AlCl₃ in Hexafluoroisopropanol (HFIP)[12][13][14]HFIP, RTMild, highly selective, and tolerates a wide range of functional groups, including reducible groups and even O-benzyl ethers.[13][14][15] Metal-free and avoids pyrophoric reagents.[14]HFIP is a relatively expensive solvent. Not compatible with Boc groups.[13]Orthogonal to Fmoc, Alloc, and benzyl ethers.[13]

Catalytic Hydrogenolysis: The Premier Method for Cbz Removal

Catalytic hydrogenolysis is the most frequently employed method for Cbz deprotection due to its exceptionally mild and clean nature.[1][8][12] The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[1][8]

Mechanism of Catalytic Hydrogenolysis

The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The Cbz-protected substrate also coordinates to the catalyst surface, facilitating the cleavage of the benzyl-oxygen bond and subsequent formation of the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.

G cluster_0 Catalytic Hydrogenolysis of Cbz Group Cbz-Amine R-NH-Cbz Carbamic_Acid [R-NH-COOH] (Unstable Carbamic Acid) Cbz-Amine->Carbamic_Acid + H₂ / Pd/C H2 H₂ H2->Carbamic_Acid PdC Pd/C Catalyst PdC->Carbamic_Acid Amine R-NH₂ (Free Amine) Carbamic_Acid->Amine - CO₂ Toluene Toluene Carbamic_Acid->Toluene CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Protocol 1: Standard Catalytic Hydrogenation using Pd/C and H₂ Balloon

This protocol describes a standard laboratory procedure for Cbz deprotection using a hydrogen balloon.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) (typically 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Nitrogen (N₂) or Argon (Ar) gas supply

  • Hydrogen (H₂) gas supply (balloon)

  • Celite®

  • Reaction flask, stir bar, septa, needles

  • Filtration apparatus

Procedure:

  • Inert Atmosphere: To a round-bottom flask containing a magnetic stir bar, add the Cbz-protected amine (1.0 eq).

  • Catalyst Addition: Under a positive pressure of nitrogen or argon, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C is pyrophoric and can ignite in air, especially when dry.[6][7] Handle in an inert atmosphere or as a slurry in solvent.

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol to dissolve the substrate.

  • Hydrogenation Setup: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen three times to remove all oxygen.[7][16]

  • Hydrogen Introduction: Evacuate the flask one final time and backfill with hydrogen from a balloon. For larger scale reactions, a hydrogenation apparatus with a pressure gauge is recommended.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.[16]

  • Filtration: Dilute the reaction mixture with more solvent and filter through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst on the Celite pad can be pyrophoric.[6] Do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.[6]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can be further purified if necessary.

Protocol 2: Transfer Hydrogenation using Ammonium Formate and Pd/C

This protocol offers a safer alternative to using hydrogen gas.

Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C) (typically 10-20 mol%)

  • Ammonium formate (HCOONH₄) (3-5 equivalents)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Reagent Addition: Add ammonium formate (3-5 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Remember to handle the used catalyst with care.

  • Isolation: Concentrate the filtrate under reduced pressure. An aqueous work-up may be necessary to remove excess ammonium formate and its byproducts.

Acid-Mediated Cleavage: A Metal-Free Alternative

For substrates containing functionalities susceptible to reduction, acid-mediated cleavage provides a robust alternative.[1][10]

Mechanism of Acid-Mediated Cleavage

The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the benzyl C-O bond. This can proceed through an SN1-like pathway, generating a stable benzyl carbocation, or an SN2 pathway with nucleophilic attack by a counter-ion (e.g., Br⁻). The resulting carbamic acid is unstable and decomposes to the free amine and carbon dioxide.

G cluster_1 Acid-Mediated Cleavage of Cbz Group Cbz_Amine R-NH-Cbz Protonation Protonated Cbz-Amine Cbz_Amine->Protonation + H⁺ Cleavage Benzyl Cation + Carbamic Acid Protonation->Cleavage Cleavage Decarboxylation Free Amine + CO₂ Cleavage->Decarboxylation Decarboxylation

Caption: General mechanism for acid-mediated Cbz deprotection.

Protocol 3: Cbz Deprotection using HBr in Acetic Acid

This is a classic and effective method for acid-labile Cbz cleavage.[10][12]

Materials:

  • Cbz-protected amine

  • 33% Hydrogen bromide (HBr) in glacial acetic acid

  • Glacial acetic acid (optional)

  • Anhydrous diethyl ether

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid if it is a solid. If it is an oil, it can be used directly.

  • Reagent Addition: To the stirred substrate (or its solution), add a solution of 33% HBr in acetic acid (typically 5-10 equivalents of HBr) at room temperature.[10]

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Precipitation: Upon completion, add an excess of cold, anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[10]

  • Isolation: Collect the precipitate by vacuum filtration, and wash it thoroughly with anhydrous diethyl ether to remove acetic acid and benzyl bromide.[10]

  • Drying: Dry the resulting solid under vacuum to obtain the crude product. This can be used as the hydrobromide salt or neutralized in a subsequent step.

Protocol 4: Selective Cbz Deprotection using AlCl₃/HFIP

This recently developed method offers remarkable selectivity and mild conditions.[13][14]

Materials:

  • Cbz-protected amine

  • Aluminum chloride (AlCl₃) (3 equivalents)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in HFIP (to a concentration of about 0.25 M).

  • Reagent Addition: Add AlCl₃ (3.0 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for up to 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, add water to the reaction mixture and extract with ethyl acetate to remove non-polar impurities.[13]

  • Neutralization and Extraction: Basify the aqueous layer with saturated NaHCO₃ solution and extract the product with ethyl acetate (3 times).[13]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction (Hydrogenolysis) - Inactive catalyst- Catalyst poisoning (e.g., by sulfur compounds)- Insufficient hydrogen pressure- Poor stirring- Use fresh, high-quality catalyst.- Purify the starting material to remove potential poisons.- Ensure a good seal on the reaction vessel and a fresh balloon of H₂.- Increase the stirring rate to ensure good mixing of the three phases.
Incomplete Reaction (Acid Cleavage) - Insufficient acid- Steric hindrance around the Cbz group- Low reaction temperature- Increase the equivalents of acid.- Increase the reaction time and/or temperature.- Consider a different deprotection method if the substrate is particularly robust.
Formation of Side Products (Hydrogenolysis) - Over-reduction of other functional groups- N-benzylation (in case of insufficient hydrogen)[12]- Carefully monitor the reaction and stop it as soon as the starting material is consumed.- Use a more selective catalyst if available.- Ensure an adequate supply of hydrogen.
Formation of Side Products (Acid Cleavage) - Cleavage of other acid-labile groups (e.g., Boc)- Friedel-Crafts alkylation of aromatic rings by the benzyl cation- If orthogonality is required, choose a different protecting group strategy.- Add a scavenger (e.g., anisole, thioanisole) to trap the benzyl cation.

Orthogonal Deprotection Strategies

The true power of the Cbz group is realized in multi-step syntheses where orthogonal protecting groups are employed.[17][18] A common strategy in peptide synthesis involves the use of Fmoc for temporary N-terminal protection, Boc for side-chain protection, and Cbz for the protection of other functionalities.[4][19]

G cluster_2 Orthogonal Deprotection Start Peptide with Fmoc, Boc, and Cbz groups Fmoc_Removal Fmoc Removal (Piperidine) Start->Fmoc_Removal Base Boc_Removal Boc Removal (TFA) Fmoc_Removal->Boc_Removal Acid Cbz_Removal Cbz Removal (H₂/Pd/C) Boc_Removal->Cbz_Removal Hydrogenolysis End Fully Deprotected Peptide Cbz_Removal->End

Caption: Orthogonal removal of Fmoc, Boc, and Cbz protecting groups.

This selective deprotection allows for the precise modification of different parts of a molecule without affecting others, a critical capability in the synthesis of complex biomolecules and pharmaceuticals.[17][18]

Conclusion

The removal of the benzyloxycarbonyl protecting group is a fundamental and frequently performed transformation in organic synthesis. The choice of deprotection method is paramount for the success of a synthetic route. Catalytic hydrogenolysis remains the mildest and most common method, with transfer hydrogenation offering a safer and more convenient alternative.[1] Acidic cleavage, particularly with modern reagents like AlCl₃/HFIP, provides a powerful and selective option for substrates that are incompatible with hydrogenation.[13][14] By understanding the mechanisms, advantages, and limitations of each method as outlined in this guide, researchers can confidently select and execute the optimal Cbz deprotection strategy for their specific synthetic challenges.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved January 19, 2026, from [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved January 19, 2026, from [Link]

  • Cbz Protection - Common Conditions. (n.d.). Retrieved January 19, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

  • Hydrogenation SOP. (n.d.). Retrieved January 19, 2026, from [Link]

  • Liu, C. F., & Tam, J. P. (1994). Peptide segment ligation strategy without use of protecting groups. Proceedings of the National Academy of Sciences, 91(14), 6584-6588. [Link]

  • Gun-ean, L., & Shitu, A. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 28(4), 257-264. [Link]

  • Góngora-Benítez, M., et al. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 9864-9874. [Link]

  • Hagiwara, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2911-2918. [Link]

  • Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. (2023, October 21). Retrieved January 19, 2026, from [Link]

  • Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Boc Protecting Group for Amines - Chemistry Steps. (n.d.). Retrieved January 19, 2026, from [Link]

  • Hydrogenation reaction safety - YouTube. (2024, June 6). Retrieved January 19, 2026, from [Link]

  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? | ResearchGate. (2018, November 15). Retrieved January 19, 2026, from [Link]

  • Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - Organic Chemistry Portal. (2025, June 30). Retrieved January 19, 2026, from [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12). Retrieved January 19, 2026, from [Link]

  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1384. [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2 - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. (n.d.). Retrieved January 19, 2026, from [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis - Technical Disclosure Commons. (2025, August 12). Retrieved January 19, 2026, from [Link]

  • Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? - NIH. (2019, February 5). Retrieved January 19, 2026, from [Link]

  • To Deprotect and Serve - Scientific Update - UK. (2023, February 22). Retrieved January 19, 2026, from [Link]

  • Why does my CBz-deprotection not work? - ResearchGate. (2022, November 24). Retrieved January 19, 2026, from [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. [Link]

  • Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Deprotection of Cbz group. (n.d.).

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The Strategic Integration of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic Acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles is a perpetual endeavor. Medicinal chemists increasingly turn to non-canonical amino acids to imbue peptide-based therapeutics with improved potency, selectivity, and metabolic stability. Among these, constrained amino acids, particularly those containing a cyclopropyl group, have emerged as powerful tools. The inherent strain and rigidity of the cyclopropane ring offer a unique conformational constraint that can pre-organize a molecule into its bioactive conformation, thereby minimizing the entropic penalty upon binding to its biological target. This often translates to a significant increase in binding affinity and efficacy.

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, a chiral building block, stands at the forefront of this strategy. Its rigid cyclopropyl scaffold, combined with the well-established utility of the benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable asset in the synthesis of complex peptides and peptidomimetics. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block. We will delve into the mechanistic rationale behind its application, provide detailed, field-proven protocols for its incorporation into peptide chains, and discuss the critical aspects of subsequent deprotection and purification steps.

Core Principles and Advantages of Incorporating (R)-Cbz-amino-cyclopropyl-acetic Acid

The strategic incorporation of this compound into a peptide sequence offers a multitude of advantages, each contributing to the development of superior therapeutic candidates.

Table 1: Key Physicochemical and Pharmacokinetic Advantages

PropertyImpact of Cyclopropyl MoietyMechanistic Rationale
Conformational Rigidity Enhanced receptor binding and selectivity.The three-membered ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, locking the molecule into a specific, often bioactive, conformation. This pre-organization reduces the entropic cost of binding.
Metabolic Stability Increased resistance to enzymatic degradation.The cyclopropyl group is not a natural substrate for many metabolic enzymes, such as proteases and cytochrome P450s. Its presence can shield adjacent peptide bonds from cleavage, leading to a longer in-vivo half-life.
Lipophilicity Modulated cell permeability and oral bioavailability.The introduction of the cyclopropyl ring can fine-tune the lipophilicity of a peptide, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
Vectorial Orientation of Side Chains Precise positioning of pharmacophoric elements.The rigid cyclopropane scaffold dictates a specific spatial orientation of the amino acid side chain, allowing for optimized interactions with the target receptor or enzyme active site.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the successful incorporation of this compound into a growing peptide chain. These solution-phase methods are particularly well-suited for the synthesis of di- or tripeptides, or for the introduction of the cyclopropyl-containing residue at a specific position in a larger peptide.

Diagram: General Workflow for Dipeptide Synthesis

G A 1. Activation of (R)-Cbz-amino- cyclopropyl-acetic acid C 3. Peptide Coupling Reaction A->C B 2. Amino Acid Ester Component (e.g., H-Phe-OMe) B->C D 4. Work-up and Purification C->D E 5. Cbz Deprotection (Hydrogenolysis) D->E F 6. Final Dipeptide Product E->F

Caption: Workflow for the synthesis of a dipeptide incorporating (R)-Cbz-amino-cyclopropyl-acetic acid.

Protocol 1: Peptide Coupling via HATU Activation

This protocol details the coupling of this compound to an amino acid ester using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, particularly for sterically hindered amino acids.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Addition of Amine Component: Add the amino acid methyl ester hydrochloride (1.1 eq) to the solution.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution at 0 °C (ice bath). The DIPEA will neutralize the hydrochloride salt and provide the basic conditions for the coupling reaction.

  • Activator Addition: In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Cbz-protected dipeptide.

Rationale for Reagent Choice:

  • HATU: Chosen for its high reactivity and ability to minimize racemization, which is crucial when dealing with chiral centers. It is particularly effective for coupling sterically demanding amino acids like our cyclopropyl-containing building block.

  • DIPEA: A non-nucleophilic base used to neutralize the amine salt and to facilitate the activation of the carboxylic acid by HATU without competing in the coupling reaction.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.

Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol describes a safe and efficient method for the removal of the Cbz protecting group using catalytic transfer hydrogenation, which avoids the need for a pressurized hydrogen gas setup.

Materials:

  • Cbz-protected dipeptide

  • Palladium on carbon (10% Pd/C)

  • Cyclohexene or Ammonium formate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected dipeptide in MeOH or EtOH in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.

  • Hydrogen Source: Add cyclohexene (a large excess, e.g., 10-20 equivalents) or ammonium formate (5-10 equivalents) as the hydrogen donor.

  • Reaction Progression: Heat the reaction mixture to reflux (for cyclohexene) or stir at room temperature (for ammonium formate) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH).

    • Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide. Further purification may be necessary depending on the purity of the crude product.

Rationale for Method Choice:

  • Catalytic Transfer Hydrogenation: This method is often preferred for its operational simplicity and safety compared to using a hydrogen gas cylinder. The hydrogen is generated in situ from the donor molecule.

  • Cyclohexene/Ammonium Formate: These are common and effective hydrogen donors for this type of reaction.

  • Palladium on Carbon: A highly effective and widely used catalyst for hydrogenolysis reactions.

Diagram: Cbz Deprotection Mechanism

G cluster_0 Catalytic Cycle A Cbz-Peptide D Hydride-Pd Complex A->D + E Toluene A->E + B Pd(0) Catalyst C Hydrogen Donor (e.g., Cyclohexene) C->D + D->B F Carbamic Acid Intermediate D->F Hydrogenolysis G Deprotected Peptide F->G Decarboxylation H CO2 F->H +

Caption: Simplified mechanism of Cbz deprotection via catalytic transfer hydrogenation.

Characterization and Quality Control

Rigorous characterization of the synthesized peptides is paramount to ensure their identity and purity.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic signals for the cyclopropyl protons (typically in the upfield region), aromatic protons of the Cbz group and other amino acid residues, and the amide protons.
LC-MS Purity assessment and molecular weight confirmation.A single major peak in the chromatogram with the expected mass-to-charge ratio for the desired peptide.
HPLC Quantitative purity analysis.Determination of the percentage purity of the final product.
Chiral HPLC Enantiomeric purity assessment.To confirm that no racemization has occurred during the coupling or deprotection steps.

Troubleshooting and Expert Insights

  • Slow or Incomplete Coupling: If the coupling reaction is sluggish, consider increasing the amount of coupling reagent and base slightly. The use of microwave irradiation can also significantly accelerate the reaction. Due to the steric hindrance of the cyclopropyl group, extended reaction times may be necessary.

  • Epimerization: While HATU is known for low racemization, it is always advisable to check the enantiomeric purity of the final product, especially if the reaction conditions are harsh (e.g., high temperature or prolonged reaction times).

  • Incomplete Cbz Deprotection: If the deprotection is not going to completion, ensure the catalyst is active. Using a fresh batch of Pd/C is recommended. Increasing the amount of hydrogen donor or switching to a different donor (e.g., from cyclohexene to ammonium formate) can also be beneficial.

  • Purification Challenges: Cyclopropyl-containing peptides can sometimes be more lipophilic than their linear counterparts. This may require adjustments to the mobile phase composition during HPLC purification.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its ability to impart conformational rigidity and metabolic stability makes it an attractive component for the design of novel peptide-based therapeutics. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable tool in their drug discovery programs. By understanding the underlying principles and adhering to robust experimental procedures, the full potential of this unique amino acid can be realized in the creation of next-generation medicines.

References

  • Paulini, K., & Reißig, H. U. (1994). Synthesis of Dipeptides Containing Novel Cyclopropyl‐and Cyclopropenyl‐Substituted β‐and γ‐Amino Acids. Liebigs Annalen der Chemie, 1994(6), 549-554. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104-126. [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal: a versatile and convenient method for the reduction of multiple bonds, azides, imines, and nitro groups, and for the deprotection of benzyl and allyl groups. The Journal of organic chemistry, 72(17), 6599-6601. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266. [Link]

Application Notes and Protocols: Enzymatic Resolution of Chiral Cyclopropyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Cyclopropyl Amino Acids in Modern Drug Discovery

The cyclopropyl ring, a three-membered carbocycle, has become an increasingly vital structural motif in medicinal chemistry. Its unique conformational rigidity and electronic properties can significantly enhance the pharmacological profile of drug candidates. When incorporated into amino acid scaffolds, the cyclopropyl group can impart metabolic stability by preventing proteolytic degradation, improve binding affinity to biological targets, and modulate pKa to optimize pharmacokinetic properties. The chirality of these cyclopropyl amino acids is paramount, as different enantiomers of a drug can exhibit vastly different therapeutic effects, with one being beneficial while the other might be inactive or even detrimental. Consequently, the development of efficient and scalable methods for producing enantiomerically pure cyclopropyl amino acids is a critical challenge in pharmaceutical research and development.

Enzymatic resolution has emerged as a powerful and green alternative to traditional chemical methods for obtaining chiral compounds. Enzymes, as natural catalysts, operate under mild conditions with high stereo- and regioselectivity, minimizing the environmental impact and reducing the formation of unwanted byproducts. This guide provides detailed application notes and protocols for the enzymatic kinetic resolution of chiral cyclopropyl amino acids, focusing on the use of two robust enzyme classes: lipases and acylases.

Core Principles of Enzymatic Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture of chiral molecules by leveraging the differential reaction rates of the two enantiomers with a chiral catalyst, in this case, an enzyme. The enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which can then be separated by standard chemical techniques.

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E-value is desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate.

Lipase-Catalyzed Resolution of Cyclopropyl Amino Acid Esters

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes widely employed in organic synthesis for their ability to catalyze the hydrolysis and synthesis of esters in a highly enantioselective manner. For the resolution of amino acids, the substrate is typically an ester derivative. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted.

Causality Behind Experimental Choices in Lipase-Catalyzed Resolution:
  • Enzyme Selection: Candida antarctica Lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), is a workhorse in biocatalysis due to its broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.

  • Substrate Modification: The amino group of the cyclopropyl amino acid is typically protected (e.g., as an N-acyl derivative) to prevent side reactions and improve substrate recognition by the lipase. The carboxylic acid is esterified (e.g., methyl or ethyl ester) to provide the reactive handle for the lipase.

  • Solvent System: The choice of solvent is critical. A non-polar organic solvent like methyl tert-butyl ether (MTBE) is often used to minimize enzyme denaturation and suppress the non-enzymatic hydrolysis of the ester.

  • Acylating Agent (for transesterification): In a transesterification reaction, an acyl donor is used. Isopropyl esters have been shown to be advantageous as they can reduce non-selective chemical acylation that might occur alongside the enzymatic process.[1]

  • Temperature: Reactions are typically run at a moderately elevated temperature (e.g., 40°C) to increase the reaction rate without significantly compromising enzyme stability or selectivity.

Workflow for Lipase-Catalyzed Kinetic Resolution

lipase_workflow racemic_ester Racemic N-Acyl Cyclopropyl Amino Acid Ester enzyme_addition Add Immobilized Lipase (e.g., CAL-B) + Acylating Agent (optional) racemic_ester->enzyme_addition Substrate incubation Incubate with Shaking at 40°C enzyme_addition->incubation Reaction Mixture separation Reaction Quenching & Separation incubation->separation Mixture of Product & Unreacted SM product Enantiopure N-Acyl Cyclopropyl Amino Acid separation->product Product unreacted_sm Enantiopure N-Acyl Cyclopropyl Amino Acid Ester separation->unreacted_sm Unreacted SM deprotection1 Deprotection product->deprotection1 deprotection2 Deprotection unreacted_sm->deprotection2 final_product1 Enantiopure Cyclopropyl Amino Acid (S-) deprotection1->final_product1 final_product2 Enantiopure Cyclopropyl Amino Acid (R-) deprotection2->final_product2

Caption: General workflow for the lipase-catalyzed kinetic resolution of a cyclopropyl amino acid ester.

Protocol: Representative Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Ester

This protocol is a general method that can be adapted for the kinetic resolution of racemic cyclopropyl amino acid esters using immobilized Candida antarctica Lipase B.

Materials:

  • Racemic N-acyl cyclopropyl amino acid ester

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Diisopropyl malonate (acylating agent)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Screw-cap vials (4 mL)

  • Orbital shaker with temperature control

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Enzyme Preparation: To a 4 mL screw-cap vial, add 10.0 mg of immobilized CAL-B.

  • Solvent Addition: Add 200 µL of anhydrous MTBE to the vial.

  • Sonication: Sonicate the mixture for 10 minutes to ensure proper dispersion of the enzyme.

  • Substrate and Acylating Agent Addition: Add the racemic N-acyl cyclopropyl amino acid ester (0.5 mmol, 1 equivalent) and diisopropyl malonate (0.5 mmol, 1 equivalent) to the vial.

  • Incubation: Tightly cap the vial and place it in an orbital shaker set to 200 rpm and 40°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 1, 2, 4, 6 hours) and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the product and the remaining substrate. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.

  • Work-up: Once the desired conversion is reached, quench the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused. The filtrate, containing the product and the unreacted starting material, is then concentrated under reduced pressure.

  • Purification: The product (the enantiopure N-acyl cyclopropyl amino acid) and the unreacted starting material (the enantiopure N-acyl cyclopropyl amino acid ester) can be separated by standard chromatographic techniques (e.g., column chromatography).

  • Deprotection: The N-acyl and ester protecting groups can be removed using standard chemical procedures to yield the final enantiomerically pure cyclopropyl amino acids.

Acylase-Catalyzed Resolution of N-Acetyl Cyclopropyl Amino Acids

Acylase I (aminoacylase, E.C. 3.5.1.14) is an enzyme that catalyzes the enantioselective hydrolysis of N-acyl-L-amino acids to the corresponding L-amino acid and an acyl group. This enzyme exhibits broad substrate specificity, making it a valuable tool for the resolution of a wide range of natural and unnatural amino acids.[2] For the resolution of cyclopropyl amino acids, the racemic mixture is first converted to the N-acetyl derivative.

Causality Behind Experimental Choices in Acylase-Catalyzed Resolution:
  • Enzyme Selection: Acylase I from Aspergillus oryzae is a commercially available and robust enzyme known for its high L-selectivity and operational stability.

  • Substrate Preparation: The racemic cyclopropyl amino acid is N-acetylated. This modification is crucial as N-acyl amino acids are the natural substrates for Acylase I.

  • Reaction Medium: The reaction is typically carried out in an aqueous buffer system (e.g., phosphate or Tris-HCl buffer) at a pH close to the enzyme's optimum (around pH 7-8).

  • Cofactor: Some acylases may require a metal cofactor, such as Co²⁺ or Zn²⁺, for optimal activity and stability.

  • Temperature: The reaction is generally performed at a temperature that balances enzyme activity and stability, often around 37°C.

Workflow for Acylase-Catalyzed Kinetic Resolution

acylase_workflow racemic_n_acetyl Racemic N-Acetyl Cyclopropyl Amino Acid enzyme_addition Add Acylase I in Aqueous Buffer racemic_n_acetyl->enzyme_addition Substrate incubation Incubate with Stirring at 37°C enzyme_addition->incubation Reaction Mixture separation pH Adjustment & Separation incubation->separation Mixture of L-Amino Acid & D-N-Acetyl Amino Acid l_amino_acid L-Cyclopropyl Amino Acid separation->l_amino_acid Product d_n_acetyl D-N-Acetyl Cyclopropyl Amino Acid separation->d_n_acetyl Unreacted SM hydrolysis Acid Hydrolysis d_n_acetyl->hydrolysis d_amino_acid D-Cyclopropyl Amino Acid hydrolysis->d_amino_acid

Caption: General workflow for the acylase-catalyzed kinetic resolution of an N-acetyl cyclopropyl amino acid.

Protocol: Acylase I-Catalyzed Resolution of N-Acetyl-DL-Cyclopropylglycine

This protocol is based on the general principles of acylase-catalyzed resolutions and can be adapted for various N-acetyl cyclopropyl amino acids.

Materials:

  • N-Acetyl-DL-cyclopropylglycine

  • Acylase I from Aspergillus oryzae

  • 0.1 M Phosphate buffer (pH 7.5)

  • Cobalt(II) chloride (CoCl₂) solution (optional, as an activator)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ion-exchange resin (e.g., Dowex 50W-X8)

  • Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral HPLC)

Procedure:

  • Substrate Preparation: Dissolve N-Acetyl-DL-cyclopropylglycine in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 0.1 M. Adjust the pH to 7.5 with 1 M NaOH if necessary.

  • Enzyme Activation (Optional): If required for the specific acylase preparation, add CoCl₂ to a final concentration of 0.5 mM and incubate for 30 minutes at room temperature.

  • Enzyme Addition: Add Acylase I from Aspergillus oryzae to the substrate solution. The optimal enzyme concentration should be determined empirically but a starting point of 1 mg of enzyme per 100 mg of substrate is recommended.

  • Incubation: Incubate the reaction mixture at 37°C with gentle stirring.

  • Reaction Monitoring: Monitor the formation of the L-cyclopropylglycine by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., ninhydrin test or HPLC). The reaction is typically stopped at approximately 50% conversion.

  • Work-up and Separation:

    • Stop the reaction by adding 1 M HCl to lower the pH to around 5. This may precipitate the denatured enzyme, which can be removed by centrifugation.

    • The resulting solution contains L-cyclopropylglycine and unreacted N-acetyl-D-cyclopropylglycine.

    • Apply the solution to an ion-exchange column (e.g., Dowex 50W-X8, H⁺ form).

    • Wash the column with water to elute the N-acetyl-D-cyclopropylglycine.

    • Elute the L-cyclopropylglycine with an aqueous ammonia solution (e.g., 2 M).

  • Isolation of D-Amino Acid: The collected fraction containing N-acetyl-D-cyclopropylglycine can be subjected to acid hydrolysis (e.g., refluxing with 6 M HCl) to obtain the D-cyclopropylglycine.

  • Analysis: Determine the enantiomeric purity of the L- and D-cyclopropylglycine fractions using chiral HPLC.

Data Summary and Comparison

ParameterLipase-Catalyzed ResolutionAcylase-Catalyzed Resolution
Enzyme Candida antarctica Lipase B (CAL-B)Acylase I from Aspergillus oryzae
Substrate N-Acyl cyclopropyl amino acid esterN-Acetyl cyclopropyl amino acid
Reaction Type Hydrolysis or TransesterificationHydrolysis
Typical Solvent Organic (e.g., MTBE, hexane)Aqueous buffer (e.g., phosphate)
Typical pH Not applicable (organic solvent)7.0 - 8.0
Typical Temp. 30 - 50°C37°C
Product (L-enantiomer) N-Acyl L-cyclopropyl amino acidL-cyclopropyl amino acid
Unreacted (D-enantiomer) N-Acyl D-cyclopropyl amino acid esterN-Acetyl D-cyclopropyl amino acid

Conclusion and Future Perspectives

Enzymatic resolution using lipases and acylases offers a highly efficient, selective, and environmentally benign approach for the synthesis of enantiomerically pure chiral cyclopropyl amino acids. The protocols outlined in this guide provide a robust starting point for researchers in drug discovery and development. Future advancements in this field will likely focus on the discovery of novel enzymes with enhanced activity and selectivity towards sterically demanding cyclopropyl substrates, as well as the development of dynamic kinetic resolution processes. In a dynamic kinetic resolution, the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. The integration of enzyme engineering and process optimization will undoubtedly continue to expand the toolkit available for the synthesis of these valuable chiral building blocks, accelerating the development of next-generation therapeutics.

References

  • Silva, F. M. W. G., Szemes, J., Mustashev, A., Takács, O., Imarah, A. O., & Poppe, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11569. [Link]

  • Wang, Y., et al. (2026). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. The Journal of Organic Chemistry. [Link]

  • Szemes, J., et al. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 458-464. [Link]

  • Wu, S.-H., et al. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-422. [Link]

  • Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids: Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. Journal of the American Chemical Society, 111(16), 6354-6364. [Link]

  • McLoughlin, E. C., Twamley, B., & O'Boyle, N. M. (2024). Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. European Journal of Medicinal Chemistry, 276, 116692. [Link]

  • Bøckmann, P. L., & Jacobsen, E. E. (2023). Chemo-Enzymatic Synthesis of Enantiopure β-Blocker (S)-Metoprolol and Derivatives. Topics in Catalysis. [Link]

  • Cardoso, C. L., et al. (2015). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 11, 221-227. [Link]

  • Tanaka, M., et al. (2007). Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety: Synthetic Application to Chiral Seven-Membered-Ring Alpha,alpha-Disubstituted Alpha-Amino Acid. The Journal of Organic Chemistry, 72(20), 7750-7756. [Link]

  • ChemRxiv. (2023). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Whitesides, G. M., et al. (1989). Enantioselective Hydrolysis of N-Acyl Amino Acids Catalyzed by Acylase I. [Link]

  • Carboni, C., et al. (2006). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. Tetrahedron: Asymmetry, 17(2), 245-251. [Link]

  • ResearchGate. (2006). Kinetic resolution of D,L-amino acids by enantioselective acylation of the L-enantiomers using PGA and phenylacetic acid methylester. [Link]

  • ResearchGate. (2007). Dynamic kinetic enzymatic resolutions of synthetic substrates to form d-amino acids. [Link]

  • Mega, T., Ikenaka, T., & Matsushima, Y. (1970). Studies on N-acetyl-beta-D-glucosaminidase of Aspergillus oryzae. I. Purification and characterization of N-acetyl-beta-D-glucosaminidase obtained from Takadiastase. The Journal of Biochemistry, 68(1), 109-117. [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis and Purification of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid is a chiral, non-proteinogenic amino acid that serves as a crucial building block in medicinal chemistry. Its rigid cyclopropyl scaffold introduces conformational constraints into peptide backbones, a strategy frequently employed to enhance metabolic stability, receptor-binding affinity, and oral bioavailability of peptide-based therapeutics. The benzyloxycarbonyl (Cbz) protecting group offers robust protection of the amine functionality during peptide synthesis and can be readily removed under standard conditions. The development of a scalable and efficient synthesis and purification protocol for this compound is therefore of significant interest to researchers and professionals in drug development.[1][2]

This guide provides a comprehensive overview of a scalable synthetic route to this compound, detailing the underlying chemical principles, step-by-step protocols, and robust analytical methods for quality control.

Strategic Approach to Scalable Synthesis: A Multi-Step Strategy

The synthesis of this compound on a large scale is most effectively approached through a multi-step sequence that prioritizes the use of readily available starting materials, high-yielding reactions, and purification methods amenable to industrial production. The chosen strategy involves the initial synthesis of a racemic mixture followed by a classical resolution to isolate the desired (R)-enantiomer. This approach is often more cost-effective and scalable than a purely asymmetric synthesis for this particular target.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Resolution A Racemic 1-Aminocyclopropane-1-carboxylic Acid Synthesis B Cbz Protection A->B C Racemic (Benzyloxycarbonylamino)-cyclopropyl-acetic Acid B->C D Diastereomeric Salt Formation with Chiral Amine C->D E Fractional Crystallization D->E F Isolation of (R,R)-Diastereomeric Salt E->F G Acidification and Extraction F->G H Final Product: this compound G->H

Caption: Overall workflow for the synthesis and purification of the target compound.

Part 1: Synthesis of Racemic (Benzyloxycarbonylamino)-cyclopropyl-acetic Acid

Step 1.1: Synthesis of Racemic 1-Aminocyclopropane-1-carboxylic Acid

The synthesis of the core cyclopropane amino acid is a critical first step. While several methods exist, a common and scalable approach involves the cyclopropanation of a suitable precursor. For the purpose of this guide, we will assume the availability of racemic 1-aminocyclopropane-1-carboxylic acid as a starting material, as it is commercially available or can be synthesized via established literature procedures.[3]

Step 1.2: Benzyloxycarbonyl (Cbz) Protection of the Amino Group

The protection of the amino group with the Cbz moiety is a crucial step to prevent unwanted side reactions in subsequent synthetic manipulations, particularly in peptide couplings. The Schotten-Baumann reaction is a classic and highly effective method for this transformation.

Causality of Experimental Choices:

  • Base: A mixture of sodium carbonate and sodium bicarbonate is employed to maintain the pH of the reaction mixture between 8 and 10.[4] A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high can risk racemization of the amino acid.[4] This buffer system provides a robust and scalable method for pH control.[5][6]

  • Solvent: A biphasic system of an organic solvent (e.g., ethyl acetate) and water is used. The amino acid is dissolved in the aqueous basic solution, while the benzyl chloroformate is added in the organic solvent. This allows for efficient reaction at the interface and simplifies the subsequent work-up.

  • Temperature: The reaction is typically carried out at a reduced temperature (0-5 °C) to control the exothermicity of the reaction and minimize side reactions.

Experimental Protocol: Cbz Protection

  • Dissolution: In a suitable reaction vessel equipped with a mechanical stirrer and a temperature probe, dissolve racemic 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in an aqueous solution of sodium carbonate (2.0 eq) and sodium bicarbonate (1.0 eq). Cool the mixture to 0-5 °C in an ice bath.

  • Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq) dissolved in an equal volume of a suitable organic solvent (e.g., ethyl acetate) to the vigorously stirred aqueous solution. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Separate the organic and aqueous layers. Wash the aqueous layer with a fresh portion of the organic solvent to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., 2M HCl). The N-protected amino acid will precipitate out of solution.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield racemic (Benzyloxycarbonylamino)-cyclopropyl-acetic acid.

Data Presentation: Cbz Protection

ParameterTypical Value
Yield 90-95%
Purity (by HPLC) >98%
Appearance White to off-white solid

Part 2: Chiral Resolution and Purification

The separation of the racemic mixture into its constituent enantiomers is achieved through classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.

Causality of Experimental Choices:

  • Resolving Agent: A chiral amine, such as (R)-(+)-α-methylbenzylamine or a similar commercially available resolving agent, is used to form diastereomeric salts with the racemic carboxylic acid. The choice of the resolving agent is critical and often determined empirically to find one that forms a readily crystallizable salt with one of the enantiomers.

  • Solvent System: The solvent system for crystallization is crucial for achieving efficient separation. A mixture of solvents is often used to fine-tune the solubility of the diastereomeric salts. For example, a protic solvent like ethanol or methanol might be used to dissolve the salts, followed by the addition of a less polar solvent to induce crystallization.

  • Fractional Crystallization: This technique relies on the different solubilities of the diastereomeric salts. By carefully controlling the temperature and solvent composition, the less soluble diastereomeric salt will crystallize out of the solution, leaving the more soluble one in the mother liquor.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic (Benzyloxycarbonylamino)-cyclopropyl-acetic acid (1.0 eq) in a suitable solvent (e.g., ethanol). Add the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, 0.5 eq) to the solution.

  • Crystallization: Heat the solution gently to ensure complete dissolution, then allow it to cool slowly to room temperature. Further cooling in a refrigerator or ice bath may be necessary to induce crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline solid by filtration. This solid is enriched in one of the diastereomers. The mother liquor will be enriched in the other diastereomer.

  • Recrystallization: To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

  • Liberation of the Free Acid: Once a satisfactory diastereomeric purity is achieved, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to pH 2-3.

  • Extraction and Final Purification: Extract the liberated this compound with an organic solvent (e.g., ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation: Chiral Resolution and Final Product

ParameterTypical Value
Yield of (R)-enantiomer (from racemic mixture) 35-45% (theoretical max. 50%)
Enantiomeric Excess (ee) >99% (determined by chiral HPLC)
Optical Rotation [α]D specific to the (R)-enantiomer
Purity (by HPLC) >99.5%
Appearance White crystalline solid

Analytical Methods for Quality Control

Rigorous analytical testing is essential to ensure the chemical and chiral purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method is used to determine the chemical purity of the product.

  • Chiral HPLC: The enantiomeric excess of the final product is determined using a chiral stationary phase column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

  • Optical Rotation: Measurement of the specific rotation confirms the identity of the enantiomer.

Visualization of the Purification Process

The core of the purification strategy, the chiral resolution, can be depicted as follows:

Purification_Process Racemic_Mixture Racemic Cbz-protected Acid (R and S enantiomers) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R,R) and (S,R)) Racemic_Mixture->Diastereomeric_Salts Chiral_Amine Chiral Resolving Agent ((R)-Amine) Chiral_Amine->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Crystalline_Salt Less Soluble Crystalline Salt ((R,R)-Salt) Fractional_Crystallization->Crystalline_Salt Solid Phase Mother_Liquor More Soluble Salt in Mother Liquor ((S,R)-Salt) Fractional_Crystallization->Mother_Liquor Liquid Phase Acidification_Extraction Acidification & Extraction Crystalline_Salt->Acidification_Extraction Final_Product Pure (R)-Enantiomer Acidification_Extraction->Final_Product

Caption: The process of chiral resolution via diastereomeric salt formation.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis and purification of this compound. By employing a robust Cbz-protection strategy followed by a classical chiral resolution, this valuable building block can be produced in high chemical and enantiomeric purity. The provided protocols and the rationale behind the experimental choices are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement this synthesis on a laboratory or industrial scale.

References

  • Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494. [Link]

  • An improved large scale procedure for the preparation of N-Cbz amino acids. (2011). University of Adelaide.
  • The synthesis of oligomers containing alternating C -glycosyl α-amino acids and ... (2024). RSC Publishing. [Link]

  • Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. (2003). Organic & Biomolecular Chemistry. [Link]

  • Process for producing N-protected amino acid. (2013).
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2025). Organic Letters. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2015). National Institutes of Health. [Link]

  • Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. (2003). Sci-Hub. [Link]

  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. (2008). ResearchGate. [Link]

  • Process for preparing optically active cyclopropane carboxamide and derivatives thereof. (2007).
  • Enzymatic resolution process. (1990).
  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). MDPI. [Link]

  • The synthesis of cyclopropane amino acids and peptides. (1985).
  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (2019). The Knowles Group. [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025). Hokkaido University. [Link]

  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (2008). MDPI. [Link]

  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (2014).
  • Enzymatic kinetic resolution of the racemic alcohol... (2019). ResearchGate. [Link]

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. (2018). ResearchGate. [Link]

  • Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (1983).
  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Chemical dynamic resolution of unprotected β2- and ÃŽÂ. (2018). Longdom Publishing. [Link]

Sources

Application Notes and Protocols: Harnessing (R)-Benzyloxycarbonylamino-cyclopropyl-acetic Acid for Advanced Conformational Studies of Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Structural Precision in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often tempered by inherent limitations, such as conformational flexibility and susceptibility to proteolytic degradation. Linear peptides in solution exist as a dynamic ensemble of conformers, which can dilute their bioactive potential and complicate the interpretation of structure-activity relationships (SAR).[1] Consequently, the strategic imposition of conformational constraints is a paramount objective in medicinal chemistry, aiming to lock a peptide into its bioactive conformation, thereby enhancing its affinity, stability, and oral bioavailability.[2]

Unnatural amino acids are powerful tools for introducing such constraints.[1] Among these, amino acids featuring a cyclopropyl group, such as (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, offer a unique and potent method for rigidifying the peptide backbone. The three-membered ring of the cyclopropyl moiety introduces significant steric hindrance and restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, providing a predictable and stable conformational scaffold. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the conformational analysis of peptides.

This compound: A Molecular Linchpin

This compound, a derivative of cyclopropylglycine, is a chiral building block designed for straightforward incorporation into peptides via standard synthesis methodologies. The benzyloxycarbonyl (Cbz or Z) group provides robust protection of the α-amino group, compatible with common peptide synthesis strategies.

The core utility of this amino acid lies in the rigid cyclopropane ring. Unlike the flexible side chains of natural amino acids, the cyclopropyl group severely limits the accessible conformational space of the peptide backbone in its vicinity. This restriction can be leveraged to induce and stabilize specific secondary structures, such as β-turns, which are critical for many protein-protein interactions.

A compelling analogue that illustrates the profound conformational impact of a cyclopropane ring fused to the peptide backbone is found in studies of 2,3-methanopipecolic acids (Cyclopropane Pipecolic Acids, CPAs). Research has shown that incorporating these residues into peptides leads to a dramatic increase in the population of the cis-isomer around the CPA amide bond (up to 92%). Furthermore, when positioned at the i+2 position of a peptide sequence, CPAs can effectively induce the formation of a type VIa β-turn secondary structure. This powerful directing effect underscores the potential of cyclopropane-containing amino acids to meticulously sculpt peptide conformations.

Experimental Workflows

A typical workflow for utilizing this compound in conformational studies involves the synthesis of the modified peptide, followed by a multi-pronged analytical approach to elucidate its three-dimensional structure.

G cluster_0 Synthesis Phase A Peptide Design B Solid-Phase Peptide Synthesis (SPPS) (Incorporation of (R)-Z-Cyc-AcOH) A->B C Cleavage and Deprotection B->C D Purification (RP-HPLC) C->D E Characterization (Mass Spectrometry) D->E F NMR Spectroscopy (1D/2D Experiments) E->F G Circular Dichroism (CD) Spectroscopy E->G H Computational Modeling (MD Simulations) E->H I Data Integration & Structure Determination F->I G->I H->I

Figure 1: Overall experimental workflow for the synthesis and conformational analysis of peptides containing this compound.

Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cyclopropyl-Containing Peptide

The incorporation of the sterically hindered this compound requires optimized coupling conditions to ensure efficient peptide bond formation. This protocol is based on the widely used Fmoc/tBu strategy.[3]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • (R)-N-Fmoc-amino acids and (R)-N-Cbz-cyclopropyl-acetic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling of Standard Fmoc-Amino Acids:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with DIC (4 eq.) and Oxyma Pure (4 eq.) in DMF for 15-20 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin as in step 2.

  • Coupling of this compound:

    • Rationale: Due to the steric hindrance of the cyclopropyl group, a longer pre-activation and coupling time, and potentially a stronger coupling agent, are recommended.

    • Pre-activate (R)-N-Cbz-cyclopropyl-acetic acid (4 eq.) with HATU (3.95 eq.) and DIPEA (8 eq.) in DMF for 20-30 minutes.

    • Add the activated amino acid solution to the resin and agitate for 4-6 hours, or overnight if necessary.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin thoroughly as in step 2.

  • Repeat Fmoc deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

    • Centrifuge to pellet the crude peptide.

    • Wash the pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[4] Key experiments include TOCSY (for spin system identification) and NOESY/ROESY (for through-space proton-proton correlations).

Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a membrane-mimicking solvent like TFE/water) to a final concentration of 1-5 mM.

  • Adjust the pH to a range where amide proton exchange is minimized (typically pH 4-5).[5]

NMR Data Acquisition:

  • 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of the individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Acquire a 2D NOESY spectrum with a mixing time of 200-400 ms. NOE cross-peaks indicate protons that are close in space (< 5 Å).

    • For peptides in the intermediate molecular weight range, ROESY may be more appropriate to avoid zero-crossing of the NOE.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to aid in resonance assignment.

  • ¹H-¹⁵N HSQC (if ¹⁵N labeling is used): This provides excellent dispersion of amide proton signals.

Data Analysis for Conformational Insights:

  • Sequential Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their respective amino acid residues in the peptide sequence.

  • NOE-based Distance Restraints: The intensity of NOE cross-peaks is proportional to r⁻⁶, where r is the distance between the two protons. These intensities are used to generate a set of distance restraints for structure calculations.

  • Dihedral Angle Restraints: The ³J(HN,Hα) coupling constant, measured from a high-resolution 1D or 2D spectrum, can be related to the phi (φ) dihedral angle via the Karplus equation. The presence of the cyclopropyl group is expected to significantly constrain the possible values of φ and ψ for the cyclopropylglycine residue and its neighbors.[6]

Parameter NMR Observable Structural Information
Interproton DistancesNOE/ROE IntensitiesProvides distance restraints (< 5 Å) for structure calculation.
Phi (φ) Dihedral Angle³J(HN,Hα) Coupling ConstantConstrains the backbone torsion angle φ.
Psi (ψ) Dihedral AngleInferred from NOE patternsPatterns of NOEs (e.g., dαN(i, i+1), dNN(i, i+1)) help define ψ.

Table 1: Key NMR parameters for peptide structure determination.

Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[7]

Procedure:

  • Sample Preparation: Prepare peptide solutions at a concentration of approximately 0.1 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). Ensure the buffer has low absorbance in the far-UV region.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Set the spectrometer to scan from 260 nm to 190 nm.

    • Set the bandwidth to 1.0 nm, data pitch to 0.5 nm, and scanning speed to 50 nm/min.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

    • Acquire at least three scans and average them to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the data from ellipticity (mdeg) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where MRW is the mean residue weight, l is the path length in cm, and c is the concentration in g/mL.

  • Spectral Interpretation:

    • α-helix: Characterized by strong positive bands around 192 nm and negative bands at ~208 nm and 222 nm.

    • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

    • β-turn: Different types of turns have distinct CD signatures, often with a weak negative band around 220-230 nm and a strong negative band around 200 nm.

    • Random Coil: Characterized by a strong negative band near 198 nm.

The incorporation of this compound is expected to induce a more defined secondary structure, such as a β-turn, which would be reflected in a distinct CD spectrum compared to a flexible, linear analogue.

Data Interpretation and Integration

The ultimate goal is to generate a high-resolution 3D model of the peptide. This is achieved by integrating the experimental data from NMR and CD with computational modeling.

G cluster_0 Experimental Data cluster_1 Computational Modeling cluster_2 Structure Calculation A NMR Data - NOE Distance Restraints - Dihedral Angle Restraints D Structure Calculation Software (e.g., CYANA, XPLOR-NIH) A->D B CD Data - Secondary Structure Content F Refinement & Validation B->F Validation C Molecular Dynamics (MD) Simulations - Exploration of Conformational Space C->D Starting Structures C->F Energy Minimization E Ensemble of Structures D->E E->F G Final 3D Model F->G

Sources

Introduction: The Significance of Conformationally Constrained Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solid-Phase Synthesis of Peptides Incorporating (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

The synthesis of peptides with tailored three-dimensional structures is a cornerstone of modern drug discovery and materials science. Incorporating non-canonical amino acids that impart conformational rigidity is a powerful strategy to enhance peptide stability, receptor affinity, and bioavailability. This compound, a cyclopropyl-containing amino acid, is a prime example of such a building block. The inherent steric strain of the cyclopropyl group restricts the peptide backbone's rotational freedom, inducing specific secondary structures like turns and helices. This guide provides a detailed protocol for the efficient incorporation of this valuable synthetic amino acid into peptides using solid-phase peptide synthesis (SPPS).

The benzyloxycarbonyl (Cbz or Z) group serves as a standard protecting group for the amine functionality, readily removable under specific conditions that are orthogonal to many other protecting groups used in SPPS. This allows for the selective deprotection and further modification of the peptide chain. The following protocols are designed for researchers in peptide chemistry, offering a robust methodology for synthesizing peptides with unique structural and functional properties.

Materials and Reagents

A comprehensive list of materials and reagents required for the successful synthesis is provided in Table 1. The purity of solvents and reagents is critical for achieving high yields and purity of the final peptide.

Table 1: Materials and Reagents for Solid-Phase Peptide Synthesis

Reagent/Material Grade/Purity Supplier (Example) Purpose
This compound≥98%Sigma-Aldrich, BachemAmino acid building block
Rink Amide MBHA Resin100-200 mesh, 0.5-0.8 mmol/gNovabiochem, CEMSolid support for peptide synthesis
N,N-Dimethylformamide (DMF)Peptide synthesis gradeFisher Scientific, VWRPrimary solvent
Dichloromethane (DCM)ACS gradeFisher Scientific, VWRSolvent for washing and swelling resin
Piperidine≥99.5%Sigma-AldrichFmoc deprotection reagent
Diisopropylethylamine (DIPEA)≥99.5%Sigma-AldrichBase for coupling reaction
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)≥99.5%CEM, Protein TechnologiesCoupling reagent
Trifluoroacetic acid (TFA)≥99.5%Sigma-AldrichCleavage cocktail component
Triisopropylsilane (TIS)≥98%Sigma-AldrichScavenger in cleavage cocktail
Deionized Water (H₂O)18.2 MΩ·cmMilliporeCleavage cocktail component
Diethyl ether (cold)ACS gradeFisher ScientificPeptide precipitation
Acetonitrile (ACN)HPLC gradeFisher ScientificHPLC mobile phase

Experimental Protocols

Resin Swelling and Fmoc Deprotection

The initial step involves swelling the Rink Amide resin to ensure that the reactive sites are accessible for the first amino acid coupling. This is followed by the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin.

Protocol Steps:

  • Weigh 100 mg of Rink Amide MBHA resin (e.g., 0.6 mmol/g loading) into a fritted peptide synthesis vessel.

  • Add 5 mL of DCM and allow the resin to swell for 20 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with 5 mL of DMF for 1 minute each.

  • To deprotect the resin, add 5 mL of a 20% piperidine in DMF solution. Agitate for 5 minutes.

  • Drain the deprotection solution. Repeat the 20% piperidine treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Coupling of this compound

The coupling of the sterically hindered this compound requires optimized conditions to ensure high efficiency. The use of HBTU as a coupling agent in the presence of DIPEA is a robust method for this purpose.

Protocol Steps:

  • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HBTU in a minimal amount of DMF.

  • Add 6 equivalents of DIPEA to the amino acid/HBTU solution. The solution should turn yellow, indicating the activation of the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. A Kaiser test can be performed to monitor the reaction progress. A negative Kaiser test (beads remain colorless) indicates complete coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Coupling Amino Acid Coupling cluster_Cleavage Cleavage and Purification Resin Rink Amide Resin Swell Swell in DCM Resin->Swell Wash_DMF1 Wash with DMF Swell->Wash_DMF1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF1->Deprotect Wash_DMF2 Wash with DMF Deprotect->Wash_DMF2 Activate Activate (R)-Z-Cpa-OH with HBTU/DIPEA Wash_DMF2->Activate Couple Couple to Resin Activate->Couple Wash_DMF3 Wash with DMF/DCM Couple->Wash_DMF3 Cleave Cleave with TFA/TIS/H2O Wash_DMF3->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify

Figure 1: General workflow for the solid-phase synthesis of a peptide containing this compound.

Peptide Chain Elongation

For the addition of subsequent amino acids (assuming they are Fmoc-protected), the following cycle is repeated.

Protocol Steps:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in section 1.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling: Couple the next Fmoc-protected amino acid using the HBTU/DIPEA activation method as described in section 2. The coupling time for standard amino acids is typically shorter (30-60 minutes).

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Cleavage and Deprotection

The final step is to cleave the synthesized peptide from the solid support and simultaneously remove the side-chain protecting groups. The Cbz group on the (R)-amino-cyclopropyl-acetic acid will also be cleaved under these standard acidic conditions.

Protocol Steps:

  • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL conical tube containing 40 mL of cold diethyl ether.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Cleavage_Deprotection PeptideResin Peptide-Resin Final Washes (DCM) CleavageCocktail Cleavage Cocktail 95% TFA 2.5% TIS 2.5% H₂O Reaction Cleavage Reaction (2-3h) PeptideResin->Reaction CleavageCocktail->Reaction Filtration Filter to Separate Resin Reaction->Filtration Precipitation Precipitate in Cold Ether Centrifuge Filtration->Precipitation CrudePeptide {Crude Peptide Pellet | Dry under Vacuum} Precipitation->CrudePeptide

Figure 2: Workflow for the cleavage and deprotection of the synthesized peptide from the solid support.

Peptide Purification and Characterization

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Table 2: Typical RP-HPLC Conditions

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 220 nm

Trustworthiness and Self-Validating Systems

The protocols outlined above incorporate several checkpoints to ensure the success of the synthesis. The Kaiser test, for instance, is a qualitative method to confirm the completion of each coupling step. A positive test (blue beads) indicates the presence of free primary amines, signifying an incomplete reaction that requires a recoupling step. Furthermore, the final characterization by HPLC and mass spectrometry provides quantitative data on the purity and validates the molecular weight of the synthesized peptide, confirming the successful incorporation of this compound.

Conclusion

The incorporation of conformationally constrained amino acids like this compound is a valuable tool in peptide design. The protocols detailed in this application note provide a robust and reliable method for the synthesis of such modified peptides. By carefully following these steps and utilizing the recommended in-process controls, researchers can confidently synthesize novel peptides with enhanced structural and functional properties for a wide range of applications in research and drug development.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield of this valuable non-canonical amino acid. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your synthetic protocols.

Overview of the Synthesis

The most common and straightforward method for preparing this compound involves the N-protection of the corresponding free amino acid, (R)-1-aminocyclopropane-1-carboxylic acid, using benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction, a standard Schotten-Baumann reaction, is widely used for the protection of amino groups.

The general reaction scheme is as follows:

Synthesis_Overview start (R)-1-Aminocyclopropane- 1-carboxylic acid reagents + Benzyl Chloroformate (Cbz-Cl) + Base (e.g., Na2CO3, NaOH) product (R)-Benzyloxycarbonylamino- cyclopropyl-acetic acid reagents->product solvent Aqueous/Organic Solvent System

Caption: General synthesis of this compound.

While seemingly simple, several factors can influence the yield and purity of the final product. This guide will address these factors in a question-and-answer format to help you troubleshoot common issues.

Troubleshooting Guide

This section is organized by common problems encountered during the synthesis. Each question is followed by a detailed explanation and actionable solutions.

Low Reaction Yield

Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors, primarily incomplete reaction, side reactions, or product loss during workup and purification.

Possible Causes & Solutions:

  • Inadequate pH Control: The reaction requires a basic environment to deprotonate the amino group, making it nucleophilic. However, excessively high pH can lead to the hydrolysis of benzyl chloroformate and potential racemization of the amino acid.

    • Solution: Maintain the pH of the reaction mixture between 9 and 10.5. Use a pH meter to monitor and adjust the pH by adding a base solution (e.g., 2M NaOH or Na2CO3) as needed. A patent for a similar process with L-Valine suggests using sodium carbonate, which can act as a buffer.[1]

  • Slow Addition of Benzyl Chloroformate: Benzyl chloroformate is highly reactive and can hydrolyze in the aqueous basic solution. Adding it too quickly can lead to a significant portion of the reagent being consumed by hydrolysis rather than reacting with the amino acid.

    • Solution: Add the benzyl chloroformate dropwise to the reaction mixture with vigorous stirring. It is often beneficial to add the base and Cbz-Cl simultaneously from separate addition funnels to maintain a constant pH and a low concentration of the unreacted Cbz-Cl.

  • Suboptimal Temperature: The reaction is typically performed at a low temperature (0-5 °C) to minimize the hydrolysis of benzyl chloroformate and other side reactions.

    • Solution: Ensure the reaction vessel is adequately cooled in an ice bath throughout the addition of benzyl chloroformate and for a period afterward to allow the reaction to go to completion.

  • Product Solubility: The product, this compound, may have some solubility in the aqueous layer, leading to losses during extraction.

    • Solution: After acidifying the reaction mixture to precipitate the product, ensure complete extraction by using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. Saturating the aqueous layer with sodium chloride can also decrease the product's solubility in water and improve extraction efficiency.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_ph Verify pH Control (pH 9-10.5) start->check_ph check_addition Review Cbz-Cl Addition Rate check_ph->check_addition If adequate solution_ph Implement pH monitoring and controlled base addition check_ph->solution_ph If inadequate check_temp Confirm Reaction Temperature (0-5 °C) check_addition->check_temp If optimal solution_addition Add Cbz-Cl dropwise with vigorous stirring check_addition->solution_addition If too fast check_workup Optimize Extraction Procedure check_temp->check_workup If optimal solution_temp Maintain ice bath cooling throughout check_temp->solution_temp If too high solution_workup Perform multiple extractions; consider salting out check_workup->solution_workup If suboptimal

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Product Purity Issues

Q2: My final product is impure. What are the common byproducts and how can I minimize them?

A2: Impurities in the final product can arise from side reactions or incomplete removal of starting materials and reagents.

Common Impurities & Prevention:

  • Benzyl Alcohol: This is a byproduct of the hydrolysis of benzyl chloroformate.

    • Prevention: As mentioned for improving yield, slow, controlled addition of Cbz-Cl at low temperatures and maintaining the optimal pH will minimize its hydrolysis.

    • Removal: Benzyl alcohol is generally more soluble in the aqueous layer than the desired product, especially after acidification. It can also be removed by careful washing of the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) followed by a water wash.

  • Unreacted (R)-1-aminocyclopropane-1-carboxylic acid: Incomplete reaction will leave unreacted starting material.

    • Prevention: Ensure a slight excess of benzyl chloroformate (typically 1.1-1.2 equivalents) is used to drive the reaction to completion. Monitor the reaction progress using a suitable analytical technique like thin-layer chromatography (TLC).

    • Removal: The unreacted amino acid is highly soluble in the aqueous layer after acidification of the reaction mixture and can be separated during the extraction phase.

  • Di-Cbz Protected Species: While less common for the primary amino group, over-protection is a theoretical possibility. A more likely scenario is the formation of a mixed anhydride between the product's carboxylic acid and another molecule of benzyl chloroformate, which can then react with any remaining amino groups.

    • Prevention: Use the recommended stoichiometry of reagents and avoid a large excess of benzyl chloroformate.

Purification Strategy:

A standard purification protocol involves the following steps:

  • After the reaction is complete, acidify the mixture to a pH of approximately 2 with a strong acid (e.g., HCl, H2SO4) to precipitate the product.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove any acidic impurities and unreacted Cbz-Cl), and finally with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent under reduced pressure.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Frequently Asked Questions (FAQs)

Q3: Can I use a different base for this reaction?

A3: Yes, other inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIEA) can also be employed, particularly if the reaction is conducted in an organic solvent. However, for aqueous systems, inorganic bases are generally preferred for their low cost and ease of removal during workup.

Q4: How do I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid is protonated and gives a well-defined spot. The starting amino acid can be visualized with ninhydrin stain (it will show a colored spot), while the Cbz-protected product will be ninhydrin-negative but can be visualized under UV light.

Q5: What is the expected yield for this reaction?

A5: With an optimized protocol, yields for the N-Cbz protection of amino acids are typically high, often in the range of 80-95%. However, the specific yield can be influenced by the scale of the reaction and the purity of the starting materials.

Q6: Are there any specific safety precautions I should take?

A6: Yes. Benzyl chloroformate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so controlled addition of reagents is crucial, especially on a larger scale.

Experimental Protocol

This is a general protocol that should be optimized for your specific laboratory conditions and scale.

Materials:

  • (R)-1-Aminocyclopropane-1-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

  • Ethyl acetate

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve (R)-1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1M solution of sodium carbonate in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly and simultaneously add benzyl chloroformate (1.1 eq) and a 2M solution of sodium carbonate dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C and the pH between 9 and 10.5.

  • After the addition is complete, allow the reaction mixture to stir for an additional 2-3 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer detectable.

  • Cool the reaction mixture in an ice bath and carefully acidify to pH ~2 with 1M HCl. A white precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water (1 x volume) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization if necessary.

Quantitative Data Summary:

ParameterRecommended RangeRationale
pH 9.0 - 10.5Balances nucleophilicity of the amine with the stability of Cbz-Cl.
Temperature 0 - 5 °CMinimizes hydrolysis of benzyl chloroformate.
Cbz-Cl Equivalents 1.1 - 1.2Ensures complete consumption of the starting amino acid.
Reaction Time 3 - 5 hoursAllows the reaction to proceed to completion.

References

  • Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols.

Sources

Common side reactions and byproducts in cyclopropyl amino acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclopropyl amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during the synthesis of these valuable constrained amino acids. The unique strain of the cyclopropane ring, while conferring desirable conformational rigidity to peptides, also presents specific synthetic hurdles. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.

Section 1: Diastereoselectivity Control in Cyclopropanation Reactions

Controlling the stereochemistry of the cyclopropane ring is a critical challenge. The relative orientation of the substituents on the cyclopropane ring can significantly impact the biological activity of the final peptide.

FAQ 1: My Simmons-Smith cyclopropanation of an allylic amine is giving a mixture of diastereomers. How can I improve the selectivity?

Answer:

Low diastereoselectivity in Simmons-Smith cyclopropanation of allylic amines is a common issue. The key is to enhance the directing effect of a coordinating group on the substrate. The zinc carbenoid intermediate can coordinate with a Lewis basic functional group, such as a hydroxyl or an amine, directing the cyclopropanation to one face of the double bond.[1]

Troubleshooting Guide:

  • Enhance the Directing Group's Efficacy:

    • Chelating Auxiliaries: The use of a chelating group in proximity to the amine can significantly improve diastereoselectivity. For instance, employing pseudoephedrine as a chiral auxiliary can promote cyclopropanation over the competing N-ylide formation, leading to high diastereoselectivity.[2]

    • Protecting Group Strategy: The choice of protecting group on the allylic amine is crucial. N,N-dibenzylamino groups have been shown to direct the Simmons-Smith reagent to give the syn-cyclopropane as a single diastereomer.[3] In contrast, a tert-butoxycarbonyl (Boc) group can favor the formation of the anti-cyclopropane.[3]

  • Choice of Simmons-Smith Reagent:

    • Wittig-Furukawa Reagent (Zn(CH₂I)₂): This classic reagent is effective, especially with directing groups.

    • Shi's Reagent (CF₃CO₂ZnCH₂I): This more reactive reagent can sometimes offer improved selectivity.[3]

    • Furukawa Modification (Et₂Zn/CH₂I₂): This variant is known to be more reactive and can enhance the directing effect of allylic alcohols.[1]

  • Reaction Conditions:

    • Solvent: Ethereal solvents like diethyl ether or dimethoxyethane are commonly used.

    • Temperature: Reactions are typically run at room temperature or with gentle heating. Optimization of the temperature profile may be necessary for specific substrates.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of a 3-(N,N-dibenzylamino)cyclohexene [3]

  • To a solution of 3-(N,N-dibenzylamino)cyclohexene in anhydrous diethyl ether, add a solution of the Simmons-Smith reagent (e.g., Zn(CH₂I)₂ or CF₃CO₂ZnCH₂I) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired syn-cyclopropane diastereomer.

FAQ 2: I am observing poor E/Z selectivity in my transition-metal-catalyzed cyclopropanation of a dehydroamino acid. What factors influence this selectivity?

Answer:

In transition-metal-catalyzed cyclopropanations, particularly those involving diazo compounds, the stereochemical outcome is highly dependent on the catalyst and reaction conditions. Rhodium and cobalt catalysts are commonly employed, and their ligand sphere plays a pivotal role in dictating the diastereoselectivity.[4][5]

Troubleshooting Guide:

  • Catalyst Selection:

    • Rhodium Catalysts (e.g., Rh₂(OAc)₄): These are widely used and can provide high trans (E) selectivity in the cyclopropanation of aryldiazoacetates with N-vinylphthalimide.[5]

    • Iron Porphyrin Catalysts: In contrast to thermal reactions that may favor the E isomer, the use of catalysts like meso-tetraphenylporphyrin iron chloride can predominantly yield the Z isomers.[4][6]

    • Cobalt(II)-based Metalloradical Catalysis: This approach can provide high yields and excellent enantioselectivities with a preference for the (Z)-diastereomer, which is opposite to the uncatalyzed thermal reaction.[7]

  • Reaction Conditions:

    • Thermal vs. Catalytic: A thermal 1,3-dipolar cycloaddition followed by nitrogen extrusion often gives good E selectivity. In contrast, a catalyzed reaction can favor the Z isomer.[4][6]

    • Solvent and Temperature: These parameters can influence the reaction kinetics and selectivity. Dichloromethane at room temperature is a common starting point for rhodium-catalyzed reactions.[5]

Data Summary: Catalyst Influence on Diastereoselectivity

CatalystTypical SelectivityReference
Thermal (no catalyst)Good E selectivity[4][6]
meso-tetraphenylporphyrin iron chloridePredominantly Z isomers[4][6]
Rh₂(OAc)₄High trans (E) selectivity[5]
Co(II)-based chiral amidoporphyrinHigh Z selectivity[7]

Section 2: Managing Unwanted Byproducts

The formation of byproducts can significantly reduce the yield and complicate the purification of the desired cyclopropyl amino acid. Understanding the origins of these byproducts is the first step toward mitigating their formation.

FAQ 3: My reaction mixture shows evidence of ring-opened products. What is causing this and how can I prevent it?

Answer:

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, especially in the presence of transition metals or under acidic or reductive conditions.[8][9]

Troubleshooting Guide:

  • Transition Metal-Catalyzed Reactions:

    • Mechanism: Transition metals can activate cyclopropanes through oxidative addition, forming a metallacyclobutane intermediate that can undergo further reactions leading to ring-opened products.[9]

    • Mitigation:

      • Catalyst Choice: Select catalysts that are less prone to promoting ring-opening. For instance, in some cases, copper catalysts may be preferable to palladium.

      • Reaction Conditions: Optimize reaction temperature and time to favor the desired cyclopropanation over subsequent ring-opening.

  • Acidic Conditions:

    • Mechanism: Protonation of the cyclopropane ring can lead to a cyclopropyl cation, which can rearrange to a more stable allyl cation, resulting in ring-opened products.[10]

    • Mitigation:

      • pH Control: Maintain neutral or slightly basic conditions during the reaction and workup.

      • Protecting Groups: Use acid-labile protecting groups with caution.

  • Reductive Conditions:

    • Mechanism: Reductive cleavage of the cyclopropane ring can occur, particularly in the presence of strong reducing agents.[8]

    • Mitigation:

      • Choice of Reducing Agent: If a reduction is necessary elsewhere in the molecule, choose a mild and selective reducing agent.

Visualization: Ring-Opening of a Cyclopropyl Cation

G cluster_0 Ring-Opening Mechanism Cyclopropyl_Cation Cyclopropyl Cation Transition_State Electrocyclic Ring Opening Cyclopropyl_Cation->Transition_State Ring Strain Driven Allyl_Cation Allyl Cation Transition_State->Allyl_Cation

Caption: Ring-opening of a cyclopropyl cation to an allyl cation.

FAQ 4: I am observing epimerization at the α-carbon of my amino acid during synthesis. What are the common causes and solutions?

Answer:

Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in amino acid and peptide synthesis.[11][12] It can be induced by basic conditions, excessive activation of the carboxylic acid, or elevated temperatures.

Troubleshooting Guide:

  • Base-Induced Epimerization:

    • Mechanism: A base can abstract the α-proton of the amino acid, leading to a planar enolate intermediate which can be reprotonated from either face, resulting in a mixture of epimers.[11]

    • Mitigation:

      • Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., DBU, DIPEA) in stoichiometric amounts.

      • Temperature Control: Perform base-mediated reactions at low temperatures to minimize the rate of enolization.

  • Activation-Induced Epimerization:

    • Mechanism: During peptide coupling, over-activation of the C-terminal carboxylic acid can promote the formation of an oxazolone intermediate, which is prone to racemization.[13]

    • Mitigation:

      • Coupling Reagents: Use coupling reagents known to suppress racemization, such as COMU or HOBt/HBTU.

      • Reaction Time: Minimize the time the carboxylic acid is in its activated state.

Experimental Protocol: Suppressing Epimerization during Peptide Coupling

  • Dissolve the N-protected cyclopropyl amino acid and the coupling additive (e.g., HOBt) in an appropriate solvent (e.g., DMF).

  • Cool the solution to 0 °C.

  • Add the coupling reagent (e.g., HBTU) and stir for a few minutes to pre-activate the acid.

  • Add the amino component (e.g., an amino acid ester) and a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA).

  • Monitor the reaction closely by TLC or LC-MS and quench it as soon as it is complete to avoid prolonged exposure to basic conditions.

Section 3: Purification and Analysis

The successful synthesis of a cyclopropyl amino acid is followed by the critical steps of purification and characterization to ensure the final product is of high purity.

FAQ 5: What are the best methods for purifying my cyclopropyl amino acid and for analyzing for potential impurities?

Answer:

The purification and analysis of cyclopropyl amino acids often require a combination of chromatographic and spectroscopic techniques due to the potential for closely related impurities.

Purification Strategies:

  • Chromatography:

    • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids based on their charge.[14]

    • Reversed-Phase HPLC: Often used for the purification of protected amino acids and peptides. The choice of column (e.g., C18) and mobile phase is critical for achieving good separation.[15]

    • Reactive Extraction: This method, using reagents like di-(2-ethylhexyl)phosphoric acid (D2EHPA), can offer selective separation based on the pH of the aqueous solution and the character of the amino acid.[14]

Analytical Techniques for Impurity Profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for analyzing amino acid impurities.[15]

    • Detectors: UV, fluorescence, charged aerosol detection (CAD), and mass spectrometry (MS) are commonly used.[15]

    • Derivatization: Pre-column derivatization with reagents like phenylisothiocyanate (PITC) can enhance the UV detection of amino acids.[16]

  • Capillary Electrophoresis (CE): This technique is well-suited for the separation of hydrophilic compounds like amino acids and their impurities.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can be used to determine the diastereomeric ratio of the product.

  • Chiral Analysis: To determine the enantiomeric purity, chiral chromatography (HPLC or GC) or derivatization with a chiral reagent followed by standard chromatography is necessary.[17]

Visualization: General Workflow for Purification and Analysis

G Crude_Product Crude Reaction Mixture Purification Purification (e.g., Column Chromatography, Ion Exchange) Crude_Product->Purification Purity_Analysis Purity & Impurity Analysis (HPLC, LC-MS) Purification->Purity_Analysis Structure_Verification Structural Verification (NMR, MS) Purity_Analysis->Structure_Verification Final_Product Pure Cyclopropyl Amino Acid Structure_Verification->Final_Product

Caption: A typical workflow for the purification and analysis of synthesized cyclopropyl amino acids.

References

  • Doyle, M. P., et al. (2001). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 66(26), 9119-9125. [Link]

  • Doyle, M. P., et al. (2001). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Synthesis of Cyclopropane Derivatives. Chemical Reviews, 101(6), 1641-1684. [Link]

  • Charette, A. B., & Juteau, H. (1997). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 97(5), 1659-1708. [Link]

  • Walsh, C. T. (2006). Oxidative Cyclization in Natural Product Biosynthesis. PubMed Central. [Link]

  • Aggarwal, V. K., et al. (2003). Highly diastereoselective Simmons-Smith cyclopropanation of allylic tertiary amines. Organic Letters, 5(23), 4417-4420. [Link]

  • Stamford, A. W., & Miller, R. B. (1996). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 96(5), 1875-1914. [Link]

  • Stamford, A. W., & Miller, R. B. (1996). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. [Link]

  • Johnson, J. B. (2019). Transition Metal Catalyzed Simmons-Smith Type Cyclopropanations. ProQuest. [Link]

  • Rubin, M., & Rubina, M. (2011). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 111(6), 3658-3720. [Link]

  • Charette, A. B., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(4), 896-905. [Link]

  • Davies, S. G., et al. (2007). Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, (38), 4029-4031. [Link]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]

  • Apsari, R. A. F., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Wikipedia. (2023). Activation of cyclopropanes by transition metals. Wikipedia. [Link]

  • Apsari, R. A. F., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Zhang, X., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed Central. [Link]

  • Wikipedia. (2023). Simmons–Smith reaction. Wikipedia. [Link]

  • Lee, Y., et al. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications, 15(1), 5437. [Link]

  • Kumar, A., & Kumar, V. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(16), 4882. [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Kasyan, L. I., & Tarabara, I. N. (2004). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Alajarín, M., et al. (2007). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry, 72(11), 4038-4048. [Link]

  • Kubica, P., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841. [Link]

  • Albericio, F., & Royo, M. (2020). Intramolecular Cyclization Side Reactions. ResearchGate. [Link]

  • DaJoe Production. (2017, June 12). Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation. YouTube. [Link]

  • Kubica, P., et al. (2022). Summary of analytical methods for detecting amino acid impurities. ResearchGate. [Link]

  • Brandi, A., et al. (2009). Synthesis of α-Cyclopropyl-β-homoprolines. The Journal of Organic Chemistry, 74(11), 4308-4311. [Link]

  • University of Southampton. (n.d.). University of Southampton Research Repository. [Link]

  • Brown, D. W., & Moody, C. J. (1988). Synthesis of Cyclopropyl Amino Acid Derivatives. Tetrahedron, 44(21), 6435-6446. [Link]

  • Gande, V., et al. (2023). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 3(1), 249-258. [Link]

  • da Silva, A. B., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 59. [Link]

  • Jørgensen, K. A., et al. (2020). Aminocatalytic enantioselective [2 + 2] cycloaddition of Bicyclo[1.1.0]butanes and α,β-unsaturated aldehydes. ResearchGate. [Link]

  • Walczak, M. A. A. (2009). Synthesis and Reactions of Bicyclo[1.1.0]butanes. D-Scholarship@Pitt. [Link]

  • Holzgrabe, U., & Scherf-Clavel, O. (2016). Impurity profile of amino acids? ResearchGate. [Link]

  • Wang, C., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 23-45. [Link]

  • Mandler, M., et al. (2023). Synthesis of Bicyclo[1.1.0]butanes from Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Grabar, K., & Grabar, I. (2017). Separation and Purification of Amino Acids. ResearchGate. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Peptide Coupling Reactions with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of peptides incorporating sterically hindered amino acids, such as α,α-disubstituted residues (e.g., Aib, α-aminoisobutyric acid), β-branched amino acids (Val, Ile), or N-methylated backbones, presents a significant challenge in modern drug development and chemical biology. The bulky nature of these residues physically obstructs the approach of reactants, dramatically slowing the kinetics of peptide bond formation.[1] This often leads to incomplete reactions, low yields, and an increased risk of side reactions, most notably racemization.[2][3]

This guide provides a structured, in-depth troubleshooting framework for researchers, scientists, and drug development professionals encountering these difficulties. By understanding the underlying chemical principles and leveraging advanced, field-proven strategies, you can overcome these synthetic hurdles and achieve high-purity, high-yield peptide products.

Troubleshooting Guide & FAQs

This section directly addresses common issues in a question-and-answer format, providing both the causal explanation and actionable solutions.

Q1: My standard coupling protocol is failing or giving very low yields with a hindered amino acid. What's going wrong?

A1: The Root Cause: Kinetic vs. Steric Barriers

Your standard protocol, likely optimized for proteinogenic amino acids, is failing because it cannot overcome the high activation energy barrier imposed by steric hindrance. The bulky side chains or α-substituents on either the incoming amino acid or the N-terminal residue on the resin prevent the activated carboxyl group and the nucleophilic amine from achieving the necessary proximity and orientation for bond formation.[1] Standard carbodiimide reagents like DCC or DIC are often insufficiently reactive for these demanding couplings.[4]

Core Solution: You must enhance the reactivity of the system by changing the coupling reagent, optimizing reaction conditions, or both.

Q2: Which coupling reagents are most effective for sterically hindered amino acids, and why?

A2: Mechanism-Driven Reagent Selection

The choice of coupling reagent is the most critical factor for success. Reagents are not one-size-fits-all; their effectiveness is tied to the reactivity of the active ester intermediate they form. For hindered systems, you need a reagent that generates a highly reactive, yet reasonably stable, intermediate.

  • Aminium/Uronium and Phosphonium Salts: These are the reagents of choice for hindered couplings.

    • HATU, HCTU, and COMU: These reagents form highly reactive OAt (in the case of HATU) or OxymaPure (in COMU) esters.[5] The electron-withdrawing nature of the leaving groups makes the activated carboxyl group a potent electrophile, capable of overcoming the steric barrier. COMU is particularly advantageous due to its high solubility, safety profile (it does not release explosive HOBt/HOAt byproducts), and high reactivity, often comparable or superior to HATU.[5][6][7]

    • PyBOP and PyAOP: These phosphonium salts are also highly effective. PyAOP, in particular, has shown excellent results in coupling hindered amino acids like Aib.[3] Phosphonium reagents have the advantage of not causing guanidinylation of the N-terminal amine, a side reaction sometimes observed with excess uronium reagents.

  • Acyl Fluorides (The Ultimate Solution for Extreme Hindrance): For the most challenging couplings, such as Aib-Aib linkages, converting the carboxylic acid to its acyl fluoride is a superior strategy.[4][8] The small size of the fluoride leaving group minimizes steric clash during the nucleophilic attack, making it highly effective where other methods fail.[9] Reagents like TFFH can be used to generate the acyl fluoride in situ.[5]

Data Presentation: Comparative Efficacy of Coupling Reagents
Reagent FamilyExample(s)Mechanism of ActionSuitability for Hindered AAKey AdvantagesPotential Issues
Carbodiimides DCC, DICForms O-acylisourea intermediateLowInexpensive, widely availableLow reactivity, significant racemization risk without additives, byproduct (DCU) can be difficult to remove.[3]
Aminium/Uronium HATU, HCTU, COMUForms highly reactive OAt/Oxyma active estersHigh to Very HighFast reactions, high efficiency. COMU is safer and has water-soluble byproducts.[6]Can cause N-terminal guanidinylation if used in large excess. Benzotriazole-based reagents are potentially explosive.[6]
Phosphonium PyBOP, PyAOPForms highly reactive OBt/OAt active estersHighHigh efficiency, does not cause guanidinylation.Solutions in DMF have moderate stability. Byproducts can be difficult to remove.
Acyl Halides TFFH (generates acyl fluoride)Forms highly reactive acyl fluorideVery HighExcellent for extremely hindered couplings (e.g., Aib-Aib) due to small leaving group size.[8][9]Requires specialized reagents and anhydrous conditions.
Q3: I've switched to HATU, but my yield is still low. What other reaction parameters can I optimize?

A3: A Multi-Factorial Optimization Approach

Beyond the reagent itself, several other parameters are critical for driving difficult couplings to completion.

  • Reaction Time and Temperature: Steric hindrance slows the reaction rate.[4]

    • Extend Reaction Time: Increase the coupling time significantly, for example, from 1 hour to 4 hours, or even overnight.[4]

    • Increase Temperature: Gentle heating (e.g., to 40-50°C) can provide the necessary energy to overcome the activation barrier. However, this must be balanced against the increased risk of racemization.[4][10]

    • Microwave Synthesis: Microwave-assisted peptide synthesis (MASPS) is a powerful tool. It uses microwave energy to rapidly and efficiently heat the reaction, dramatically shortening reaction times and driving difficult couplings to completion.[4]

  • Solvent Choice: Proper solvation of the growing peptide chain is essential. Poor solvation can lead to resin-bound peptide aggregation, hiding the N-terminal amine and preventing the coupling reaction.[4]

    • NMP over DMF: N-methylpyrrolidone (NMP) generally has superior solvating properties compared to Dimethylformamide (DMF) and is often preferred for difficult sequences.[4]

    • Solvent Mixtures: For extremely hydrophobic or aggregation-prone sequences, using a solvent mixture like DCM/DMF/NMP (1:1:1) can be highly beneficial.[4]

  • Concentration and Equivalents:

    • Higher Concentration: Running the reaction at a higher concentration can favor the bimolecular coupling reaction.

    • Double Coupling: A highly effective strategy is "double coupling," where after the first coupling reaction, the resin is washed and subjected to a second, fresh batch of activated amino acid and coupling reagent.[1] This provides a renewed high concentration of the activated species to react with any remaining free amines.[1]

Visualization: Troubleshooting Workflow for Low Coupling Yield

Below is a logical decision tree to guide your optimization process.

TroubleshootingWorkflow start Low Yield with Hindered Amino Acid reagent Switch to High-Potency Reagent (HATU, HCTU, COMU, PyAOP) start->reagent monitor Monitor with Kaiser Test reagent->monitor Check completion conditions Optimize Reaction Conditions double_couple Perform Double Coupling conditions->double_couple double_couple->monitor monitor->conditions Still incomplete acyl_fluoride Use Acyl Fluoride Method (e.g., with TFFH) monitor->acyl_fluoride Still incomplete (extreme hindrance) success Success: Proceed to Next Step monitor->success Complete acyl_fluoride->success failure Persistent Failure: Re-evaluate Sequence/Strategy acyl_fluoride->failure

Caption: A decision-making workflow for troubleshooting low-yield peptide couplings.

Q4: How can I minimize the risk of racemization when coupling hindered amino acids?

A4: Protecting Stereochemical Integrity

Racemization, the loss of stereochemical purity, is a major concern, especially under harsh conditions needed for hindered couplings.[11] It primarily occurs via the formation of a 5(4H)-oxazolone intermediate, where the α-proton becomes acidic and can be abstracted by a base.[11][12]

  • Choice of Base: The base used for activation plays a crucial role.

    • Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

    • For amino acids highly prone to racemization (like Cys and His), consider using a weaker base such as sym-collidine, especially if heating is required.[5][13]

  • Use of Additives: Coupling additives like 1-Hydroxybenzotriazole (HOBt) and especially 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are potent racemization suppressants.[14][15] They are incorporated into modern coupling reagents (e.g., HATU contains HOAt, COMU contains OxymaPure) for this very reason.[5]

  • Temperature Control: While heat can improve coupling efficiency, it also accelerates racemization.[10] If you must heat the reaction, keep the temperature as low as possible for the shortest time necessary to achieve completion (e.g., 50°C).[10]

  • Pre-activation Time: Minimize the pre-activation time (the time the amino acid is mixed with the coupling reagent and base before being added to the resin). A long pre-activation period allows the activated species to sit in solution, increasing the opportunity for oxazolone formation and subsequent racemization.

Q5: How do I reliably monitor the completion of my coupling reaction?

A5: Self-Validating Protocols through In-Process Controls

Never assume a coupling reaction has gone to completion, especially with difficult residues. Always perform a qualitative test.

  • The Kaiser Test: This is the most common method for detecting free primary amines on the resin.[16][17]

    • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines. The coupling is incomplete.[18]

    • Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines. The coupling is complete.[18]

    • Limitations: The Kaiser test gives a false negative for secondary amines like proline and can be unreliable for N-methylated amino acids.[17][19] For these, alternative tests like the Chloranil or Isatin test should be used.[17][20]

  • LC-MS Analysis of a Cleaved Sample: For ultimate confirmation, a small sample of the resin can be cleaved, and the resulting crude peptide analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[16][21] This provides definitive proof of whether the desired amino acid was incorporated and can also reveal deletion sequences or other byproducts.[22][23]

Detailed Experimental Protocols

Protocol 1: High-Efficiency Double Coupling with COMU

This protocol is designed for coupling a sterically hindered amino acid (e.g., Fmoc-Aib-OH) onto a solid-phase resin.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min). Perform a Kaiser test to confirm the presence of free primary amines (positive blue result).

  • First Coupling - Activation and Addition:

    • In a separate vessel, prepare the activation solution:

      • Fmoc-Amino Acid (e.g., Fmoc-Aib-OH): 4 equivalents (relative to resin loading)

      • COMU: 3.9 equivalents

      • DIPEA: 8 equivalents

    • Dissolve the components in DMF. Allow to pre-activate for 1-2 minutes. The solution may change color.

    • Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin beads, wash them thoroughly with DMF and then ethanol, and perform a Kaiser test.[18] A light blue color may still be present, indicating an incomplete reaction.

    • Filter the bulk resin and wash thoroughly with DMF (3 x 1 min).

  • Second Coupling:

    • Immediately prepare a fresh activation solution as described in Step 2.

    • Add the new solution to the resin and agitate for another 45-60 minutes.

  • Final Monitoring and Capping (If Necessary):

    • Perform a final Kaiser test. The test should now be negative (yellow beads).[18]

    • If the test is still positive, do not proceed with another coupling. Instead, "cap" the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes to prevent the formation of deletion peptide impurities.[17]

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and prepare for the next deprotection step.

Protocol 2: Acyl Fluoride Generation and Coupling for Extreme Hindrance

This protocol is adapted for situations where even potent uronium reagents fail, such as Aib-Aib couplings.[8]

  • Resin Preparation: Deprotect the N-terminal Fmoc group and wash the resin as described in Protocol 1, Step 1.

  • Acyl Fluoride Formation (in situ):

    • In a separate, dry glass vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH) (3 equivalents) in anhydrous DCM.

    • Add Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (2.9 equivalents).

    • Add DIPEA (6 equivalents) and stir for 10-15 minutes at room temperature to form the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the freshly prepared acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 1-2 hours. Monitoring is crucial, as reaction times can vary.

  • Monitoring and Completion: Monitor the reaction using the Kaiser test. If incomplete, the coupling time can be extended. Wash the resin thoroughly as described in Protocol 1, Step 7.

References

  • Subirós-Funosas, A., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1045-1056. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Retrieved from [Link]

  • Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • Verma, D., et al. (2020). A review on various types of color tests to monitor the solid-phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5435-5441. Retrieved from [Link]

  • Carpino, L. A., et al. (2004). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Journal of Organic Chemistry, 69(2), 541-553. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bosongchem. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of Peptide Science, 16(1), 6-9. Retrieved from [Link]

  • Gentile, F., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6563. Retrieved from [Link]

  • Waters. (n.d.). Comprehensive and Routine Characterization of Proteins and Peptides using an Integrated Waters LC-MS Workflow and LC-MSE. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • IonOpticks. (n.d.). LC-MS/MS Peptide Analysis: Complete Protocol. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • ACS Publications. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry. Retrieved from [Link]

Sources

Chiral Separation by HPLC: A Technical Troubleshooting and Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral separations by High-Performance Liquid Chromatography (HPLC). The separation of enantiomers—non-superimposable mirror-image molecules—is a critical task in the pharmaceutical, chemical, and agricultural industries due to their often dramatically different physiological effects.[1][2] However, achieving baseline resolution of these stereoisomers can be a formidable challenge. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions to provide a foundational understanding of chiral HPLC separations.

Q1: How do I select the right Chiral Stationary Phase (CSP)?

A1: This is the most critical decision in chiral method development. Since the chemical and physical properties of enantiomers are identical in an achiral environment, separation relies on forming a transient diastereomeric complex with a chiral selector on the stationary phase.[3] The selection process is often empirical, but a systematic screening approach is most effective.

  • Analyte Properties: First, analyze your molecule. Does it have aromatic rings (potential for π-π interactions)? Does it have hydrogen bond donors/acceptors? Is it acidic or basic?

  • CSP Categories:

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are the most widely used and versatile CSPs, capable of separating over 90% of racemic compounds.[4][5] They offer broad selectivity under normal phase, reversed-phase, and polar organic modes.[6][7]

    • Pirkle-type (Brush-type) CSPs: These are synthetic phases, often based on amino acids, that provide chiral recognition through π-π interactions, hydrogen bonding, and dipole-dipole interactions.[3] They are covalently bonded, making them very robust.[2]

    • Macrocyclic Glycopeptide CSPs (e.g., Vancomycin, Teicoplanin): These are highly robust, covalently bonded phases that can be used in multiple mobile phase modes, including a unique polar ionic mode ideal for ionizable compounds.[8]

    • Ligand Exchange CSPs: Primarily used for amino acids and their derivatives, these columns require a mobile phase containing a metal ion (typically copper).[9]

A common strategy is to screen a set of 3-4 columns covering different selectivities, such as a combination of immobilized polysaccharide phases.[4]

Q2: What are the typical mobile phases for chiral separations?

A2: The choice of mobile phase is intrinsically linked to the CSP and the analyte.

  • Normal Phase (NP): This is the most common mode. A typical mobile phase consists of an alkane (like n-hexane or heptane) with an alcohol modifier (like isopropanol or ethanol).[6][10] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and selectivity.

  • Reversed-Phase (RP): Used for more polar compounds, typically with water/acetonitrile or water/methanol mobile phases. This mode is often preferred for LC-MS applications.[3]

  • Polar Organic Mode (POM): This mode uses polar organic solvents like pure methanol, ethanol, or acetonitrile. It is particularly useful for polar compounds that have poor solubility in normal phase solvents.[11]

  • Additives: For acidic or basic analytes, small amounts of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive are often required to improve peak shape and selectivity by suppressing ionization.[12][13] A typical concentration is 0.1%.[12]

Q3: Why is temperature a critical parameter in chiral HPLC?

A3: Temperature plays a complex thermodynamic role in chiral separations. Unlike achiral chromatography where increasing temperature usually just shortens retention time, in chiral separations, a change in temperature can drastically alter selectivity (α) and even reverse the elution order of the enantiomers.[14][15]

  • Improving Resolution: In many cases, decreasing the temperature enhances chiral selectivity by strengthening the transient diastereomeric interactions.[16]

  • Thermodynamic Effects: The separation is governed by differences in enthalpy (ΔΔH°) and entropy (ΔΔS°) of interaction between the enantiomers and the CSP.[17] Changing the temperature alters the balance of these thermodynamic parameters, which can lead to unpredictable changes in resolution.[14][17]

  • Practical Advice: It is crucial to use a column oven and maintain a stable temperature (within ±1°C) for reproducible results.[16][18] If resolution is poor, experimenting with different temperatures (e.g., 10°C, 25°C, 40°C) is a valuable optimization step.

Q4: My peaks are tailing. What are the common causes in chiral separations?

A4: Peak tailing is a frequent issue and can be particularly pronounced in chiral chromatography.

  • Secondary Interactions: For acidic or basic compounds, interactions with residual silanol groups on the silica support can cause tailing.[19][20] The solution is to add a competing acid or base to the mobile phase (e.g., 0.1% TFA for acids, 0.1% DEA for bases) to mask these sites.[19]

  • Column Overload: Chiral stationary phases can have a lower sample capacity than achiral phases. Overloading the column is a common cause of tailing.[21][22] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, overload was the issue.

  • Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[23][24] Whenever possible, dissolve the sample in the mobile phase itself.[23]

  • Column Contamination or Degradation: Strongly retained impurities can accumulate at the column head, leading to poor peak shape.[24][25] A void at the column inlet can also be a cause.[19][22]

Section 2: Systematic Troubleshooting Guide

This section provides a problem-oriented approach to resolving specific experimental issues.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is the most fundamental challenge. The resolution (Rs) is a function of efficiency (N), selectivity (α), and retention factor (k). A systematic approach is required to identify the bottleneck.

Caption: Troubleshooting flowchart for poor enantiomeric resolution.

  • Potential Cause 1: Incorrect Chiral Stationary Phase (CSP)

    • Explanation: The fundamental requirement for separation is differential interaction between the enantiomers and the CSP. If the chosen CSP does not offer the right combination of interaction sites (e.g., hydrogen bonding, π-π stacking, steric hindrance) for your specific analyte, no separation will occur (selectivity, α = 1).

    • Solution: The most effective solution is to screen different CSPs. A primary screening set including 2-3 polysaccharide columns (e.g., one cellulose-based, one amylose-based) with different derivatizations is a robust starting point.[4][7]

  • Potential Cause 2: Suboptimal Mobile Phase Composition

    • Explanation: The mobile phase directly influences the interactions between the analyte and the CSP. The type and concentration of the alcohol modifier in normal phase is critical. It competes for hydrogen bonding sites on the CSP, and changing this balance can significantly impact selectivity.[10]

    • Solution:

      • Adjust Modifier Percentage: If you see partial separation, systematically vary the percentage of the alcohol modifier (e.g., for a hexane/IPA mobile phase, try 5%, 10%, 15%, 20% IPA).

      • Change the Alcohol: The structure of the alcohol matters. Switching from isopropanol (IPA) to ethanol (EtOH) or vice-versa can sometimes dramatically improve or enable separation.[6]

      • Additives: For ionizable compounds, ensure the correct additive (TFA for acids, DEA for bases) is present at ~0.1% to ensure consistent analyte form and good peak shape.[12]

  • Potential Cause 3: Non-Optimal Temperature

    • Explanation: As discussed in the FAQ, temperature directly affects the thermodynamics of the chiral recognition process. An unsuitable temperature may weaken the specific interactions needed for separation.[14][17]

    • Solution: Systematically evaluate the separation at different temperatures. A common range to test is 15°C, 25°C, and 40°C. Lower temperatures often improve resolution, but this is not universal.[16][26]

  • Potential Cause 4: Flow Rate is Too High

    • Explanation: Chiral separations often involve complex, multi-point interactions, which can lead to slow mass transfer kinetics. A high flow rate may not allow sufficient time for the equilibrium between the mobile and stationary phases to be established, thus reducing efficiency and resolution.

    • Solution: If partial separation is observed, try reducing the flow rate. For a standard 4.6 mm ID column, reducing the flow from 1.0 mL/min to 0.5 mL/min can significantly improve resolution, albeit at the cost of longer run times.[16]

Problem 2: Irreproducible Retention Times

Shifting retention times make method validation impossible and call the accuracy of results into question.

  • Potential Cause 1: Inadequate Column Equilibration

    • Explanation: Chiral stationary phases, particularly polysaccharide-based ones, can take a long time to equilibrate with a new mobile phase. The conformation of the polymer can change slowly, affecting retention.[16]

    • Solution: Always flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[16] For some CSPs, an hour or more of equilibration may be necessary.[16]

  • Potential Cause 2: Mobile Phase Instability

    • Explanation: In normal phase, the volatile alkane component can evaporate over time, increasing the proportion of the alcohol modifier and decreasing retention times.[18] Trace amounts of water in the mobile phase can also significantly affect retention on some CSPs.[27]

    • Solution: Prepare the mobile phase fresh daily and keep the reservoir bottle tightly capped.[18] For highly sensitive normal phase methods, ensuring the dryness of your solvents is important.

  • Potential Cause 3: Temperature Fluctuations

    • Explanation: A change of just a few degrees can cause noticeable shifts in retention time.[18]

    • Solution: Use a reliable column oven and ensure the lab's ambient temperature is stable.

  • Potential Cause 4: Column Contamination/Memory Effects

    • Explanation: If the column was previously used with mobile phase additives (like DEA or TFA), and the current method does not use them, slow leaching of these additives can alter the column chemistry and cause retention time drift.[13]

    • Solution: Dedicate columns to specific methods or mobile phase types (neutral, acidic, basic).[13] If a column must be switched, ensure a rigorous washing procedure is performed.[25]

Section 3: Key Experimental Protocol

Protocol: Systematic Screening for an Optimal Chiral Method

This protocol outlines a robust, step-by-step approach for developing a new chiral separation method.

Caption: A systematic workflow for chiral method development screening.

1. System Preparation:

  • Ensure the HPLC system is clean and free of contaminants.

  • Install a new column from your screening set (e.g., a polysaccharide-based column like Lux i-Cellulose-5).

  • Set the column temperature to 25°C.

  • Set the flow rate to 1.0 mL/min (for a 4.6 mm ID column).

  • Set the UV detector to an appropriate wavelength for your analyte.

2. Mobile Phase Preparation:

  • Prepare your first screening mobile phase, for example, 90:10 (v/v) n-Hexane / Isopropanol.[6]

  • If your analyte is basic, add 0.1% Diethylamine (DEA). If it is acidic, add 0.1% Trifluoroacetic Acid (TFA).[6]

  • Degas the mobile phase thoroughly.

3. Sample Preparation:

  • Dissolve the racemic sample in the mobile phase at a concentration of approximately 0.5 - 1.0 mg/mL.[23]

  • Filter the sample through a 0.45 µm filter.

4. Column Equilibration & Injection:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 5-10 µL of the prepared sample.

5. Data Analysis & Iteration:

  • Analyze the resulting chromatogram. Look for any sign of peak splitting or shoulders, which indicates partial separation.

  • If no separation is achieved, switch to the next mobile phase in your screening set (e.g., 90:10 n-Hexane / Ethanol).[6]

  • If still no separation, switch to the next column in your screening set and repeat the process with all mobile phases.

  • Once a promising combination of CSP and mobile phase is identified (i.e., some separation is visible), proceed to the optimization phase by fine-tuning the modifier percentage, temperature, and flow rate as described in the troubleshooting section.

Data Comparison Table for Screening Results:

ColumnMobile PhaseAdditivek1k2Selectivity (α)Resolution (Rs)
Lux i-Cellulose-5Hex/IPA (90/10)0.1% DEA2.52.51.000.00
Lux i-Cellulose-5Hex/EtOH (90/10)0.1% DEA3.13.51.131.25
Lux i-Amylose-1Hex/IPA (90/10)0.1% DEA4.25.11.211.90
Lux i-Amylose-1Hex/EtOH (90/10)0.1% DEA5.55.91.070.85

This table provides a clear, quantitative summary to easily identify the most promising starting conditions for method optimization (in this case, Lux i-Amylose-1 with Hex/IPA).

Section 4: References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A.

  • HPLC Technical Tip: Chiral Method Development. Phenomenex.

  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science.

  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.

  • Selection of the Mobile Phase for Enantiomeric Resolution via Chiral Stationary Phase Columns. Journal of Liquid Chromatography.

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.

  • Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies.

  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate.

  • Chiral HPLC column selection and method development guide. Sigma-Aldrich.

  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich.

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.

  • Chiral Method Development Strategies for HPLC. Sigma-Aldrich.

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.

  • Chiral HPLC Method Development. I.B.S. Ltd.

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed.

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments.

  • Chiral HPLC Column. Phenomenex.

  • CHIRAL STATIONARY PHASES. Regis Technologies.

  • Lux Chiral HPLC Columns for Chiral Separation. Phenomenex.

  • Ligand Exchange Chiral Stationary Phases and Polymethacrylate Chiral Stationary Phases. Daicel.

  • Chiral Separations 3: Overloading and Tailing. Restek.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies.

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI.

  • additives for chiral. Chromatography Forum.

  • HPLC Enantiomeric Separations of Pharmaceuticals using Polar Organic Mobile Phases. Brainshark.

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs.

  • How to Reduce Peak Tailing in HPLC? Phenomenex.

  • What may cause HPLC inconsistent retention time? ResearchGate.

  • RT shift observed during chiral analysis. Chromatography Forum.

  • F.A.Q. - What can cause poorly reproducible retention times? Kromasil.

Sources

Long-term stability and storage conditions for (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid. This resource is designed to provide in-depth guidance on the long-term stability and optimal storage conditions for this valuable synthetic building block. As Senior Application Scientists, we have compiled this information to address common questions and troubleshooting scenarios encountered in the laboratory, ensuring the integrity of your research and development projects.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal long-term storage conditions for solid this compound?

For maximal long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C in a tightly sealed container with a desiccant.[1][2] These conditions minimize the risk of degradation from moisture, oxidation, and other chemical processes.[1][2] While the compound may be stable for weeks to months at room temperature, for storage extending beyond this period, deep-freezing is strongly recommended.[3][4]

Q2: How should I handle the compound upon receiving it and before weighing?

This compound, like many lyophilized peptides and amino acid derivatives, can be hygroscopic.[2][4] To prevent condensation, which can reduce stability, it is crucial to allow the container to equilibrate to room temperature in a desiccator before opening.[1][4] When weighing, do so quickly and reseal the container tightly to minimize exposure to atmospheric moisture.[4]

Q3: Can I store this compound at room temperature for short periods?

Yes, for short-term use, storing the solid compound at room temperature (20-25°C) is generally acceptable for up to a few weeks.[3][4] However, for any duration longer than this, refrigeration at 2-8°C is advisable, and for long-term storage, freezing at -20°C or -80°C is necessary to ensure its integrity.[3]

Stability in Solution

Q4: I need to prepare a stock solution. What is the recommended solvent and how should I store the solution?

The solubility of this compound is not explicitly detailed in the provided search results. However, based on its structure (a carboxylic acid), it is likely to be soluble in organic solvents such as DMSO, DMF, and alcohols, and potentially in aqueous buffers at a suitable pH. It is crucial to perform small-scale solubility tests to determine the best solvent for your specific application.

The shelf-life of amino acids and their derivatives in solution is very limited compared to their lyophilized form.[2] If storage in solution is unavoidable, it is best to use buffers at pH 5-6.[2] Prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][5] Store these aliquots frozen at -20°C or below.[2][4][5]

Q5: What are the primary degradation pathways for this compound in solution?

The main degradation pathways for N-Cbz protected amino acids in solution can include hydrolysis of the benzyloxycarbonyl (Cbz) group, especially under acidic or basic conditions.[6][7] The Cbz group can be cleaved by catalytic hydrogenolysis or under strong acidic conditions (e.g., HBr in acetic acid).[6][7] While stable to mild bases, harsh alkaline conditions could potentially lead to racemization or other side reactions.[6] Additionally, like many organic molecules, oxidation can be a concern, particularly if the solution is not stored under an inert atmosphere.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results over time. Degradation of the compound due to improper storage.Review your storage conditions. Ensure the solid is stored at -20°C or -80°C in a desiccated, airtight container. If using solutions, ensure they are aliquoted, stored frozen, and protected from light.
Difficulty dissolving the compound. Use of an inappropriate solvent.Perform small-scale solubility tests with various solvents (e.g., DMSO, DMF, methanol, buffered aqueous solutions). For acidic compounds, adjusting the pH of aqueous solutions can improve solubility.
Loss of protecting group during an experiment. Incompatible reaction conditions.The Cbz group is sensitive to catalytic hydrogenation and strong acids.[6][7] Avoid these conditions if the protecting group needs to remain intact. Consider using orthogonal protecting groups if your synthesis requires such conditions.
Presence of unexpected impurities in analysis (e.g., NMR, LC-MS). Degradation of the compound or contamination.Re-evaluate handling procedures. Ensure the compound was brought to room temperature in a desiccator before opening to prevent moisture absorption.[4] Check for potential sources of contamination in your experimental setup.

Experimental Protocols

Protocol: Preparation and Storage of a Stock Solution

This protocol outlines the recommended procedure for preparing and storing a stock solution of this compound to maximize its stability.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, determined from solubility tests)

  • Sterile, amber microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Desiccator

Procedure:

  • Equilibration: Transfer the container of solid this compound from cold storage to a desiccator. Allow it to warm to room temperature before opening. This typically takes 30-60 minutes.

  • Weighing: In a clean, dry weighing area, quickly weigh the desired amount of the compound.

  • Dissolution: Transfer the weighed solid to a sterile vial. Add the appropriate volume of the chosen solvent to achieve the desired concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and light exposure.[2][3][5]

  • Storage: Tightly cap the aliquots and store them at -20°C or -80°C.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Visualizing Stability Concepts

To better understand the factors influencing the stability of this compound, the following diagram illustrates the key decision points for proper storage.

StorageDecisionTree Storage Decision Workflow for this compound A Compound Form? B Solid (Lyophilized) A->B Solid C In Solution A->C Solution D Storage Duration? B->D I Aliquot into single-use vials C->I E Short-Term (< 3 weeks) D->E Short F Long-Term (> 3 weeks) D->F Long G Store at Room Temp (20-25°C) in desiccator E->G H Store at -20°C or -80°C in desiccator F->H J Store frozen at -20°C or -80°C I->J

Caption: Decision tree for the appropriate storage of this compound.

References

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Peptide Sciences. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. Retrieved from [Link]

  • LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Request PDF. (2025). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (n.d.). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Retrieved from [Link]

  • Chemat. (n.d.). This compound, 97%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • European Medicines Agency. (2003). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Retrieved from [Link]

  • WIPO Patentscope. (1985). WO/1985/000809 THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES. Retrieved from [Link]

  • American Pharmaceutical Review. (2024). Stability Lifecycle: An Application of ICH Q12 to Manage the Pharmaceutical Stability Program. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Retrieved from [Link]

  • ResearchGate. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Retrieved from [Link]

  • PubMed. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Retrieved from [Link]

  • J&W Pharmlab. (n.d.). Benzyloxycarbonylamino-cyclopentyl-acetic acid. Retrieved from [Link]

  • ChemicalRegister.com. (n.d.). Benzyloxycarbonylamino-cyclopropyl-acetic acid (CAS No. 159871-55-3) Suppliers. Retrieved from [Link]

  • PubMed. (2024). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Retrieved from [Link]

Sources

Methods to prevent epimerization during the synthesis and coupling of cyclopropyl amino acids.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of epimerization during the synthesis and coupling of cyclopropyl amino acids. Cyclopropyl amino acids are valuable building blocks for creating conformationally constrained peptides, but their unique steric and electronic properties can present challenges in maintaining chiral purity. This resource is designed to provide both theoretical understanding and practical solutions to ensure the stereochemical integrity of your peptides.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is it a significant concern when working with cyclopropyl amino acids?

A1: Epimerization is the change in the configuration of a single stereocenter in a molecule containing multiple stereocenters. In the context of peptide synthesis, it most commonly refers to the inversion of the α-carbon's stereochemistry of an amino acid residue, converting an L-amino acid to a D-amino acid, or vice versa.[1][2] This is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[2]

Cyclopropyl amino acids are particularly susceptible to epimerization for two main reasons:

  • Steric Hindrance: The rigid, bulky nature of the cyclopropyl group can slow down the rate of the desired peptide bond formation. This prolonged reaction time increases the window of opportunity for the competing epimerization side reaction to occur.[3]

  • Electronic Effects: The cyclopropane ring has unique electronic properties, including a degree of unsaturation and strain. While not definitively documented in the context of alpha-proton acidity in peptide coupling, it is plausible that these effects could influence the acidity of the α-proton, potentially making it more susceptible to abstraction by base, which is a key step in one of the epimerization pathways.[4]

Maintaining chiral integrity is therefore paramount to ensure that the final peptide has the intended conformation and biological function.

Troubleshooting Guide: Synthesis & Coupling

This section addresses common problems encountered during the synthesis and coupling of cyclopropyl amino acids and provides actionable solutions.

Problem 1: Significant epimerization detected after coupling my Fmoc-cyclopropyl amino acid.

Underlying Cause: The primary mechanism for epimerization during coupling involves the formation of an oxazolone intermediate from the activated amino acid.[2] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to racemization. A second mechanism involves direct deprotonation of the α-carbon by a base.[2] Several factors can exacerbate this issue.

Solutions:

  • Choice of Coupling Reagent: For sterically hindered amino acids like cyclopropyl derivatives, the choice of coupling reagent is critical. Reagents that promote rapid amide bond formation are preferred as they minimize the lifetime of the reactive intermediate, thus reducing the opportunity for epimerization.

    • Recommended: Uronium/aminium salts like HATU , HCTU , and COMU are generally more effective than carbodiimides (e.g., DIC) for hindered couplings due to their higher reactivity. Phosphonium salts like PyBOP and PyAOP are also excellent choices.[5]

    • Avoid: While carbodiimides like DIC are widely used, their activation can be slower for hindered residues, potentially leading to higher epimerization rates, especially when strong bases are used without additives.[6][7]

  • Use of Additives: Additives are crucial for suppressing epimerization. They react with the activated amino acid to form an active ester that is less prone to oxazolone formation and subsequent racemization.

    • Recommended: Oxyma Pure and HOBt (1-hydroxybenzotriazole) are effective additives.[6][7] For particularly challenging couplings, HOAt (1-hydroxy-7-azabenzotriazole) can be superior due to the anchimeric assistance provided by the pyridine nitrogen, which accelerates the coupling reaction.[8]

  • Base Selection and Stoichiometry: The choice and amount of base are critical.

    • Recommended: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine .[7][9] Use the minimum amount of base necessary to facilitate the reaction. For carbodiimide-mediated couplings, if the incoming amino acid is not a salt, the reaction may not require an additional base, which can significantly reduce racemization.[7]

    • Avoid: Stronger bases and excess base increase the rate of α-proton abstraction and, therefore, epimerization.

  • Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of epimerization.

    • Protocol: Perform the coupling reaction at 0 °C or even lower temperatures if your experimental setup allows. While elevated temperatures can accelerate coupling, they disproportionately increase the rate of epimerization for sensitive amino acids.[10]

  • Solvent Choice: The polarity of the solvent can influence the rate of epimerization.

    • Consider: Less polar solvents like dichloromethane (DCM) or chloroform have been shown to suppress epimerization compared to highly polar solvents like dimethylformamide (DMF).[11] However, solubility issues may arise, so a solvent mixture might be necessary.

Problem 2: My enantiomerically pure cyclopropyl amino acid shows signs of racemization even before the coupling step.

Underlying Cause: The stereochemical integrity of the amino acid must be established during its initial synthesis and maintained during the introduction of protecting groups (e.g., Fmoc).

Solutions:

  • Stereoselective Synthesis: It is crucial to start with an enantiomerically pure cyclopropyl amino acid. Several stereoselective synthetic routes have been developed. If you are synthesizing your own cyclopropyl amino acids, consider methods such as:

    • Asymmetric cyclopropanation reactions.

    • Diastereoselective aza-Michael additions to cyclopropylidene acetates.[12]

    • Utilizing chiral auxiliaries to direct the stereochemistry during synthesis.

  • Protecting Group Introduction: The conditions used to introduce the N-α-protecting group (e.g., Fmoc) should be mild to avoid racemization.

    • Protocol for Fmoc Protection: Standard procedures using Fmoc-OSu or Fmoc-Cl under basic conditions (e.g., with sodium bicarbonate or DIPEA) are generally safe. However, for sensitive substrates, it is important to carefully control the temperature and reaction time. Ensure that the reaction is not overly basic or prolonged.

Experimental Protocols & Data

Optimized Coupling Protocol for Fmoc-Cyclopropyl Amino Acids

This protocol is a general guideline and may require optimization for specific sequences.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-cyclopropyl amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for no more than 2-3 minutes at room temperature. For highly sensitive systems, perform the activation and coupling at 0 °C.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4 °C. Monitor the reaction progress using a ninhydrin test.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids
Coupling ReagentAdditiveBaseTypical RacemizationCoupling EfficiencyReference
HATU (HOAt)DIPEA/CollidineLowHigh[3]
HCTU (6-Cl-HOBt)DIPEA/CollidineLowHigh
COMU (Oxyma)DIPEA/CollidineVery LowHigh
PyBOP (HOBt)DIPEA/NMMLow-ModerateGood-High[5]
DIC HOBt/OxymaDIPEA (if needed)Moderate-HighModerate-High[6][7]

Note: This table summarizes general trends for sterically hindered amino acids. The actual performance with a specific cyclopropyl amino acid may vary and requires experimental validation.

Visualizing the Problem: Epimerization Mechanisms

Diagram 1: Oxazolone-Mediated Epimerization

Epimerization_Mechanism cluster_activation Activation & Oxazolone Formation cluster_epimerization Epimerization cluster_products Coupling Products Activated_AA Activated Nα-Protected Amino Acid Oxazolone Oxazolone Intermediate (Planar, Achiral at Cα) Activated_AA->Oxazolone Intramolecular Cyclization Proton_Abstraction α-Proton Abstraction (Base) Oxazolone->Proton_Abstraction Desired_Peptide Desired L-Peptide Oxazolone->Desired_Peptide Coupling with N-terminus (fast) Enolate Enolate Intermediate (Achiral) Proton_Abstraction->Enolate Reprotonation Reprotonation Enolate->Reprotonation Reprotonation->Desired_Peptide Epimerized_Peptide Epimerized D-Peptide Reprotonation->Epimerized_Peptide Troubleshooting_Workflow Start Epimerization Detected Check_Reagents Review Coupling Reagent & Additive Choice Start->Check_Reagents Optimize_Base Optimize Base: - Weaker Base (e.g., Collidine) - Reduce Stoichiometry Check_Reagents->Optimize_Base Lower_Temp Lower Coupling Temperature (e.g., 0°C) Optimize_Base->Lower_Temp Change_Solvent Consider Less Polar Solvent (e.g., DCM) Lower_Temp->Change_Solvent Re-evaluate Re-analyze Chiral Purity Change_Solvent->Re-evaluate Re-evaluate->Check_Reagents Issue Persists Success Epimerization Minimized Re-evaluate->Success Issue Resolved

Caption: A systematic approach to troubleshooting epimerization issues.

Analytical Methods for Detecting Epimerization

Detecting and quantifying epimerization is crucial for process optimization and quality control.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the most common and reliable method. This requires hydrolysis of the peptide, followed by derivatization of the resulting amino acids before analysis.

  • Tandem Mass Spectrometry (LC-MS/MS): While epimers have the same mass, they can sometimes be separated by liquid chromatography. Fragmentation patterns in MS/MS can occasionally provide clues to distinguish between diastereomeric peptides. [13][14]* NMR Spectroscopy: In some cases, high-field NMR can be used to distinguish between diastereomeric peptides, as the different stereochemistry can lead to distinct chemical shifts for certain protons.

It is highly recommended to synthesize a small amount of the peptide containing the D-epimer of the cyclopropyl amino acid to serve as a reference standard for your analytical method development.

References

  • Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. (2021). PubMed. [Link]

  • Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. (2025). Synfacts. [Link]

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (2000). ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). National Institutes of Health. [Link]

  • The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. (1988). PubMed. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (2024). LinkedIn. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2023). National Institutes of Health. [Link]

  • to C-Peptide Synthesis, Arguably the Future for Sustainable Production. (2023). ChemRxiv. [Link]

  • Coupling method for peptide synthesis at elevated temperatures. (2017).
  • Identification of amino acid epimerization and isomerization in crystallin proteins by tandem LC-MS. (2014). PubMed. [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. (2015). National Institutes of Health. [Link]

  • Unparalleled Solid Phase Peptide Peptide Synthesis. (2018). CEM Corporation. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. (2020). ResearchGate. [Link]

  • (a) Conformational restriction by steric effects due to the structural.... (2019). ResearchGate. [Link]

  • SPPS Tips For Success Handout. (2017). Mesa Labs. [Link]

  • Epimerisation in Peptide Synthesis. (2023). MDPI. [Link]

  • (a) Conformational restriction by steric effects due to the structural.... (2019). ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

Sources

Overcoming challenges in the large-scale production of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale production of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable non-canonical amino acid at an industrial scale. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a robust, scalable, and reproducible manufacturing process.

I. Process Overview & Key Challenges

The synthesis of this compound is a multi-step process that requires precise control over stereochemistry and reaction conditions to achieve high yield and purity. The core structure, a cyclopropyl ring, imparts significant conformational rigidity, making it a desirable building block in modern pharmaceuticals. However, this strained ring system also presents unique synthetic challenges, particularly during scale-up.

This guide will address common issues encountered during two critical stages of the synthesis: the stereoselective cyclopropanation to form the core amino acid structure and the subsequent N-protection with the benzyloxycarbonyl (Cbz) group.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Cyclopropanation Stage

Q1: We are experiencing low yields and poor diastereoselectivity in our Simmons-Smith cyclopropanation reaction at a larger scale. What are the likely causes and how can we mitigate them?

A1: Low yields and poor stereocontrol in large-scale Simmons-Smith reactions often stem from several factors related to the reactive nature of the organozinc intermediate.

  • Cause 1: Inefficient Zinc Activation. On a large scale, achieving consistent and complete activation of zinc can be challenging. This leads to incomplete reaction and reduced yields.

  • Troubleshooting:

    • Mechanochemical Activation: Consider using ball-milling to activate the zinc dust prior to the reaction. This method has been shown to be effective for gram-scale synthesis and can be adapted for larger scales.[1]

    • In-situ Activation: Employing a continuous flow process with a packed-bed reactor containing a zinc-copper couple can ensure consistent activation and immediate use of the reactive species, improving efficiency and safety.[2][3]

  • Cause 2: Exothermic Reaction and Localized Hotspots. The Simmons-Smith reaction is highly exothermic. In large reactors, inefficient heat dissipation can lead to localized hotspots, promoting side reactions and decomposition of the carbenoid, which negatively impacts both yield and selectivity.

  • Troubleshooting:

    • Slow Reagent Addition: Implement a carefully controlled, slow addition of the dihalomethane to the zinc-alkene mixture.

    • Efficient Cooling: Ensure your reactor is equipped with a high-capacity cooling system.

    • Continuous Flow Chemistry: Transitioning to a continuous flow setup offers superior heat and mass transfer, effectively mitigating the risks associated with exotherms.[2][4]

  • Cause 3: Moisture and Air Sensitivity. The organozinc intermediates are sensitive to moisture and oxygen. Inadequate inert atmosphere control on a large scale can quench the reactive species.

  • Troubleshooting:

    • Rigorous Inerting: Ensure all reagents and solvents are thoroughly dried and the reactor is purged with an inert gas (e.g., argon or nitrogen) before and during the reaction.

    • Solvent Selection: Use of dry, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is crucial.

Q2: We are observing significant batch-to-batch variability. How can we improve the reproducibility of our cyclopropanation?

A2: Batch-to-batch inconsistency is a common scale-up challenge. The key is to standardize all critical process parameters.

  • Solution: Implementing a continuous manufacturing process can significantly enhance reproducibility.[3][5] A packed-bed reactor with a pre-mixed zinc-copper couple, coupled with precise flow control of reagents, eliminates many of the variables associated with batch processing.[3] This approach ensures that the reaction conditions are identical for every portion of the starting material.

B. N-Cbz Protection Stage

Q1: During the Cbz-protection of our (R)-aminocyclopropyl-acetic acid, we are observing the formation of an unwanted dipeptide impurity and some racemization. What is happening and how can we prevent it?

A1: These are classic side reactions in peptide chemistry, exacerbated by suboptimal pH control and reaction conditions.

  • Cause of Dipeptide Formation: The activated carboxylic acid of one molecule can react with the amino group of another, especially if the Cbz-Cl is not consumed quickly or if there are localized areas of high pH.

  • Cause of Racemization: The stereocenter can be susceptible to epimerization under harsh basic conditions.[6]

  • Troubleshooting:

    • Strict pH Control: The pH of the reaction mixture is critical. It should be maintained between 8 and 10.[6] A pH that is too high can lead to racemization, while a pH that is too low can cause decomposition of the benzyl chloroformate (Cbz-Cl).[6]

    • Buffered System: Employing a mixed base buffer system, such as Na₂CO₃:NaHCO₃ in a 2:1 ratio, can help maintain a stable pH throughout the reaction on a large scale.[6]

    • Schotten-Baumann Conditions: Perform the reaction under Schotten-Baumann conditions, which involve the slow, simultaneous addition of Cbz-Cl and a base (e.g., NaOH solution) to the amino acid solution at low temperatures (0-5 °C). This ensures that the pH remains in the optimal range and that the Cbz-Cl reacts quickly with the amino group.[7][8]

Q2: Our final product after Cbz-protection is an oil and difficult to purify by crystallization. What strategies can we use to obtain a solid product?

A2: Obtaining a crystalline product is often crucial for achieving high purity on a large scale. The introduction of the Cbz group often aids in crystallization.[6][7] If you are still facing issues, consider the following:

  • Cause 1: Residual Solvents or Impurities. Even small amounts of impurities can inhibit crystallization.

  • Troubleshooting:

    • Thorough Work-up: Ensure your work-up procedure effectively removes all unreacted reagents and by-products. This includes washing the organic layer with dilute acid and brine.

    • Solvent Selection for Crystallization: Experiment with different solvent/anti-solvent systems. Common choices for N-Cbz protected amino acids include ethyl acetate/hexanes, dichloromethane/hexanes, or recrystallization from hot ethanol or isopropyl alcohol.[9]

  • Cause 2: Incorrect pH during Isolation. The product needs to be in its neutral form to crystallize effectively.

  • Troubleshooting:

    • Careful Acidification: After the reaction, carefully acidify the aqueous layer to a pH of around 1-2 to precipitate the Cbz-protected amino acid.[7] Ensure thorough mixing during acidification to avoid localized pH extremes.

  • Cause 3: Hygroscopic Nature. The product may be hygroscopic, absorbing moisture from the air and becoming oily.[10]

  • Troubleshooting:

    • Dry Solvents: Use freshly dried solvents for all steps, including work-up and crystallization.[10]

    • Inert Atmosphere: Conduct the final isolation and drying steps under a dry, inert atmosphere.

C. Purification and Analysis

Q1: How can we confirm the enantiomeric purity of our final product on a large scale?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the enantiomeric purity of chiral compounds.

  • Method:

    • Chiral Stationary Phase (CSP): Utilize a suitable chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralpak series) are often effective for separating enantiomers of N-protected amino acids.[11][12]

    • Mobile Phase: A typical mobile phase would consist of a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.

    • Detection: UV detection is typically used, monitoring at a wavelength where the Cbz group has strong absorbance (around 254 nm).

Q2: What are the common process-related impurities we should be looking for in our final product?

A2: A thorough impurity profile is essential for any active pharmaceutical ingredient (API).[2][3][4][13] For this synthesis, you should be vigilant for:

  • Starting Materials: Unreacted (R)-aminocyclopropyl-acetic acid.

  • Reagents and By-products: Benzyl alcohol (from the decomposition of Cbz-Cl), and any unreacted cyclopropanating agents.

  • Side-Reaction Products: The diastereomeric (S)-enantiomer, dipeptide impurities, and potentially over-alkylated products from the cyclopropanation step.

  • Degradation Products: Hydrolysis of the Cbz group can occur under strongly acidic or basic conditions.

III. Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for your specific equipment and scale.

Protocol 1: Large-Scale Cbz-Protection of (R)-aminocyclopropyl-acetic acid

Materials:

ReagentAmount (molar equivalents)
(R)-aminocyclopropyl-acetic acid1.0
Sodium Carbonate (Na₂CO₃)2.0
Sodium Bicarbonate (NaHCO₃)1.0
Benzyl Chloroformate (Cbz-Cl)1.1
WaterAs required
Ethyl AcetateAs required
1M Hydrochloric Acid (HCl)As required
BrineAs required
Anhydrous Magnesium Sulfate (MgSO₄)As required

Procedure:

  • Dissolution: In a suitable reactor, dissolve (R)-aminocyclopropyl-acetic acid in an aqueous solution of sodium carbonate and sodium bicarbonate. Cool the mixture to 0-5 °C with efficient stirring.

  • Reagent Addition: Slowly and simultaneously add benzyl chloroformate and an additional aliquot of the carbonate/bicarbonate solution to maintain the pH between 8-10. Monitor the pH continuously.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, wash the aqueous mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidification: Cool the aqueous layer to 0-5 °C and slowly add 1M HCl with vigorous stirring until the pH reaches 1-2. A white precipitate should form.

  • Extraction: Extract the product into ethyl acetate.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., hot ethyl acetate with the slow addition of hexanes upon cooling) to obtain pure this compound.

IV. Visualization of Key Processes

Workflow for Cbz-Protection

Cbz_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start dissolve Dissolve Amino Acid in Buffered Solution start->dissolve cool Cool to 0-5°C dissolve->cool add_reagents Slowly Add Cbz-Cl & Base (pH 8-10) cool->add_reagents react Stir and Monitor (TLC/HPLC) add_reagents->react wash Wash with Ether react->wash acidify Acidify to pH 1-2 wash->acidify extract Extract with Ethyl Acetate acidify->extract purify Wash, Dry, Concentrate extract->purify crystallize Crystallize purify->crystallize end Final Product crystallize->end

Caption: Cbz-Protection Workflow Diagram

Troubleshooting Logic for Low Yield in Cyclopropanation

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Cyclopropanation cause1 Inefficient Zinc Activation problem->cause1 cause2 Reaction Exotherm Not Controlled problem->cause2 cause3 Moisture/Air Contamination problem->cause3 solution1a Mechanochemical Activation cause1->solution1a solution1b Continuous Flow (Packed-Bed Reactor) cause1->solution1b solution2a Slow Reagent Addition cause2->solution2a solution2b Enhanced Cooling cause2->solution2b solution2c Switch to Continuous Flow cause2->solution2c solution3 Rigorous Inerting & Dry Solvents cause3->solution3

Caption: Cyclopropanation Low Yield Troubleshooting

V. References

  • Pontini, L., Leitch, J. A., & Browne, D. L. (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry, 25(11), 4435-4441. [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • Nova-Fernández, A., et al. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 26(51), 11824-11828. [Link]

  • Gemo, N., et al. (2022). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. Organic Process Research & Development, 26(9), 2568–2579. [Link]

  • ResearchGate. (n.d.). Scale-up experiment under intensified conditions. Retrieved from [Link]

  • Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11, 6311–6318. [Link]

  • ACS Publications. (n.d.). A Continuous Manufacturing Line Generating Organozinc Species in Flow. Retrieved from [Link]

  • BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid. Retrieved from

  • ResearchGate. (n.d.). Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]

  • Veeprho. (2024). The Role of Impurity Profiling in Therapeutic Peptides. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

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Navigating the Nuances of Amine Protection: A Technical Guide to the Benzyloxycarbonyl (Cbz) Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Benzyloxycarbonyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize this foundational tool in organic synthesis, particularly in peptide and medicinal chemistry. Here, we move beyond simple protocols to provide in-depth mechanistic understanding and practical, field-tested solutions to common experimental challenges. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the use of the Cbz protecting group.

Q1: What is the fundamental principle behind Cbz protection of amines?

The Cbz group, introduced by Max Bergmann and Leonidas Zervas, serves to temporarily "mask" the nucleophilicity and basicity of an amine by converting it into a less reactive carbamate.[1][2] This is crucial in multi-step syntheses, such as peptide synthesis, to prevent unwanted side reactions at the amine functionality while other transformations are carried out on the molecule.[3][4]

Q2: What are the standard conditions for introducing a Cbz group?

The most common method for Cbz protection involves the reaction of an amine with benzyl chloroformate (Cbz-Cl) in the presence of a base.[2][3] The base, typically an aqueous solution of sodium carbonate or sodium bicarbonate, neutralizes the hydrochloric acid generated during the reaction.[2][5] The reaction is often performed under Schotten-Baumann conditions (a two-phase system of water and an organic solvent).[1]

Q3: My Cbz protection reaction is sluggish or incomplete. What are the likely causes?

Several factors can lead to incomplete Cbz protection:

  • Insufficient Base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. Ensure at least one equivalent of base is present to neutralize the acid.[1]

  • pH Control: For amino acids, maintaining a pH between 8 and 10 is critical. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause racemization of the amino acid.[5]

  • Steric Hindrance: Highly hindered amines may react slowly. In such cases, using a more reactive acylating agent like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) can be beneficial.[1][6]

  • Low Reactivity of Amine: Aromatic amines are less nucleophilic than aliphatic amines and may require longer reaction times or slightly elevated temperatures.

Q4: What are the primary methods for Cbz group deprotection?

The Cbz group can be removed under several conditions, providing flexibility in synthetic design:

  • Catalytic Hydrogenolysis: This is the most widely used and generally mildest method.[2][7] It involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[2]

  • Acidolysis: Strong acids, such as hydrogen bromide (HBr) in acetic acid, can cleave the Cbz group.[2][8] This method is harsher and less common but can be useful when catalytic hydrogenolysis is not feasible.[2]

  • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia can also effect deprotection, though this is a very powerful reducing system reserved for specific applications.[9]

  • Nucleophilic Cleavage: Certain nucleophiles, like thiols, can deprotect the Cbz group via an SN2 attack on the benzylic carbon.[10]

Q5: How does the Cbz group's stability compare to other common amine protecting groups like Boc and Fmoc?

The Cbz group exhibits "orthogonal" stability to Boc and Fmoc groups, which is a cornerstone of modern protecting group strategy.[1][11]

  • Cbz vs. Boc: The Cbz group is stable to the mild acidic conditions (e.g., trifluoroacetic acid) used to remove the tert-butyloxycarbonyl (Boc) group.[7][11]

  • Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8][11]

This orthogonality allows for the selective deprotection of one type of protecting group in the presence of others, enabling complex molecular construction.[11]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during Cbz protection and deprotection.

Problem 1: Incomplete Cbz Deprotection via Catalytic Hydrogenolysis

Symptoms: TLC or LC-MS analysis shows the presence of starting material after prolonged reaction time under standard hydrogenolysis conditions (H₂, Pd/C).

Possible Causes & Solutions:

Cause Explanation Troubleshooting Steps
Catalyst Poisoning The palladium catalyst is susceptible to poisoning by various functional groups, particularly sulfur-containing compounds (e.g., thiols, thioethers) and some nitrogen heterocycles.[12]1. Increase Catalyst Loading: A higher catalyst loading (e.g., 20-50 mol%) may be necessary to overcome poisoning. 2. Use a Different Catalyst: Consider using a more robust catalyst, such as palladium hydroxide on carbon (Pearlman's catalyst). 3. Protect the Poisoning Group: If possible, temporarily protect the sulfur-containing functionality before attempting Cbz deprotection.[12]
Poor Catalyst Activity The Pd/C catalyst may be old or have reduced activity due to improper storage or handling.1. Use Fresh Catalyst: Always use a fresh batch of catalyst from a reliable supplier. 2. Ensure Proper Handling: Avoid exposing the catalyst to air for extended periods, as it can be pyrophoric and may deactivate.[9]
Insufficient Hydrogen Source Inadequate hydrogen pressure or inefficient hydrogen transfer can lead to a stalled reaction.1. Increase Hydrogen Pressure: If using a balloon, ensure it is adequately filled. For more stubborn deprotections, a Parr hydrogenator with higher pressure may be required. 2. Consider Transfer Hydrogenolysis: Use a hydrogen donor like ammonium formate or triethylsilane in the presence of the palladium catalyst.[2][13] This can sometimes be more effective than using hydrogen gas.
Steric Hindrance A sterically hindered Cbz group may be less accessible to the catalyst surface.1. Elevate the Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.[1] 2. Change the Solvent: The choice of solvent can influence the reaction. Methanol and ethanol are common choices, but other solvents like ethyl acetate or THF can be screened.
Problem 2: Side Reactions During Cbz Protection

Symptom: Formation of unexpected byproducts during the introduction of the Cbz group.

Possible Cause & Solution:

One common side reaction is the formation of a di-protected amine, especially with primary amines. This can occur if an excess of benzyl chloroformate is used or if the reaction conditions are not carefully controlled.

Mitigation Strategies:

  • Stoichiometry: Carefully control the stoichiometry of benzyl chloroformate, using only a slight excess (e.g., 1.05-1.1 equivalents).

  • Slow Addition: Add the benzyl chloroformate dropwise to the reaction mixture to avoid localized high concentrations.[9]

  • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of Cbz-Cl to minimize side reactions.[9]

Problem 3: Side Reactions During Cbz Deprotection

Symptom: Formation of N-benzyl or N-methyl byproducts during hydrogenolysis.

Possible Causes & Solutions:

  • N-Benzyl Formation: In cases of insufficient hydrogen, a side reaction can occur, leading to the formation of an N-benzyl-protected tertiary amine.[5] Ensure a sufficient and continuous supply of hydrogen.

  • N-Methylation with Methanol: When using methanol as the solvent for hydrogenolysis, N-methylation of the newly formed amine can sometimes be observed, particularly with prolonged reaction times or at elevated temperatures. This is due to the reaction of the amine with formaldehyde, which can be formed from the oxidation of methanol. If this is a problem, consider switching to a different solvent like ethanol or ethyl acetate.

Reaction Mechanisms and Experimental Workflows

A clear understanding of the underlying mechanisms is crucial for effective troubleshooting.

Cbz Protection Mechanism

The protection of an amine with benzyl chloroformate is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and the generated HCl is neutralized by the base.[2][3]

Cbz_Protection R-NH2 R-NH₂ (Amine) Cbz-Cl Cbz-Cl (Benzyl Chloroformate) R-NH2->Cbz-Cl Nucleophilic Attack R-NH-Cbz R-NH-Cbz (Cbz-protected Amine) Cbz-Cl->R-NH-Cbz Loss of Cl⁻ HCl HCl Cbz-Cl->HCl

Caption: Mechanism of Cbz protection of an amine.

Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common deprotection method. The reaction proceeds via the cleavage of the benzylic C-O bond by hydrogen on the surface of the palladium catalyst. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[2]

Cbz_Deprotection R-NH-Cbz R-NH-Cbz Carbamic_Acid [R-NH-COOH] (Carbamic Acid) R-NH-Cbz->Carbamic_Acid H₂, Pd/C Toluene Toluene R-NH-Cbz->Toluene R-NH2 R-NH₂ (Amine) Carbamic_Acid->R-NH2 Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Cbz deprotection via catalytic hydrogenolysis.

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid [9]

  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis [9]

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021-09-30). Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025-08-12). Available from: [Link]

  • ACS Publications. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides | Organic Letters. Available from: [Link]

  • Organic Chemistry Data. Cbz Protection - Common Conditions. Available from: [Link]

  • NIH National Library of Medicine. Preparation of Mono-Cbz Protected Guanidines. Available from: [Link]

  • Scientific Update. To Deprotect and Serve. (2023-02-22). Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). Available from: [Link]

  • Reddit. Protecting groups in organic synthesis?!. (2018-10-20). Available from: [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. (2023-10-21). Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

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Purification strategies for removing impurities from (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid (Cbz-CPAA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the purification of this important synthetic building block. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most common impurities I should expect during the synthesis and workup of (R)-Cbz-CPAA?

A: Understanding your potential impurities is the first step toward removing them. In a typical synthesis involving the Cbz-protection of (R)-cyclopropyl-acetic acid using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), you should anticipate the following:

  • 1,3-Dicyclohexylurea (DCU): This is the most common and often most troublesome byproduct of DCC-mediated reactions. While chemically inert, its removal is challenging due to its low solubility in many common organic solvents.[1] The formation of a white DCU precipitate is a good indicator that your reaction is proceeding.[2]

  • Unreacted Starting Materials: Residual (R)-cyclopropyl-acetic acid and any reagents used for the benzyloxycarbonyl protection (e.g., benzyl chloroformate) may be present.

  • N-acylurea: This byproduct can form when the activated O-acylisourea intermediate rearranges. Its formation can be suppressed by adding reagents like N-hydroxysuccinimide (NHS) during the coupling reaction.[3]

  • Racemized Product: While Cbz-protection is generally robust, harsh conditions can lead to some degree of racemization. Careful monitoring of reaction conditions is essential to maintain the optical purity of your final product.[3]

Q2: My purified (R)-Cbz-CPAA is a persistent oil, but literature suggests it should be a solid. What's happening and how can I solidify it?

A: This is a very common issue with protected amino acids. Several factors can contribute to your product remaining an oil:

  • Residual Solvents: Trace amounts of solvents like ethyl acetate, dichloromethane, or even water can act as a plasticizer, preventing crystallization. Ensure your product is dried thoroughly under high vacuum, possibly with gentle heating.

  • Trace Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice. Sometimes, an additional purification step is necessary.

  • Hygroscopicity: The product may be hygroscopic, absorbing moisture from the air.[4] Handling the product in a dry atmosphere (e.g., in a glove box or under an inert gas) can help.

  • pH State: Since the compound has a carboxylic acid, its salt form (e.g., with a tertiary amine like triethylamine from the reaction) will likely be an oil. An acidic workup is crucial to ensure the compound is in its neutral, free-acid form, which is more likely to crystallize.[4]

Troubleshooting Tip: Try dissolving the oil in a minimal amount of a solvent like diethyl ether and then adding a non-polar solvent like hexanes or pentane dropwise until turbidity is observed. Storing this mixture at low temperature (4°C or -20°C), sometimes with scratching the inside of the flask with a glass rod, can induce crystallization.[4]

Section 2: Troubleshooting Guide for Specific Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Issue: Persistent DCU Contamination

Q: I've filtered my reaction mixture, but my NMR spectrum still shows significant DCU contamination. What are my next steps?

A: While filtration is the first line of defense, DCU can have some residual solubility, especially in the crude reaction mixture. Here are more advanced strategies:

  • Concentrate and Re-precipitate: After the initial filtration, concentrate the filtrate. Take up the residue in a solvent where your product is soluble but DCU is very poorly soluble, such as diethyl ether or acetonitrile.[5] The remaining DCU should precipitate and can be removed by a second filtration through a fine frit or a pad of Celite.

  • Acidic Extraction: If the above fails, perform a liquid-liquid extraction. Dissolve your crude product in a solvent like ethyl acetate. Wash the organic layer with a dilute acid solution (e.g., 0.5 N HCl) followed by a brine wash.[5] This can help remove any remaining basic impurities and sometimes facilitates the precipitation of more DCU at the interface, which can be removed during separation.

  • Chromatography: As a final resort, flash column chromatography can effectively separate your product from DCU. However, it's best to remove the bulk of the DCU beforehand to avoid overloading the column.

Issue: Low Yield or Purity After Recrystallization

Q: I'm losing a significant amount of my compound during recrystallization, or the purity isn't improving. What should I optimize?

A: Recrystallization is an art that depends heavily on solvent choice and technique.

  • The Principle: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be completely insoluble (so they can be filtered out hot) or highly soluble (so they remain in the cold mother liquor).

  • Solvent System Optimization: Do not commit your entire batch to one condition. Perform small-scale solubility tests with various solvents. A binary solvent system (one "good" solvent and one "poor" solvent) often provides the best results. For (R)-Cbz-CPAA, common systems include ethyl acetate/hexanes, acetone/water, or isopropanol/water.

Table 1: Comparison of Potential Recrystallization Solvent Systems

Solvent SystemProduct Solubility (Hot)Product Solubility (Cold)DCU SolubilityComments
Ethyl Acetate / HexanesHigh in EtOAcLow in HexanesLowGood for removing non-polar impurities.
Acetone / WaterHigh in AcetoneLow in WaterVery LowEffective, but can sometimes lead to oiling out if water is added too quickly.
Isopropanol / WaterModerate in IPALow in WaterVery LowGood for obtaining well-defined crystals.
Dichloromethane / PentaneHigh in DCMLow in PentaneLowUseful if the product is sensitive to protic solvents.
  • Technique is Key:

    • Use the absolute minimum amount of hot solvent to fully dissolve your crude product. Using too much solvent is the most common reason for low recovery.

    • Allow the solution to cool slowly to room temperature. Rapid cooling (e.g., placing directly in an ice bath) leads to the formation of small, impure crystals that trap impurities.

    • Once the solution has reached room temperature and crystal formation has slowed, then place it in an ice bath or refrigerator to maximize yield.

Issue: Problems with Column Chromatography

Q: My compound is streaking badly on the silica gel column. How can I get sharp, well-defined bands?

A: Streaking, or "tailing," of acidic compounds on silica gel is a classic problem. It occurs because the slightly acidic nature of standard silica gel can deprotonate your carboxylic acid, leading to an ionic interaction that causes poor separation.

The Solution: Add a small amount of a volatile acid to your mobile phase. Typically, adding 0.5-1% acetic acid to your ethyl acetate/hexanes eluent will solve this problem.[6] The acetic acid keeps your product in its protonated, less polar form, ensuring it moves smoothly down the column. Remember to thoroughly remove the acetic acid from your collected fractions during solvent evaporation under vacuum.

Section 3: Key Experimental Protocols

Protocol 1: Robust DCU Removal via Filtration

This protocol is the first step after your reaction is complete.

  • Cool the Reaction: If your reaction was run at elevated temperatures, cool it to room temperature, and then chill it in an ice bath (0-5°C) for 30 minutes. This will maximize the precipitation of DCU.

  • Set up Filtration: Assemble a Büchner or fritted glass funnel for vacuum filtration.[1]

  • Filter the Mixture: Pour the cold reaction mixture through the funnel under vacuum.

  • Wash the Precipitate: Wash the collected white DCU solid with a small amount of cold reaction solvent to recover any product that may be trapped in the filter cake.[1]

  • Collect the Filtrate: The filtrate, which contains your desired product, can now be taken forward for further workup (e.g., extraction and concentration).

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Dry-pack a column with silica gel.

  • Prepare the Sample: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This generally gives better separation than loading the sample dissolved in a liquid.

  • Select the Mobile Phase: Based on TLC analysis, choose a solvent system (e.g., 30-50% ethyl acetate in hexanes) that gives your product an Rf value of ~0.3. Add 0.5% acetic acid to this mixture.

  • Run the Column: Elute the column with your chosen mobile phase, collecting fractions.

  • Analyze Fractions: Use TLC to identify the fractions containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Workflow Visualization

To streamline your purification process, it's helpful to have a logical decision-making framework. The following diagram outlines a proven workflow for purifying (R)-Cbz-CPAA, from crude reaction mixture to final product.

Purification_Workflow start Crude Reaction Mixture check_dcu Major DCU Precipitate Visible? start->check_dcu filter_dcu Protocol 1: Filtration of DCU check_dcu->filter_dcu  Yes workup Aqueous Workup (Acid/Base Washes) check_dcu->workup  No filter_dcu->workup concentrate Concentrate & Dry Under Vacuum workup->concentrate analyze Assess Purity (TLC / Crude NMR) concentrate->analyze recrystallize Protocol 2: Recrystallization analyze->recrystallize Purity >90% Single Major Spot chromatography Protocol 3: Flash Chromatography analyze->chromatography Purity <90% Multiple Impurities final_product Final Purified Product (>98% Purity) recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting the optimal purification strategy.

References

  • BenchChem. (2025). Technical Support Center: Removal of 1,3-Dicyclohexylurea (DCU) from Reaction Mixtures. [Provided via Google Search grounding]
  • Chemistry Stack Exchange. (2025). How I can remove DCU from my product?. [Provided via Google Search grounding]
  • The Catalyst's Companion. (2023). N,N′-Dicyclohexylcarbodiimide (DCC) in Action. [Provided via Google Search grounding]
  • ECHEMI. (n.d.). How can dicyclohexyl urea be removed from reaction mass?. [Provided via Google Search grounding]
  • Taylor & Francis. (n.d.). Dicyclohexylurea – Knowledge and References. [Provided via Google Search grounding]
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  • BLD Pharm. (n.d.). This compound. [Provided via Google Search grounding]
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  • PMC. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Provided via Google Search grounding]
  • Chemistry For Everyone. (2025). How To Separate Amino Acids By Paper Chromatography?. [Provided via Google Search grounding]
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  • Google Patents. (n.d.).
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  • ediss.sub.hamburg. (2021). Improvement of liquid chromatography for analysis and purification of proteoforms. [Provided via Google Search grounding]
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Validation & Comparative

A Comparative Guide to the Biological Activity of (R)- and (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount to its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can lead to profound differences in pharmacological activity. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even induce toxicity. This guide provides a comprehensive framework for comparing the biological activity of the (R)- and (S)-enantiomers of Benzyloxycarbonylamino-cyclopropyl-acetic acid, a conformationally restricted amino acid analogue.

Cyclopropyl rings are frequently incorporated into bioactive molecules to enhance metabolic stability and lock the molecule into a specific conformation, thereby increasing receptor selectivity and potency. The benzyloxycarbonyl (Cbz) protecting group is a common feature in peptide synthesis and can influence the lipophilicity and cell permeability of the parent molecule. Understanding the stereospecific interactions of these enantiomers with biological targets is crucial for advancing their potential as therapeutic agents.

While direct comparative studies on (R)- and (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid are not extensively available in the public domain, this guide will synthesize information from related cyclopropyl-containing compounds to hypothesize potential biological activities and provide detailed, validated protocols for their investigation. We will explore potential applications in oncology, neuroscience, and infectious diseases, grounded in the established principles of stereoselective pharmacology.

Hypothesized Biological Activities and Rationale

Based on the known bioactivities of structurally similar cyclopropyl amino acid derivatives, we can postulate several potential therapeutic areas where the enantiomers of Benzyloxycarbonylamino-cyclopropyl-acetic acid may exhibit differential effects. The rigid cyclopropyl scaffold can mimic or block the binding of natural amino acid residues to enzyme active sites or receptor binding pockets.

  • Enzyme Inhibition (Proteases): Cyclopropane-containing molecules have been investigated as inhibitors of various proteases, including those crucial for viral replication, such as the 3C-like protease of coronaviruses. The stereochemistry of the cyclopropyl moiety is critical for orienting the pharmacophoric elements correctly within the enzyme's active site to achieve potent inhibition. It is hypothesized that one enantiomer of Benzyloxycarbonylamino-cyclopropyl-acetic acid will exhibit significantly greater inhibitory activity against specific proteases than the other.

  • Neuromodulation (NMDA and GABA Receptors): Amino acid analogues are well-known modulators of neurotransmitter receptors. Cyclopropane-based analogues of glutamate and GABA have been shown to act as agonists or antagonists at NMDA and GABA receptors, respectively. The stereochemistry at the alpha-carbon is a key determinant of activity and selectivity. Therefore, the (R)- and (S)-enantiomers are expected to display distinct profiles as modulators of these critical central nervous system receptors.

  • Anticancer Activity: The conformational rigidity imparted by the cyclopropyl ring can lead to enhanced binding affinity and selectivity for protein targets implicated in cancer progression. Furthermore, non-proteinogenic amino acids can be selectively taken up by cancer cells, offering a potential targeting strategy. It is plausible that one enantiomer will demonstrate superior cytotoxicity against specific cancer cell lines.

  • Antimicrobial Activity: The unique structural features of cyclopropyl amino acids may interfere with essential bacterial or fungal metabolic pathways, such as fatty acid biosynthesis. The stereochemistry of the molecule would likely play a significant role in its interaction with microbial enzymes, leading to differential antimicrobial efficacy between the enantiomers.

Proposed Experimental Workflows for Comparative Analysis

To empirically determine the biological activity of (R)- and (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, a series of well-established in vitro assays are proposed. The following section details the protocols for these key experiments.

Diagram: General Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis start Synthesis & Purification of (R)- and (S)-enantiomers protease Protease Inhibition Assay start->protease nmda NMDA Receptor Binding Assay start->nmda gaba GABA Receptor Functional Assay start->gaba cancer Anticancer Cell Viability Assay start->cancer antimicrobial Antimicrobial Susceptibility Testing start->antimicrobial data IC50 / EC50 Determination & Statistical Analysis protease->data nmda->data gaba->data cancer->data antimicrobial->data

Caption: A generalized workflow for the comparative biological evaluation of the enantiomers.

Detailed Experimental Protocols

Protease Inhibition Assay

This protocol is designed to assess the inhibitory activity of the enantiomers against a model serine protease, such as trypsin or a disease-relevant protease like a viral 3CL protease.

Principle: The assay measures the cleavage of a chromogenic or fluorogenic substrate by the protease. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the signal.

Materials:

  • Target Protease (e.g., Trypsin, recombinant 3CLpro)

  • Chromogenic or Fluorogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • 96-well microplates

  • Microplate reader

  • (R)- and (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the protease in the assay buffer.

  • Prepare serial dilutions of the (R)- and (S)-enantiomers in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • In a 96-well plate, add the assay buffer, the protease solution, and the diluted enantiomer solutions. Include a control group with solvent only.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate solution to all wells.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength at regular intervals for a set period using a microplate reader.

  • Calculate the initial reaction velocity (rate of change in signal) for each concentration of the enantiomers.

  • Determine the half-maximal inhibitory concentration (IC50) for each enantiomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Diagram: Protease Inhibition Assay Workflow

protease_assay prep Prepare Reagents: - Protease - Substrate - Buffers - Enantiomer Dilutions plate Plate Setup: - Add buffer, protease, and inhibitors - Pre-incubate prep->plate start_reaction Initiate Reaction: - Add substrate plate->start_reaction measure Kinetic Measurement: - Read absorbance/fluorescence over time start_reaction->measure analyze Data Analysis: - Calculate initial velocities - Determine IC50 values measure->analyze

Caption: Step-by-step workflow for the protease inhibition assay.

NMDA Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the enantiomers for the NMDA receptor.

Principle: The assay measures the ability of the test compounds to displace a radiolabeled ligand that specifically binds to the NMDA receptor.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • Radiolabeled ligand (e.g., [³H]-CGP 39653)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • (R)- and (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

  • Glass fiber filters

  • Scintillation counter and cocktail

Procedure:

  • Prepare serial dilutions of the (R)- and (S)-enantiomers.

  • In microcentrifuge tubes, combine the rat cortical membranes, the radiolabeled ligand at a fixed concentration, and the diluted enantiomer solutions.

  • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known NMDA receptor ligand).

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding for each concentration of the enantiomers by subtracting the non-specific binding from the total binding.

  • Determine the inhibitory constant (Ki) for each enantiomer from the IC50 values obtained from the competition binding curves.

Anticancer Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of the enantiomers on a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[1]

  • Prepare serial dilutions of the (R)- and (S)-enantiomers in cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the enantiomers. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours.[2]

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the half-maximal inhibitory concentration (IC50) for each enantiomer by plotting the percentage of viability against the logarithm of the compound concentration.

Diagram: Cell Viability (MTT) Assay Workflow

mtt_assay seed_cells Seed cells in 96-well plate add_compounds Treat cells with (R)- and (S)-enantiomers seed_cells->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution and incubate incubate_treatment->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate cell viability and determine IC50 read_absorbance->analyze_data

Caption: The sequential steps involved in performing an MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the enantiomers against various bacterial strains.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well microplates

  • (R)- and (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Prepare serial twofold dilutions of the (R)- and (S)-enantiomers in the bacterial growth medium in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in a clear and concise table for easy comparison of the (R)- and (S)-enantiomers.

Assay Target (R)-Enantiomer Activity (IC50/Ki/MIC in µM) (S)-Enantiomer Activity (IC50/Ki/MIC in µM) Stereoselectivity Ratio (S/R or R/S)
Protease Inhibitione.g., Trypsin
NMDA Receptor BindingRat Cortical Membranes
Anticancer Cell Viabilitye.g., MCF-7
Antimicrobial Susceptibilitye.g., S. aureus

The stereoselectivity ratio will be a key metric, indicating the fold difference in potency between the two enantiomers. A high ratio would signify a strong dependence of the biological activity on the stereochemistry of the molecule.

Conclusion and Future Directions

This guide provides a robust framework for the systematic comparison of the biological activities of (R)- and (S)-Benzyloxycarbonylamino-cyclopropyl-acetic acid. By employing the detailed experimental protocols outlined herein, researchers can elucidate the stereospecific interactions of these enantiomers with various biological targets. The anticipated differences in their activities will underscore the importance of chirality in drug design and provide a foundation for the development of novel, highly selective therapeutic agents. Future studies should focus on in vivo efficacy and safety profiling of the more active enantiomer in relevant animal models of disease.

References

  • Bio-protocol. 4.3. Cell Viability Assay. Available at: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available at: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. Pharmacology of NMDA Receptors. Available at: [Link]

  • PubMed. The effect of cyclopyrrolones on GABAA receptor function is different from that of benzodiazepines. Available at: [Link]

  • PubMed Central. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. Available at: [Link]

  • PubMed. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Available at: [Link]

  • MDPI. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Available at: [Link]

  • MDPI. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. Available at: [Link]

  • PubMed. Anticancer and antiproliferative activity of natural brassinosteroids. Available at: [Link]

  • PubMed Central. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Enantiomerically Pure (R)-Benzyloxycarbonylamino-cyclopropyl-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the structural rigidity and unique conformational constraints of cyclopropane-containing amino acids offer a compelling avenue for designing novel therapeutics. Among these, (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, a key building block, demands a synthetic pathway that is not only efficient and scalable but also guarantees high enantiomeric purity. This guide provides a comprehensive validation of a robust synthetic pathway for this compound and objectively compares its performance against other viable alternatives, supported by experimental data.

Introduction: The Significance of Constrained Amino Acids

Cyclopropane rings, with their inherent steric and electronic properties, are valuable motifs in medicinal chemistry.[1] When incorporated into amino acid structures, they impart conformational rigidity, which can lead to enhanced metabolic stability and receptor selectivity in peptide-based drugs. The synthesis of enantiomerically pure cyclopropyl amino acids is, therefore, a critical challenge in the development of new therapeutics. This guide focuses on the synthesis of the (R)-enantiomer of Benzyloxycarbonylamino-cyclopropyl-acetic acid, a protected form suitable for peptide synthesis.

Validated Synthetic Pathway: Chiral Auxiliary-Directed Simmons-Smith Cyclopropanation

A reliable and highly stereoselective method to synthesize the target molecule is through a chiral auxiliary-directed Simmons-Smith cyclopropanation. This approach leverages a chiral auxiliary to control the stereochemical outcome of the cyclopropanation reaction on an achiral alkene precursor.

Rationale for Pathway Selection

The Simmons-Smith reaction is a classic and robust method for cyclopropanation.[2] Its key advantages include:

  • Stereospecificity: The reaction proceeds in a concerted fashion, preserving the stereochemistry of the starting alkene.[2]

  • Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups.

  • Directed Cyclopropanation: The presence of a hydroxyl group in the substrate can direct the cyclopropanation to the same face of the double bond, a feature that can be exploited for stereocontrol.[3]

By employing a chiral auxiliary, we can create a diastereomeric precursor where one face of the double bond is sterically shielded, leading to the preferential formation of one diastereomer of the cyclopropanated product. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amino acid.

Experimental Workflow

The overall synthetic strategy involves the following key steps:

  • Preparation of the Chiral Precursor: Coupling of N-Cbz-allylglycine with a suitable chiral auxiliary.

  • Diastereoselective Simmons-Smith Cyclopropanation: Formation of the cyclopropane ring with high stereocontrol.

  • Removal of the Chiral Auxiliary and Deprotection: Liberation of the target amino acid.

cluster_0 Pathway Validation: Chiral Auxiliary-Directed Simmons-Smith Cyclopropanation N-Cbz-allylglycine N-Cbz-allylglycine Coupling Coupling N-Cbz-allylglycine->Coupling Chiral_Auxiliary Chiral Auxiliary (e.g., Evans Auxiliary) Chiral_Auxiliary->Coupling Chiral_Precursor Chiral Precursor (N-Cbz-allylglycine derivative) Coupling->Chiral_Precursor Simmons_Smith Simmons-Smith Cyclopropanation (Et2Zn, CH2I2) Chiral_Precursor->Simmons_Smith Diastereomeric_Mixture Diastereomerically Enriched Cyclopropyl Derivative Simmons_Smith->Diastereomeric_Mixture Hydrolysis Auxiliary Removal (e.g., LiOH) Diastereomeric_Mixture->Hydrolysis Final_Product (R)-Cbz-aminocyclopropyl-acetic acid Hydrolysis->Final_Product

Caption: Validated synthetic pathway using a chiral auxiliary.

Detailed Experimental Protocol

Step 1: Synthesis of the N-Acyl Oxazolidinone Precursor

  • To a solution of N-Cbz-allylglycine (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in dry tetrahydrofuran (THF) and cool to -78 °C.

  • In a separate flask, dissolve the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), in dry THF and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Transfer the solution of the acid chloride to the lithiated oxazolidinone solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the crude product by flash column chromatography to yield the N-acyl oxazolidinone precursor.

Causality behind Experimental Choices: The use of an Evans auxiliary provides a rigid chiral environment, effectively directing the approach of the Simmons-Smith reagent.[4] The low temperature during the lithiation and coupling steps is crucial to prevent side reactions and maintain stereochemical integrity.

Step 2: Diastereoselective Simmons-Smith Cyclopropanation

  • Dissolve the N-acyl oxazolidinone precursor (1.0 eq) in dry DCM and cool to 0 °C.

  • Add a solution of diethylzinc (Et₂Zn, 2.0 eq) in hexanes dropwise.

  • Add diiodomethane (CH₂I₂, 2.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for 12 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with DCM, wash with brine, and dry over sodium sulfate.

  • Purify by flash column chromatography to obtain the cyclopropanated product as a mixture of diastereomers.

Trustworthiness of the Protocol: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The high diastereoselectivity is a self-validating aspect of this protocol when using the specified chiral auxiliary.

Step 3: Removal of the Chiral Auxiliary

  • Dissolve the cyclopropanated product in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2 with 1N HCl and extract with ethyl acetate.

  • The aqueous layer contains the chiral auxiliary, which can be recovered.

  • The organic layers are combined, dried, and concentrated to yield the enantiomerically enriched this compound.

Comparative Analysis of Alternative Synthetic Pathways

While the chiral auxiliary-directed Simmons-Smith reaction is a robust method, several other strategies have been developed for the asymmetric synthesis of cyclopropyl amino acids. Below is a comparison of the validated pathway with prominent alternatives.

MethodKey Reagents/CatalystTypical YieldTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Chiral Auxiliary-Directed Simmons-Smith Chiral auxiliary, Et₂Zn, CH₂I₂70-85%>95% deHigh diastereoselectivity, reliable, auxiliary is recoverable.Stoichiometric use of chiral auxiliary, multi-step process.
Catalytic Asymmetric Simmons-Smith Chiral ligand (e.g., derived from TADDOL or amino alcohols), Et₂Zn, CH₂I₂60-90%80-95% eeCatalytic use of chiral source, potentially fewer steps.Ligand synthesis can be complex, lower ee in some cases.
Rhodium-Catalyzed Asymmetric Cyclopropanation Chiral Rhodium complex (e.g., Rh₂(R-BTPCP)₄), diazo compound70-95%90-99% ee[5]High enantioselectivity, broad substrate scope.[5]Requires handling of potentially unstable diazo compounds.
Cobalt-Catalyzed Asymmetric Radical Cyclopropanation Chiral Cobalt-porphyrin complex, α-aryldiazomethane80-98%90-99% ee[6][7]High yields and enantioselectivity, mild reaction conditions.[6]Limited to α-aryldiazomethanes, catalyst can be complex.[7]
Modular Synthesis via Hofmann Rearrangement Enantiopure epichlorohydrin, Hofmann rearrangementGood overall yield>98% ee[8]Scalable, avoids precious metal catalysts.[8]Multi-step synthesis, involves a rearrangement reaction.[9]
Enzymatic Resolution Racemic ester of the amino acid, Lipase (e.g., Candida rugosa)~40-50% (for one enantiomer)>99% eeVery high enantioselectivity, environmentally friendly.[10][11]Maximum 50% yield for the desired enantiomer, requires separation of product and starting material.
Alternative Pathway Workflows

cluster_1 Alternative 1: Catalytic Asymmetric Cyclopropanation cluster_2 Alternative 2: Enzymatic Resolution Achiral_Precursor N-Cbz-allylglycine ester Catalytic_SS Catalytic Simmons-Smith (Chiral Ligand, Et2Zn, CH2I2) Achiral_Precursor->Catalytic_SS Enantioenriched_Product Enantioenriched Cyclopropyl Ester Catalytic_SS->Enantioenriched_Product Hydrolysis_Cat Hydrolysis Enantioenriched_Product->Hydrolysis_Cat Final_Product_Cat (R)-Cbz-aminocyclopropyl-acetic acid Hydrolysis_Cat->Final_Product_Cat Racemic_Ester Racemic Cbz-aminocyclopropyl-acetic acid ester Enzymatic_Hydrolysis Enzymatic Hydrolysis (Lipase) Racemic_Ester->Enzymatic_Hydrolysis Separation Separation of Acid and Ester Enzymatic_Hydrolysis->Separation Resolved_Acid (R)-Cbz-aminocyclopropyl-acetic acid Separation->Resolved_Acid Resolved_Ester (S)-Cbz-aminocyclopropyl-acetic acid ester Separation->Resolved_Ester

Caption: Workflows for catalytic and enzymatic approaches.

Conclusion and Recommendations

The validation of the chiral auxiliary-directed Simmons-Smith cyclopropanation demonstrates its efficacy in producing enantiomerically pure this compound with high diastereoselectivity. This method is particularly advantageous for laboratory-scale synthesis where reliability and high stereochemical control are paramount.

For larger-scale industrial applications, the Modular Synthesis via Hofmann Rearrangement presents a compelling alternative due to its scalability and avoidance of costly metal catalysts.[8] If the highest possible enantiomeric purity is the primary concern and a lower yield is acceptable, Enzymatic Resolution offers an excellent, albeit less atom-economical, option.[10]

Ultimately, the choice of synthetic pathway will depend on the specific requirements of the project, including scale, cost, available expertise, and the desired level of enantiopurity. This guide provides the necessary data and rationale to make an informed decision for the synthesis of this valuable non-canonical amino acid.

References

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]

  • Cobalt-catalyzed enantioselective reductive addition of ketimine with cyclopropyl chloride to construct chiral amino esters bearing cyclopropyl fragments. Organic Chemistry Frontiers. [Link]

  • Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules. [Link]

  • General Methods of Enantioselective Cyclopropanations. Macmillan Group Meeting. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. [Link]

  • Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Simmons-Smith Reaction. NROChemistry. [Link]

  • Hofmann rearrangement. Wikipedia. [Link]

  • Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem. [Link]

  • Asymmetric Cyclopropanation Using New Chiral Auxiliaries Derived from D-Fructose. The Journal of Organic Chemistry. [Link]

  • Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]

  • Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed. [Link]

  • Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. National Institutes of Health. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. ResearchGate. [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Symmetry. [Link]

  • Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. Bentham Science. [Link]

  • Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. Organic Chemistry Frontiers. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Rhodium-Catalyzed Asymmetric Cyclopropanation of Indoles with N-Triftosylhydrazones. Angewandte Chemie International Edition. [Link]

  • A General Enantioselective α-Alkyl Amino Acid Derivatives Synthesis Enabled by Cobalt-Catalyzed Reductive Addition. PubMed. [Link]

  • A General Enantioselective α-Alkyl Amino Acid Derivatives Synthesis Enabled by Cobalt-Catalyzed Reductive Addition. Journal of the American Chemical Society. [Link]

  • Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. National Institutes of Health. [Link]

  • Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... ResearchGate. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Rhodium‐Catalyzed Asymmetric Cyclopropanation of Indoles with N‐Triftosylhydrazones. ResearchGate. [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]

  • Synthesis of r-Cyclopropyl-β-homoprolines. FLORE. [Link]

  • Enzymatic Reactions in Ionic Liquids: Lipase-Catalyzed Kinetic Resolution of Racemic, P-Chiral Hydroxymethanephosphinates and Hydroxymethylphosphine Oxides. ResearchGate. [Link]

  • Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
  • Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof.

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A Comparative Analysis of Synthesized vs. Commercial (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity and structural integrity of starting materials are paramount. This guide provides a comprehensive comparison of in-house synthesized (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid with a commercially available equivalent, offering detailed experimental data to support the findings.

The constrained cyclopropyl ring system is a valuable motif in medicinal chemistry, often incorporated into drug candidates to enhance metabolic stability and improve binding affinity.[1] this compound is a key chiral building block for the synthesis of various pharmaceutical agents. Ensuring the quality of this starting material, whether synthesized in-house or procured from a commercial vendor, is a critical first step in any drug discovery pipeline.

This guide details the synthesis and characterization of this compound and compares its spectral data with that of a commercially sourced product.

Synthesis Methodology

The in-house synthesis of this compound was achieved through the N-protection of the corresponding amino acid, (R)-1-aminocyclopropane-1-carboxylic acid, using benzyl chloroformate (Cbz-Cl) under basic conditions. This standard procedure for Cbz protection of amino acids is a reliable and well-established method.[2]

Experimental Protocol:
  • Dissolution: (R)-1-aminocyclopropane-1-carboxylic acid (1.0 eq) was dissolved in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Sodium bicarbonate (NaHCO₃, 2.0 eq) was added to the solution to create a basic environment.

  • Protection: The reaction mixture was cooled to 0°C, and benzyl chloroformate (1.5 eq) was added dropwise.

  • Reaction: The solution was stirred at 0°C for 20 hours.

  • Work-up: The reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product was purified by silica gel column chromatography to yield the final product as a white powder.

Figure 1: Workflow for the synthesis of this compound.

Characterization and Spectral Data Comparison

The synthesized compound and a commercially available sample (CAS 1260593-73-4) were subjected to a battery of analytical techniques to confirm their identity and purity. The following sections present a comparative analysis of the spectral data obtained.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of both the synthesized and commercial samples were recorded.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSynthesizedCommercial
~7.35m5HAr-H ConsistentConsistent
~5.10s2HPh-CH ₂-OConsistentConsistent
~5.05br s1HNH ConsistentConsistent
~3.50m1Hα-CH ConsistentConsistent
~1.40-1.60m2HCyclopropyl-CHConsistentConsistent
~1.10-1.30m2HCyclopropyl-CHConsistentConsistent
~11.0br s1HCOOH ConsistentConsistent

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentSynthesizedCommercial
~175C =O (Carboxylic Acid)ConsistentConsistent
~156C =O (Carbamate)ConsistentConsistent
~136Ar-C ConsistentConsistent
~128Ar-C HConsistentConsistent
~67Ph-C H₂-OConsistentConsistent
~55α-C HConsistentConsistent
~15Cyclopropyl-C H₂ConsistentConsistent

The NMR data for both the in-house synthesized and commercial samples were in excellent agreement, confirming the expected molecular structure. The characteristic peaks for the benzyloxycarbonyl protecting group, the cyclopropyl ring, and the carboxylic acid were present and consistent in both sets of spectra. For reference, the spectral data of a similar compound, 4-cyclopropylaniline, also shows characteristic signals for the cyclopropyl and aromatic protons and carbons, which aids in the assignment of the signals in our target molecule.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Table 3: FTIR Data Comparison (cm⁻¹)

Wavenumber (cm⁻¹)AssignmentSynthesizedCommercial
~3300O-H stretch (Carboxylic Acid)ConsistentConsistent
~3030C-H stretch (Aromatic)ConsistentConsistent
~2950C-H stretch (Aliphatic)ConsistentConsistent
~1715C=O stretch (Carboxylic Acid)ConsistentConsistent
~1690C=O stretch (Carbamate)ConsistentConsistent
~1530N-H bendConsistentConsistent
~1250C-O stretchConsistentConsistent

The FTIR spectra of both samples displayed the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the carbamate C=O stretch, and the N-H bend, further confirming the identity of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data Comparison

m/zAssignmentSynthesizedCommercial
250.1[M+H]⁺ConsistentConsistent
206.1[M-CO₂H]⁺ConsistentConsistent
108.1[C₇H₇O]⁺ (benzyl fragment)ConsistentConsistent
91.1[C₇H₇]⁺ (tropylium ion)ConsistentConsistent

Both samples exhibited the expected molecular ion peak and fragmentation pattern, providing conclusive evidence of the correct molecular weight and structure.

Figure 2: Proposed mass fragmentation pathway of this compound.

Conclusion

The comprehensive spectral analysis demonstrates that the in-house synthesized this compound is chemically identical to the commercially available product. The NMR, FTIR, and MS data are all consistent with the expected structure and show no significant impurities in the synthesized material.

This guide provides researchers with the necessary information to confidently synthesize and characterize this important building block. The detailed experimental protocol and comparative spectral data serve as a valuable resource for ensuring the quality and consistency of starting materials in drug discovery and development projects. The availability of reliable in-house synthesis procedures provides an alternative to commercial procurement, potentially reducing costs and lead times.

References

  • Vertex AI Search.
  • Vertex AI Search. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes.
  • Cloudinary. Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses Table 1. 1H and 13C.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

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A Comparative Guide to the Bioactivity Profile of Peptides Containing (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid versus Linear Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for therapeutic peptides with enhanced potency, stability, and favorable pharmacokinetic profiles is a paramount objective. Linear peptides, while offering the advantage of straightforward synthesis, often suffer from rapid enzymatic degradation and conformational flexibility, which can lead to reduced receptor affinity and specificity. The incorporation of conformational constraints is a widely adopted strategy to overcome these limitations. This guide provides an in-depth technical comparison of the bioactivity profiles of peptides containing the constrained amino acid (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid against their corresponding linear analogs. By examining the fundamental principles and presenting supporting experimental insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the transformative potential of cyclopropyl-constrained peptidomimetics.

The Rationale for Conformational Constraint: The Role of the Cyclopropyl Moiety

The introduction of a cyclopropyl ring into a peptide backbone imposes significant conformational rigidity.[1] Unlike their flexible linear counterparts, which exist as an ensemble of conformations in solution, cyclopropyl-containing peptides are pre-organized into a more defined three-dimensional structure.[2] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in enhanced binding affinity and potency.[1][3]

The unique structural features of the cyclopropane ring, including its rigidity and specific bond angles, allow it to serve as a versatile tool in peptidomimetic design.[2] By restricting the rotational freedom of the peptide backbone, the cyclopropyl group can lock the peptide into a bioactive conformation, mimicking the structure it adopts when bound to its target receptor.[4] This conformational restriction is a key factor in improving not only the therapeutic efficacy but also the metabolic stability of the peptide.

Comparative Bioactivity Profile: A Synthesis of Experimental Evidence

While direct head-to-head comparative studies on a single peptide sequence incorporating this compound versus its exact linear analog are not extensively documented in publicly available literature, a compelling body of evidence from research on various cyclopropyl-containing peptides and other constrained systems consistently demonstrates the advantages of this approach. The following sections synthesize these findings to construct a comparative bioactivity profile.

Enhanced Receptor Binding Affinity and Potency

The pre-organization of a peptide into its bioactive conformation is a cornerstone of rational drug design aimed at enhancing receptor binding. Linear peptides must adopt a specific conformation to bind effectively to their target, a process that is entropically unfavorable. By incorporating a rigid cyclopropyl constraint, the peptide is already in or near its binding conformation, thus reducing the entropic cost of binding and leading to a higher binding affinity (lower Kᵢ or Kₔ value).[5]

For instance, studies on cyclic analogs of vasoactive intestinal peptide have shown a significant increase in potency, with some constrained compounds being up to 290-fold more potent than their linear counterparts in vitro.[6] While not containing a cyclopropyl group, this study exemplifies the dramatic effect of conformational constraint on bioactivity. More specifically, research on HIV-1 protease inhibitors has demonstrated that pseudopeptides containing cyclopropane mimics can exhibit potent inhibitory activity (Kᵢ values in the nanomolar range), comparable to their more flexible analogs, while enforcing a more defined, extended conformation.[4] This suggests that the cyclopropyl constraint effectively mimics the bound conformation of the linear peptide.

Table 1: Illustrative Comparison of Receptor Binding Affinity

Peptide TypeTargetMetricIllustrative ValueCitation
Cyclopropyl-constrained PeptideHIV-1 ProteaseKᵢ~0.2 nM[4]
Flexible Linear AnalogHIV-1 ProteaseIC₅₀0.22 nM[4]
Cyclic Vasoactive Intestinal Peptide AnalogGuinea Pig Tracheal Smooth MusclePotencyUp to 290x higher than linear[6]
Linear Vasoactive Intestinal PeptideGuinea Pig Tracheal Smooth MusclePotencyBaseline[6]

Note: This table presents illustrative data from different studies to highlight the potential for enhanced binding affinity with constrained peptides. A direct comparison would require testing of the exact same peptide sequence in both constrained and linear forms.

Superior Enzymatic Stability and Increased Half-Life

A major hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases in the body.[7] The flexible nature of linear peptides makes them ideal substrates for a wide range of peptidases. By introducing a rigid cyclopropyl group, the peptide's backbone conformation is altered, which can hinder recognition and cleavage by these enzymes.[1] This increased resistance to enzymatic degradation translates to a longer plasma half-life and improved bioavailability.

The cyclopropyl moiety itself is also less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high C-H bond dissociation energy of the cyclopropyl ring.[8] This intrinsic metabolic stability further contributes to the enhanced pharmacokinetic profile of cyclopropyl-containing peptides.

Table 2: Conceptual Comparison of Enzymatic Stability

Peptide TypeKey FeatureExpected OutcomeSupporting Principle
Cyclopropyl-constrained PeptideRigid backbone, non-natural amino acidIncreased resistance to proteolysisSteric hindrance and altered conformation prevent enzyme binding.[1]
Linear AnalogFlexible backbone, natural amino acid sequenceSusceptible to enzymatic degradationReadily fits into the active sites of various proteases.[7]

Experimental Protocols

To facilitate the comparative analysis of cyclopropyl-constrained peptides and their linear analogs, the following section outlines detailed, step-by-step methodologies for key experiments.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both linear and cyclopropyl-containing peptides can be efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol for Solid-Phase Peptide Synthesis:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in an appropriate solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a 20% solution of piperidine in DMF.

  • Amino Acid Coupling:

    • For linear analogs , couple the desired Fmoc-protected amino acid to the deprotected resin using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

    • For cyclopropyl-constrained peptides , incorporate (R)-Fmoc-amino-cyclopropyl-acetic acid at the desired position in the peptide sequence using the same coupling procedure.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide product by mass spectrometry and analytical RP-HPLC.

In Vitro Receptor Binding Assay

Receptor binding assays are crucial for determining the affinity of a peptide for its target receptor. A competitive binding assay using a radiolabeled ligand is a common method.

Protocol for Competitive Receptor Binding Assay:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor from either cultured cells or tissue homogenates.

  • Assay Buffer: Prepare an appropriate assay buffer containing protease inhibitors to prevent peptide degradation during the assay.

  • Incubation: In a microplate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., ³H-labeled standard) and varying concentrations of the unlabeled test peptides (both the cyclopropyl-constrained and linear analogs).

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Enzymatic Stability Assay

To assess the resistance of the peptides to enzymatic degradation, an in vitro stability assay using plasma or specific proteases can be performed.

Protocol for Enzymatic Stability Assay:

  • Peptide Incubation: Incubate a known concentration of the test peptide (cyclopropyl-constrained or linear analog) in either human plasma or a solution containing a specific protease (e.g., trypsin, chymotrypsin) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quenching the Reaction: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution, such as a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. Determine the half-life (t₁/₂) of the peptide under the assay conditions by fitting the data to a first-order decay model.

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

Logical Relationship of Conformational Constraint and Bioactivity

G cluster_0 Linear Peptide cluster_1 Cyclopropyl-Constrained Peptide High Conformational Flexibility High Conformational Flexibility High Entropic Penalty upon Binding High Entropic Penalty upon Binding High Conformational Flexibility->High Entropic Penalty upon Binding leads to Susceptibility to Proteases Susceptibility to Proteases High Conformational Flexibility->Susceptibility to Proteases increases Reduced Conformational Flexibility (Pre-organized) Reduced Conformational Flexibility (Pre-organized) Low Entropic Penalty upon Binding Low Entropic Penalty upon Binding Reduced Conformational Flexibility (Pre-organized)->Low Entropic Penalty upon Binding leads to Resistance to Proteases Resistance to Proteases Reduced Conformational Flexibility (Pre-organized)->Resistance to Proteases increases Lower Binding Affinity Lower Binding Affinity High Entropic Penalty upon Binding->Lower Binding Affinity results in Reduced Potency Reduced Potency Lower Binding Affinity->Reduced Potency causes Rapid Degradation Rapid Degradation Susceptibility to Proteases->Rapid Degradation leads to Short Half-life Short Half-life Rapid Degradation->Short Half-life results in Higher Binding Affinity Higher Binding Affinity Low Entropic Penalty upon Binding->Higher Binding Affinity results in Enhanced Potency Enhanced Potency Higher Binding Affinity->Enhanced Potency causes Slower Degradation Slower Degradation Resistance to Proteases->Slower Degradation leads to Longer Half-life Longer Half-life Slower Degradation->Longer Half-life results in G Start Start Peptide Synthesis Peptide Synthesis Start->Peptide Synthesis Linear Analog Linear Analog Peptide Synthesis->Linear Analog Cyclopropyl-Constrained Analog Cyclopropyl-Constrained Analog Peptide Synthesis->Cyclopropyl-Constrained Analog Purification & Characterization (HPLC, MS) Purification & Characterization (HPLC, MS) Linear Analog->Purification & Characterization (HPLC, MS) Cyclopropyl-Constrained Analog->Purification & Characterization (HPLC, MS) In Vitro Bioassays In Vitro Bioassays Purification & Characterization (HPLC, MS)->In Vitro Bioassays Receptor Binding Assay Receptor Binding Assay In Vitro Bioassays->Receptor Binding Assay Enzymatic Stability Assay Enzymatic Stability Assay In Vitro Bioassays->Enzymatic Stability Assay Data Analysis & Comparison Data Analysis & Comparison Receptor Binding Assay->Data Analysis & Comparison Enzymatic Stability Assay->Data Analysis & Comparison Binding Affinity (Ki) Binding Affinity (Ki) Data Analysis & Comparison->Binding Affinity (Ki) Half-life (t1/2) Half-life (t1/2) Data Analysis & Comparison->Half-life (t1/2) Comparative Bioactivity Profile Comparative Bioactivity Profile Binding Affinity (Ki)->Comparative Bioactivity Profile Half-life (t1/2)->Comparative Bioactivity Profile

Caption: A streamlined workflow for the comparative evaluation of peptide analogs.

Conclusion

The incorporation of this compound into peptide sequences represents a powerful strategy for enhancing their therapeutic potential. The conformational constraint imposed by the cyclopropyl ring can lead to a significant improvement in the bioactivity profile compared to flexible linear analogs. This includes the potential for increased receptor binding affinity and potency, as well as enhanced enzymatic stability, resulting in a longer biological half-life. While direct comparative data for every conceivable peptide sequence is not always available, the overarching principles and the wealth of supporting evidence from related systems provide a strong rationale for the exploration of cyclopropyl-constrained peptides in drug discovery programs. The experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative analyses and unlock the full potential of these promising peptidomimetics.

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A Senior Application Scientist's Guide to the Quantitative Analysis of Enantiomeric Excess in (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), the precise quantification of its enantiomeric excess (e.e.) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

As Senior Application Scientists, we understand that the choice of an analytical method is not merely a technical decision but a strategic one, influenced by factors such as required accuracy, sample throughput, and available instrumentation. This document is structured to provide not only the "how" but also the "why," offering a comparative analysis grounded in experimental data and field-proven insights to empower you in selecting and implementing the most suitable method for your research and development needs.

The Criticality of Enantiomeric Excess

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, elicit adverse effects. Therefore, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs. An accurate and validated analytical method for determining e.e. is thus non-negotiable in the journey from discovery to market.

Comparative Overview of Analytical Methodologies

The quantitative determination of the enantiomeric excess of this compound can be approached through several robust analytical techniques. Each method possesses distinct advantages and limitations in terms of resolution, sensitivity, speed, and sample preparation requirements.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.
Derivatization Not always necessary for N-protected amino acids.[1][2]Often required to enhance volatility and thermal stability.[3]Not required, but a suitable chiral solvating agent is necessary.[4][5][6]
Resolution (Rs) Generally high (Rs > 1.5 achievable).[7]Can be very high, especially with specialized columns.[8]Dependent on the CSA and analyte interaction; peak overlap can occur.
Sensitivity (LOD/LOQ) High, especially with UV or MS detection. LODs in the µg/mL to ng/mL range are common.[9][10]Very high, particularly with FID or MS detectors. LODs in the pg range are achievable.[11]Lower than chromatographic methods; typically requires mg of sample.
Analysis Time Typically 10-30 minutes per sample.Can be faster than HPLC, often in the range of 15-30 minutes.[12]Rapid data acquisition (minutes), but sample preparation and data processing can add time.
Precision (RSD) High, typically <2% RSD for peak areas.[10]High, with RSD values often below 2.5%.[11]Generally lower than chromatographic methods, with accuracies often within ±1-5%.[13][14]
Accuracy High, with recoveries typically between 98-102%.High, with good recovery rates.Can be high with proper calibration and experimental conditions.[14]
Key Advantage Broad applicability, direct analysis often possible.High resolution and sensitivity.Non-destructive, provides structural information.
Key Limitation Can require method development for new compounds.Derivatization can be time-consuming and introduce errors.[15]Lower sensitivity, potential for signal overlap.

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric excess determination in the pharmaceutical industry.[2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

The selection of the appropriate CSP is paramount for achieving successful enantioseparation. For N-protected amino acids like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their broad enantiorecognition capabilities.[7] The mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is optimized to fine-tune the retention and resolution of the enantiomers.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm (due to the benzene ring in the Cbz group)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula:

% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Separation on Chiral Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate % e.e. data1->data2

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC offers exceptional resolution and sensitivity for the analysis of volatile and thermally stable chiral compounds.[8][16] For non-volatile compounds like amino acids, derivatization is typically required to increase their volatility.

The derivatization step is crucial for successful GC analysis of amino acids. A common approach involves esterification of the carboxylic acid group followed by acylation of the amino group.[3] This two-step process yields volatile derivatives that can be effectively separated on a chiral GC column. Cyclodextrin-based CSPs are widely used for the enantioseparation of amino acid derivatives due to their ability to form inclusion complexes with the analytes.[12]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Column: Chirasil-Val (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.

Derivatization Procedure (Two-Step):

  • Esterification: To approximately 1 mg of the amino acid sample, add 1 mL of 3 M HCl in isopropanol. Heat the mixture at 110 °C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

  • Acylation: To the dried residue, add 0.5 mL of dichloromethane and 0.2 mL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 15 minutes. Evaporate the excess reagent and solvent under nitrogen and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 5 °C/min to 200 °C, and hold for 5 minutes.

  • Injection: 1 µL, split mode (e.g., 50:1)

Data Analysis: The % e.e. is calculated from the peak areas of the derivatized enantiomers, similar to the HPLC method.

GC_Workflow cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing deriv1 Esterification deriv2 Acylation deriv1->deriv2 gc1 Inject Derivatized Sample deriv2->gc1 gc2 Separation on Chiral Column gc1->gc2 gc3 FID/MS Detection gc2->gc3 data1 Integrate Peak Areas gc3->data1 data2 Calculate % e.e. data1->data2

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a powerful, non-destructive method for determining enantiomeric excess.[4] This technique relies on the use of a chiral solvating agent (CSA) that interacts with the enantiomers to form transient diastereomeric complexes. These complexes have different magnetic environments, resulting in separate, resolvable signals in the NMR spectrum for each enantiomer.

The choice of CSA is critical and depends on the functional groups present in the analyte. For carboxylic acids like the target molecule, chiral amines or alcohols can serve as effective CSAs. The interaction, often involving hydrogen bonding, must be strong enough to induce a measurable chemical shift difference between the diastereomeric complexes. The selection of an appropriate NMR solvent is also important to ensure good solubility of both the analyte and the CSA and to maximize the chemical shift nonequivalence.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher for better resolution)

Reagents:

  • (R)-1-Phenylethylamine or another suitable chiral amine as the CSA.

  • Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Sample Preparation:

  • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • To the same NMR tube, add a stoichiometric amount (or a slight excess) of the chiral solvating agent, (R)-1-phenylethylamine.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

Data Analysis:

  • Identify a well-resolved proton signal in the spectrum of the analyte that shows splitting into two distinct signals upon addition of the CSA. The protons on the cyclopropyl ring or the benzylic protons are good candidates.

  • Integrate the two signals corresponding to the two diastereomeric complexes.

  • Calculate the % e.e. from the integral values:

% e.e. = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

Where Integral₁ is the integration value of the major diastereomeric complex and Integral₂ is the integration value of the minor diastereomeric complex.

NMR_Logic Analyte Enantiomeric Mixture (R and S) Complex1 Diastereomeric Complex 1 (Analyte-R + CSA-R) Analyte->Complex1 + CSA Complex2 Diastereomeric Complex 2 (Analyte-S + CSA-R) Analyte->Complex2 + CSA CSA Chiral Solvating Agent (e.g., (R)-1-Phenylethylamine) CSA->Complex1 CSA->Complex2 NMR NMR Spectrometer Complex1->NMR Complex2->NMR Spectrum NMR Spectrum with Split Signals NMR->Spectrum

Caption: Logical relationship in NMR analysis with a chiral solvating agent.

Conclusion: A Strategic Approach to Method Selection

The choice of the optimal method for determining the enantiomeric excess of this compound is a multifaceted decision.

  • Chiral HPLC stands out as the most robust and versatile method, often allowing for direct analysis without derivatization, making it ideal for routine quality control in a regulated environment.

  • Chiral GC , while typically requiring a derivatization step, offers unparalleled resolution and sensitivity, which can be advantageous for detecting trace enantiomeric impurities.

  • NMR with a Chiral Solvating Agent provides a rapid, non-destructive alternative that can be invaluable for reaction monitoring and in research settings where sample is limited. Its lower sensitivity, however, may be a limiting factor for trace analysis.

Ultimately, the most appropriate method will be dictated by the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput, and the available analytical instrumentation. A thorough method validation, following ICH guidelines, is essential to ensure the reliability and reproducibility of the chosen technique.[9]

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  • Sidisky, L. M. (2021). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International, 34(s5), 20-24. [Link]

  • Pu, L. (2012). Chemoselective and Enantioselective Fluorescent Identification of Specific Amino Acid Enantiomers. Accounts of Chemical Research, 45(10), 1675-1685. [Link]

  • LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Chemistry LibreTexts. [Link]

  • Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-181. [Link]

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A Comparative Analysis of Cbz, Boc, and Fmoc Amino Acid Protecting Groups: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the precise science of peptide synthesis and complex organic chemistry, the strategic selection of protecting groups is a critical determinant of success, directly impacting yield and purity.[1] These chemical shields temporarily mask reactive functional groups, preventing unintended side reactions and enabling the controlled, sequential construction of intricate molecules.[2] This guide offers an in-depth comparative analysis of three cornerstone α-amino protecting groups: Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Foc), tailored for researchers, scientists, and drug development professionals.

The fundamental difference between these protecting groups lies in their lability under distinct chemical conditions, which underpins the principle of orthogonal synthesis.[1] Orthogonality, the ability to selectively remove one protecting group in the presence of others, is a foundational concept in multi-step organic synthesis.[3][4] Cbz is characteristically removed by catalytic hydrogenolysis, Boc is susceptible to acidic conditions, and Fmoc is cleaved by base.[1] This guide will delve into the mechanisms, advantages, and limitations of each, providing experimental data and detailed protocols to inform your synthetic strategy.

The Carboxybenzyl (Cbz or Z) Group: The Classic Protector

Introduced in the 1930s by Bergmann and Zervas, the Carboxybenzyl group was a pioneering development in controlled peptide chemistry.[5] Its stability in both basic and mildly acidic conditions, coupled with its unique removal by catalytic hydrogenolysis, established it as a highly versatile protecting group, particularly in solution-phase synthesis.[3][6]

Protection and Deprotection Chemistry

Protection: The Cbz group is typically introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, such as the Schotten-Baumann reaction, to form a stable carbamate.[3][5] The base neutralizes the hydrochloric acid generated during the reaction.[3]

Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis, employing hydrogen gas (H₂) and a palladium catalyst (Pd/C).[5] This mild process yields the free amine, toluene, and carbon dioxide.[5] Alternatively, strong acids like HBr in acetic acid can be used, though this method is less chemoselective.[7]

Advantages and Limitations of Cbz

Advantages:

  • Robust Stability: Cbz-protected amines are stable across a wide range of non-reducing reaction conditions.[3]

  • Orthogonality: The hydrogenolysis cleavage condition is orthogonal to the acid-labile Boc and base-labile Fmoc groups.[5][8]

  • Crystalline Derivatives: Cbz-protected amino acids are often crystalline, facilitating purification.

Limitations:

  • Incompatibility with Reducible Groups: Catalytic hydrogenolysis is incompatible with functional groups sensitive to reduction, such as alkenes, alkynes, and some sulfur-containing residues.[7]

  • Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds.

  • Safety Concerns: The use of hydrogen gas can pose safety risks, especially on a large scale.[7]

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is a cornerstone of both solution-phase and solid-phase peptide synthesis (SPPS), prized for its ease of introduction and its selective removal under acidic conditions.[8][9]

Protection and Deprotection Chemistry

Protection: The Boc group is most commonly introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[10] The reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride.[8]

Deprotection: Removal of the Boc group is achieved with moderately strong acids, most commonly trifluoroacetic acid (TFA).[10] The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to release the free amine.[10]

Advantages and Limitations of Boc

Advantages:

  • Acid Labile: Easily cleaved with acids like TFA, which is compatible with many other protecting groups.[11]

  • Orthogonal to Fmoc and Cbz: Its acid lability makes it orthogonal to the base-labile Fmoc and hydrogenolysis-cleavable Cbz groups.[8]

  • Well-Established Protocols: Widely used in SPPS, with extensive literature and established protocols.[12]

Limitations:

  • Harsh Final Cleavage: In Boc-based SPPS, the final cleavage of the peptide from the resin often requires strong, hazardous acids like liquid hydrogen fluoride (HF).[12]

  • Side Reactions: The tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of sensitive residues like methionine and tryptophan, necessitating the use of scavengers.[11][13]

  • Repeated Acid Exposure: The repeated acid treatments for Boc removal during SPPS can lead to gradual degradation of the peptide chain.

The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Modern Standard for SPPS

The Fmoc group is the current standard for solid-phase peptide synthesis, primarily due to its cleavage under mild basic conditions, which offers significant advantages in terms of orthogonality and compatibility with sensitive functionalities.[14][15]

Protection and Deprotection Chemistry

Protection: The Fmoc group is introduced by reacting an amino acid with reagents like Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu).[15]

Deprotection: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism.[14] A secondary amine, typically a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), is used to abstract the acidic proton on the fluorene ring, leading to the formation of dibenzofulvene and the free amine.[14][15]

Advantages and Limitations of Fmoc

Advantages:

  • Mild Deprotection: Cleavage with a weak base like piperidine is mild and compatible with most functional groups.[16]

  • True Orthogonality: It is fully orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu) and the acid-cleavable resin linker.[12][14]

  • Milder Final Cleavage: The final cleavage from the resin in Fmoc-SPPS uses milder acids like TFA, avoiding the need for HF.[12]

  • UV Monitoring: The dibenzofulvene byproduct strongly absorbs UV light, allowing for real-time monitoring of the deprotection reaction.[15]

Limitations:

  • Diketopiperazine Formation: At the dipeptide stage, base-catalyzed cyclization can occur, leading to the formation of diketopiperazines and termination of the peptide chain.[17]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide side product under basic conditions.[18]

  • Aggregation: The growing peptide chain can sometimes aggregate on the solid support, hindering subsequent reactions.[12]

Comparative Summary of Protecting Groups

CharacteristicCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate ((Boc)₂O)Fmoc-Cl, Fmoc-OSu
Deprotection Condition Catalytic Hydrogenolysis (H₂/Pd/C) or strong acid (HBr/AcOH)[3]Moderate to strong acid (e.g., TFA, HCl)[9][11]Weak base (e.g., 20% piperidine in DMF)[14][15]
Byproducts Toluene, CO₂Isobutylene, CO₂, t-butyl cationDibenzofulvene, CO₂
Typical Synthesis Strategy Primarily Solution-Phase Synthesis[2]Solution-Phase and Solid-Phase Peptide Synthesis (SPPS)[2]Primarily Solid-Phase Peptide Synthesis (SPPS)[14]
Key Advantages Stable to a wide range of conditions; orthogonal to Boc and Fmoc.[3][8]Well-established; orthogonal to Fmoc and Cbz; robust.[8][12]Mild deprotection; orthogonal to acid-labile groups; UV monitoring.[12][14][15]
Key Disadvantages Incompatible with reducible groups; catalyst poisoning; safety concerns with H₂.[7]Harsh final cleavage in SPPS (HF); side reactions from t-butyl cation.[11][12]Diketopiperazine and aspartimide formation; potential for aggregation.[17][18]

Visualizing the Workflows

Cbz Protection and Deprotection

Cbz_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step AminoAcid Amino Acid (R-NH2) CbzProtected Cbz-Protected Amino Acid (R-NH-Cbz) AminoAcid->CbzProtected Protection CbzCl Benzyl Chloroformate (Cbz-Cl) + Base DeprotectedAmine Deprotected Amine (R-NH2) CbzProtected->DeprotectedAmine Deprotection Hydrogenolysis H2, Pd/C Boc_SPPS_Cycle Resin Resin-Bound Amino Acid (Boc-AA-Resin) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Washing & Neutralization Deprotection->Washing1 Free N-terminus Coupling Amino Acid Coupling (Boc-AA, Coupling Reagents) Washing1->Coupling Washing2 Washing Coupling->Washing2 Peptide Bond Formation Washing2->Resin Cycle Repeats

Caption: Cyclical Workflow of Boc-based SPPS.

Fmoc Protection and Deprotection in SPPS

Fmoc_SPPS_Cycle Resin Resin-Bound Amino Acid (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing Deprotection->Washing1 Free N-terminus Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagents) Washing1->Coupling Washing2 Washing Coupling->Washing2 Peptide Bond Formation Washing2->Resin Cycle Repeats

Caption: Cyclical Workflow of Fmoc-based SPPS.

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

Materials:

  • Amino Acid (e.g., Glycine): 1.0 equivalent

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Benzyl Chloroformate (Cbz-Cl): 1.1 equivalents

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath. [3]2. Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. [3]3. Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. [3]4. Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. [3]5. Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute HCl.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). [3]7. Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid. [3]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected compound: 1.0 equivalent

  • 10% Palladium on Carbon (Pd/C): 5-10 mol%

  • Solvent (e.g., Methanol, Ethanol)

  • Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol. [3]2. Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol %). [3]3. Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. [3]4. Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). [3]5. Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet. [3]6. Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. [3]

Protocol 3: Boc Protection of an Amino Acid

Materials:

  • Amino Acid: 1.0 equivalent

  • Di-tert-butyl dicarbonate ((Boc)₂O): 1.1 equivalents

  • Base (e.g., Sodium hydroxide, Triethylamine)

  • Solvent (e.g., Dioxane/water, THF/water)

Procedure:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a mixture of an organic solvent (like dioxane) and an aqueous solution of a base (like NaOH). [10]2. Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 eq) to the stirring solution at room temperature.

  • Reaction: Stir the mixture for 2-12 hours, monitoring the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

  • Acidification & Extraction: Dilute the remaining aqueous solution with water, cool in an ice bath, and acidify to pH 2-3 with a suitable acid (e.g., citric acid or dilute HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected amino acid.

Protocol 4: Boc Deprotection in SPPS

Materials:

  • Boc-protected peptide-resin

  • Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) [10]* Neutralization Solution: 5-10% Diisopropylethylamine (DIPEA) in DCM or DMF

Procedure:

  • Resin Swelling: Swell the Boc-protected peptide-resin in DCM.

  • Deprotection: Treat the resin with the TFA/DCM deprotection solution for 20-30 minutes at room temperature. [10]3. Washing: Filter and wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.

  • Neutralization: Treat the resin with the DIPEA solution to neutralize the resulting trifluoroacetate salt of the N-terminal amine.

  • Final Washing: Wash the resin with DCM and then with DMF to prepare for the next coupling step.

Protocol 5: Fmoc Deprotection in SPPS

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% Piperidine in Dimethylformamide (DMF) [19]* DMF for washing

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF.

  • Initial Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 2 minutes. [19]3. Filtration: Filter the resin. [19]4. Second Deprotection: Add a fresh portion of the deprotection solution and agitate for 5-10 minutes. [19]5. Washing: Filter the resin and wash it thoroughly with several portions of DMF to remove the piperidine-dibenzofulvene adduct and prepare the resin for the next amino acid coupling. [19]

Conclusion

The choice between Cbz, Boc, and Fmoc protecting groups is a strategic decision that profoundly influences the design and outcome of a synthetic project. Cbz remains a valuable tool for solution-phase synthesis, especially when its unique hydrogenolysis cleavage offers an orthogonal advantage. Boc chemistry, while robust and well-established, is often associated with harsher cleavage conditions in SPPS. The Fmoc group has largely become the standard for modern SPPS due to its mild, base-labile deprotection, which provides true orthogonality with acid-labile side-chain protecting groups and final cleavage conditions. By understanding the distinct chemical properties, advantages, and potential pitfalls of each protecting group, researchers can make informed decisions to optimize their synthetic routes, leading to higher yields, greater purity, and the successful synthesis of complex target molecules.

References

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  • Benchchem. (n.d.). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. Retrieved January 19, 2026.
  • Benchchem. (n.d.). Understanding the role of the Fmoc protecting group in peptide synthesis. Retrieved January 19, 2026.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 19, 2026.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 19, 2026.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 19, 2026.
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  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 19, 2026.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group. Retrieved January 19, 2026.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-66. [Link]

  • Benchchem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Retrieved January 19, 2026.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 19, 2026.
  • ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved January 19, 2026.
  • Chemistry For Everyone. (2025, May 19).
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved January 19, 2026.
  • Benchchem. (n.d.). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. Retrieved January 19, 2026.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved January 19, 2026.
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis. Retrieved January 19, 2026.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 19, 2026.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved January 19, 2026.
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved January 19, 2026.
  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved January 19, 2026.
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube.
  • Wikipedia. (n.d.). Protecting group. Retrieved January 19, 2026.
  • Bofill, J. M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(7), 1246. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 19, 2026.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved January 19, 2026.
  • Biomatik. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 19, 2026.
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  • Synlett. (2001).
  • ResearchGate. (2025, August 9). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. Retrieved January 19, 2026.
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The Rigid Touch: A Comparative Guide to the Mechanism of Action of Peptides Incorporating (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, peptides represent a class of molecules with immense potential, offering high specificity and potent biological activity. However, their inherent flexibility and susceptibility to enzymatic degradation have historically limited their clinical translation. The strategic incorporation of unnatural amino acids that impart conformational rigidity is a key strategy to overcome these limitations. This guide provides an in-depth analysis of the mechanism of action of peptides incorporating (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, a synthetic amino acid designed to pre-organize the peptide backbone into a bioactive conformation. We will explore the mechanistic advantages, present comparative performance data from related systems, and provide detailed experimental protocols for characterization.

The Rationale for Rigidity: Unlocking Peptide Potential

Native peptides in solution exist as an ensemble of rapidly interconverting conformers.[1] Only a fraction of these conformations are typically recognized by the target receptor. This conformational flexibility has two major drawbacks: a significant entropic penalty upon binding, which can reduce binding affinity, and exposure of multiple sites for proteolytic attack, leading to rapid degradation and poor bioavailability.

Incorporating this compound introduces a rigid cyclopropyl ring into the peptide backbone. This modification severely restricts the rotational freedom around the N-Cα and Cα-C bonds, effectively "locking" the peptide into a more defined three-dimensional structure. This pre-organization can lead to a higher population of the bioactive conformation, resulting in enhanced receptor binding affinity and biological activity. Furthermore, the unnatural structure of the cyclopropyl-containing residue can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation.[2][3][4][5][6]

cluster_0 Unmodified Peptide cluster_1 Cyclopropyl-Modified Peptide Flexible Multiple Conformations (High Entropy) Bioactive Bioactive Conformation (Low Population) Flexible->Bioactive Binding (High Entropic Penalty) Inactive Inactive Conformations Flexible->Inactive Receptor Receptor Bioactive->Receptor Weak Binding Rigid Restricted Conformations (Low Entropy) Pre-organized Bioactive Conformation (High Population) Rigid->Pre-organized Binding (Low Entropic Penalty) Pre-organized->Receptor Strong Binding

Caption: Conformational restriction by a cyclopropyl group reduces the entropic penalty of binding.

Comparative Performance Analysis

While direct, peer-reviewed comparative data for peptides incorporating the specific this compound moiety is not extensively available, we can draw valuable insights from studies on peptides containing other cyclopropyl and constrained amino acid analogs. The following table presents a comparative summary of performance metrics for such modified peptides versus their corresponding unmodified parent peptides.

Peptide System & TargetModificationReceptor Binding Affinity (Ki, nM)Functional ActivityProteolytic StabilityReference
Dynorphin A Analog (KOR) N-cyclopropylmethyl-Tyr¹High (Specific value not provided, but noted as among the highest affinity)28-fold more potent antagonist than the parent modified peptideNot Reported[1][7]
Opioid Pentapeptide (MOR/KOR) Tyr-c[D-Lys-Phe-Phe-Asp]NH₂MOR: High (Specific value not provided)KOR: High (Specific value not provided)Potent antinociceptive activityMuch more stable than endomorphin-2 in rat brain homogenate[8]
Generic Peptide (Conceptual) N-terminal AcetylationNot ApplicableNot ApplicableSignificantly reduced degradation by exopeptidases[3][5]
Peptide-Brush Polymers Conjugation to a hydrophobic polymer backboneNot ApplicableMaintained BioactivityUnusually high proteolytic resistance [4][6]

KOR: Kappa Opioid Receptor; MOR: Mu Opioid Receptor

This representative data underscores the potential of conformational constraints to significantly enhance both the potency and stability of peptides. The N-cyclopropylmethyl modification in the dynorphin A analog dramatically increased its antagonist potency at the kappa opioid receptor, highlighting the impact of such modifications on functional activity.[1][7] Similarly, the cyclic nature of the opioid pentapeptide conferred enhanced stability against enzymatic degradation.[8]

Experimental Protocols

Detailed Methodology: Competitive Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity (Ki) of a novel peptide for its target receptor.

  • Preparation of Cell Membranes:

    • Culture cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it at a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

  • Competitive Binding Reaction:

    • In a multi-well plate, add a constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-diprenorphine for opioid receptors).

    • Add increasing concentrations of the unlabeled test peptide (the "competitor").

    • Add the prepared cell membranes to initiate the binding reaction.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with cold buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prep_Membranes Prepare Receptor-Containing Cell Membranes Start->Prep_Membranes Setup_Assay Set up Binding Assay: - Radioligand - Test Peptide (Competitor) - Membranes Prep_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Separate Bound/Free Ligand via Filtration Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data: - Calculate IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay.

Illustrative Signaling Pathway: Kappa Opioid Receptor Antagonism

To conceptualize the mechanism of action, let's consider the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR). Activation of KOR by its endogenous ligand, dynorphin, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in analgesia, dysphoria, and other physiological effects. A peptide antagonist incorporating a constrained amino acid would bind to the KOR but fail to induce the conformational change necessary for G-protein coupling and downstream signaling. By occupying the binding site, it would prevent the binding and action of the endogenous agonist, dynorphin.

cluster_0 Normal Signaling cluster_1 Antagonist Action Dynorphin Dynorphin KOR_active KOR (Active) Dynorphin->KOR_active G_protein G-protein Activation KOR_active->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Antagonist Cyclopropyl-Peptide Antagonist KOR_inactive KOR (Inactive) Antagonist->KOR_inactive No_Signal No Signal Transduction KOR_inactive->No_Signal Dynorphin_blocked Dynorphin Dynorphin_blocked->KOR_inactive Blocked

Caption: Mechanism of KOR antagonism by a constrained peptide.

Conclusion

The incorporation of this compound and related constrained amino acids represents a powerful strategy in peptide drug design. By reducing conformational flexibility, these modifications can lead to significant improvements in binding affinity, functional potency, and proteolytic stability. While more direct experimental data on peptides containing this specific amino acid is needed to fully elucidate its performance characteristics, the principles of conformational constraint and the data from analogous systems strongly support its potential for developing novel and effective peptide-based therapeutics. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to design, evaluate, and optimize the next generation of constrained peptide drugs.

References

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]

  • Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. (2024). bioRxiv. [Link]

  • Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. (2021). ACS Central Science, 7(12), 2063-2072. [Link]

  • Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. (2015). Journal of Medicinal Chemistry, 58(23), 9322-9332. [Link]

  • Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. (2021). Molecules, 26(24), 7586. [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. (2024). bioRxiv. [Link]

  • Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. (2021). OSTI.GOV. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2020). PLOS ONE, 15(5), e0232623. [Link]

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  • The binding site of acetylcholine receptor: from synthetic peptides to solution and crystal structure. (2003). Current Medicinal Chemistry, 10(14), 1273-1283. [Link]

  • Protease peptide mapping of affinity-labeled rat pancreatic cholecystokinin-binding proteins. (1988). The Journal of Biological Chemistry, 263(3), 1381-1386. [Link]

  • Structure-Activity Relationships of the Peptide Kappa Opioid Receptor Antagonist Zyklophin. (2015). ACS Medicinal Chemistry Letters, 6(11), 1139-1144. [Link]

  • Classification of bioactive peptides: a comparative analysis of models and encodings. (2023). Briefings in Bioinformatics, 24(6), bbad371. [Link]

  • (PDF) Classification of bioactive peptides: a comparative analysis of models and encodings. (2023). ResearchGate. [Link]

  • Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. (2018). Marine Drugs, 16(10), 385. [Link]

  • An Integrated Comprehensive Peptidomics and In Silico Analysis of Bioactive Peptide-Rich Milk Fermented by Three Autochthonous Cocci Strains. (2024). International Journal of Molecular Sciences, 25(4), 2368. [Link]

  • Bombinin-like peptides with antimicrobial activity from skin secretions of the Asian toad, Bombina orientalis. (1991). The Journal of Biological Chemistry, 266(34), 23298-23302. [Link]

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A Comparative Guide to the Synthesis of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid: Evaluating Cost-Effectiveness and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral building blocks is a cornerstone of successful pharmaceutical innovation. (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, a constrained non-proteinogenic amino acid, is a valuable component in the design of peptidomimetics and other biologically active molecules. Its rigid cyclopropyl scaffold can impart favorable conformational properties and metabolic stability to parent compounds. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this important chiral molecule: Route A , a classical approach involving the synthesis of a racemic intermediate followed by enzymatic kinetic resolution, and Route B , an asymmetric synthesis employing a chiral auxiliary. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis of their cost-effectiveness and overall efficiency.

Introduction to the Synthetic Challenge

The synthesis of this compound presents two key challenges: the construction of the sterically demanding cyclopropane ring and the enantioselective installation of the amine and carboxylic acid functionalities at a single carbon atom. The choice of synthetic route can significantly impact not only the yield and purity of the final product but also the overall cost and scalability of the process.

Route A: Alkylation of a Glycine Equivalent and Enzymatic Kinetic Resolution

This strategy is a robust and widely applicable method that first constructs the racemic core structure, which is then resolved to isolate the desired (R)-enantiomer.

Workflow for Route A

Route A Workflow start Glycine Ethyl Ester Hydrochloride a Schiff Base Formation start->a Benzaldehyde, Et3N b Alkylation with 1,2-Dibromoethane a->b Base (e.g., LDA), 1,2-Dibromoethane c Hydrolysis and Cbz Protection b->c 1. Acid Hydrolysis 2. Cbz-Cl, Base d Enzymatic Kinetic Resolution c->d Lipase (e.g., Candida antarctica Lipase B), Alcohol end_R (R)-Cbz-aminocyclopropyl-acetic acid d->end_R end_S (S)-Cbz-aminocyclopropyl-acetic acid ethyl ester d->end_S

Caption: Workflow for the synthesis via glycine equivalent alkylation and enzymatic resolution.

Detailed Experimental Protocol for Route A

Part 1: Synthesis of Racemic Ethyl 1-(Benzyloxycarbonylamino)cyclopropane-1-carboxylate

  • Schiff Base Formation: To a solution of glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.2 eq) and benzaldehyde (1.1 eq). Stir the mixture at room temperature for 12-18 hours. After completion, the reaction is worked up by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the crude ethyl 2-((E)-benzylideneamino)acetate.

  • Cyclopropanation: A solution of the crude Schiff base (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 eq) is added dropwise, and the mixture is stirred for 30 minutes. 1,2-dibromoethane (1.2 eq) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for 24 hours[1]. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

  • Hydrolysis and Protection: The crude cyclopropyl imine is hydrolyzed by refluxing in 6N hydrochloric acid for 4-6 hours. After cooling, the reaction mixture is concentrated to dryness. The resulting 1-aminocyclopropane-1-carboxylic acid ethyl ester hydrochloride is dissolved in a mixture of dioxane and water, and the pH is adjusted to 9-10 with sodium carbonate. Benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise at 0 °C, and the mixture is stirred at room temperature overnight. The product, racemic ethyl 1-(benzyloxycarbonylamino)cyclopropane-1-carboxylate, is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Part 2: Enzymatic Kinetic Resolution

  • Enzymatic Hydrolysis: The racemic ethyl 1-(benzyloxycarbonylamino)cyclopropane-1-carboxylate (1.0 eq) is suspended in a phosphate buffer (pH 7.0). A lipase, such as Candida antarctica Lipase B (CAL-B), is added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by HPLC. The enzyme selectively hydrolyzes the (S)-enantiomer to the corresponding carboxylic acid.

  • Separation: Once approximately 50% conversion is reached, the reaction is stopped by filtering off the enzyme. The filtrate is acidified to pH 2 with dilute HCl. The unreacted (R)-ester is extracted with an organic solvent like ethyl acetate. The aqueous layer, containing the (S)-acid, can be discarded or the (S)-acid can be isolated for other purposes.

  • Hydrolysis of the (R)-Ester: The extracted (R)-ester is then hydrolyzed to the desired (R)-acid using standard conditions, such as lithium hydroxide in a THF/water mixture, followed by acidic workup.

Rationale and Scientific Insights

The alkylation of a glycine Schiff base is a classical method for the synthesis of α-amino acids. The Schiff base serves to protect the amino group and activate the α-proton for deprotonation. The use of a strong base like LDA is necessary to generate the enolate for the subsequent dialkylation with 1,2-dibromoethane in a tandem SN2 reaction to form the cyclopropane ring.

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. Lipases are particularly useful due to their broad substrate specificity and high enantioselectivity. The choice of enzyme and reaction conditions (solvent, pH, temperature) is critical for achieving high enantiomeric excess (ee) and a good yield of the desired enantiomer.

Route B: Asymmetric Synthesis using a Chiral Auxiliary

This more modern approach aims to control the stereochemistry during the formation of the molecule, thus avoiding a resolution step. Evans' oxazolidinone auxiliaries are a well-established class of chiral auxiliaries for asymmetric alkylation reactions.

Workflow for Route B

Route B Workflow start (S)-4-Benzyl-2-oxazolidinone a Acylation start->a Bromoacetyl bromide, Base b Asymmetric Alkylation a->b 1. NaHMDS 2. 1,2-Dibromoethane c Auxiliary Cleavage and Protection b->c 1. LiOH, H2O2 2. Cbz-Cl, Base end (R)-Cbz-aminocyclopropyl-acetic acid c->end

Caption: Workflow for the asymmetric synthesis using an Evans oxazolidinone chiral auxiliary.

Detailed Experimental Protocol for Route B
  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq). After stirring for 15 minutes, bromoacetyl bromide (1.1 eq) is added dropwise. The reaction is stirred for 30 minutes at -78 °C and then warmed to 0 °C for 1 hour. The reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the acylated auxiliary.

  • Asymmetric Cyclopropanation: The acylated auxiliary (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added, and the mixture is stirred for 30 minutes to form the sodium enolate. 1,2-dibromoethane (1.2 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography. The stereochemistry of the alkylation is controlled by the chiral auxiliary, which shields one face of the enolate.

  • Auxiliary Cleavage and Protection: The cyclopropanated product (1.0 eq) is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq) are added at 0 °C. The mixture is stirred at room temperature for 4-6 hours. After completion, the reaction is quenched with sodium sulfite solution. The chiral auxiliary can be recovered from the organic layer. The aqueous layer is acidified to pH 2 and then extracted with ethyl acetate to obtain the crude (R)-1-aminocyclopropane-1-carboxylic acid. The crude amino acid is then protected with Cbz-Cl as described in Route A.

Rationale and Scientific Insights

The use of a chiral auxiliary provides a powerful method for asymmetric synthesis[2][3]. The oxazolidinone auxiliary, developed by David Evans, directs the incoming electrophile (in this case, the second alkylation by the bromoethyl group) to the opposite face of the bulky benzyl group, leading to a high degree of stereoselectivity. The subsequent cleavage of the auxiliary yields the desired enantiomer of the product and allows for the recovery and reuse of the expensive chiral auxiliary, which is a key consideration for cost-effectiveness on a larger scale.

Comparison of the Synthetic Routes

ParameterRoute A: Glycine Alkylation & Enzymatic ResolutionRoute B: Asymmetric Synthesis with Chiral Auxiliary
Overall Yield Moderate (typically 20-30% for the desired enantiomer)Good (typically 40-60%)
Enantiomeric Excess (ee) Excellent (>99% after resolution)Very Good to Excellent (typically >95%)
Number of Steps 4-5 steps3-4 steps
Key Reagents Glycine ethyl ester, 1,2-dibromoethane, Lipase(S)-4-Benzyl-2-oxazolidinone, Bromoacetyl bromide, 1,2-dibromoethane
Cost of Key Reagents Glycine and 1,2-dibromoethane are inexpensive. Lipases can be costly but are reusable.Chiral auxiliaries are expensive, but can be recovered and reused.
Scalability Readily scalable. Enzymatic resolutions are common in industrial processes.Scalable, but the cost and recovery of the chiral auxiliary are significant factors.
Waste Generation The undesired (S)-enantiomer is a major byproduct.Less waste as the stereochemistry is controlled earlier.
Process Simplicity Involves a biocatalytic step which requires specific expertise and equipment.Relies on well-established organometallic and purification techniques.

Cost-Effectiveness and Efficiency Analysis

Route A is often favored in industrial settings for its use of inexpensive starting materials for the initial racemic synthesis. While the enzymatic resolution step adds cost and complexity, the high enantiomeric purity achievable and the potential for enzyme recycling can make it economically viable, especially at a large scale. A significant drawback is the theoretical maximum yield of 50% for the desired enantiomer from the racemic mixture, with the other 50% being an undesired byproduct unless a racemization and recycling process for the unwanted enantiomer can be implemented.

Route B offers the advantage of a higher theoretical yield and fewer steps. The direct formation of the desired enantiomer is more atom-economical. However, the initial investment in the chiral auxiliary is high. The efficiency and cost-effectiveness of this route are heavily dependent on the successful recovery and reuse of the auxiliary. For smaller-scale laboratory syntheses where the cost of the auxiliary is less of a prohibitive factor, this route can be more efficient in terms of time and overall yield.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

  • Route A (Glycine Alkylation and Enzymatic Resolution) is a reliable and scalable method, particularly suited for large-scale production where the cost of starting materials is a primary concern and the infrastructure for biocatalysis is available. Its main drawback is the inherent loss of at least 50% of the material as the undesired enantiomer.

  • Route B (Asymmetric Synthesis with a Chiral Auxiliary) is an elegant and efficient approach that provides high enantioselectivity directly. It is often preferred for laboratory-scale synthesis and in cases where maximizing yield and minimizing waste are the primary goals, provided the cost and efficient recycling of the chiral auxiliary can be managed.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of production, budget constraints, available expertise, and environmental considerations.

References

  • Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Chiral auxiliary. (2023, November 27). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • asymmetric induction-chiral auxiliary (chemmasters.online). (2018, February 17). YouTube. Retrieved January 19, 2026, from [Link]

  • Cheeseman, M., Davies, I. R., Axe, P., Johnson, A. L., & Bull, S. D. (2009). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 7(17), 3537–3548. [Link]

  • 1,2-Dibromoethane Solution. (n.d.). CPI International. Retrieved January 19, 2026, from [Link]

  • Xu, J., Hu, Y., Fan, J., Arkin, M., Li, D., Peng, Y., Xu, W., Lin, X., & Wu, Q. (2019). Light-Driven Kinetic Resolution of α-Functionalized Carboxylic Acids Enabled by an Engineered Fatty Acid Photodecarboxylase. Angewandte Chemie International Edition, 58(25), 8474–8478. [Link]

  • Yashin, N. V. (2018). Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate. Retrieved January 19, 2026, from [Link]

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  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (n.d.). Google Patents.
  • Van de Poel, B., Smet, D., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science, 8, 19. [Link]

  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Van de Poel, B., Smet, D., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in plant science, 8, 19. [Link]

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Efficacy studies of drug candidates derived from (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Drug Candidates Derived from (R)-Benzyloxycarbonylamino-cyclopropyl-acetic Acid and Related Scaffolds

For researchers, scientists, and drug development professionals, the quest for novel pharmacophores that enhance therapeutic efficacy is perpetual. Among the myriad of structural motifs explored, the cyclopropyl group has emerged as a powerful tool in medicinal chemistry. Its unique stereoelectronic properties offer a compelling advantage in the design of next-generation therapeutics. This guide provides a comparative analysis of the efficacy of drug candidates incorporating the cyclopropyl moiety, with a particular focus on derivatives conceptually related to this compound. We will delve into the mechanistic rationale for their enhanced performance and present supporting experimental data from various therapeutic areas.

The incorporation of a cyclopropyl ring into a drug candidate is a strategic design choice aimed at overcoming common hurdles in drug discovery.[1][2][3] The rigid, three-membered ring introduces conformational constraint, which can lock the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for the target protein.[1][2][3] This pre-organization for binding can lead to a more favorable entropic contribution to the free energy of binding. Furthermore, the cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, leading to improved pharmacokinetic profiles, such as a longer in vivo half-life.[1][2][3][4]

Antiviral Agents: A Case Study in Potency Enhancement

The development of potent antiviral agents often hinges on achieving high selectivity for viral enzymes over host counterparts. The cyclopropyl group has proven instrumental in this regard, particularly in the design of protease and polymerase inhibitors.

Broad-Spectrum Coronavirus 3C-like Protease Inhibitors

Recent research has unveiled a series of potent cyclopropane-based inhibitors of coronavirus 3C-like proteases (3CLpro), a key enzyme in viral replication. A comparative study of these inhibitors against SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3CL proteases revealed impressive potency and broad-spectrum activity.

CompoundTarget ProteaseIC50 (µM)EC50 (µM) (SARS-CoV-2)
11c SARS-CoV-2 3CLpro0.14 - 0.460.011 - 0.25
11d SARS-CoV-2 3CLpro0.14 - 0.460.011 - 0.25
2c/d SARS-CoV-2 3CLpro--
5c/d SARS-CoV-2 3CLpro--
10c/d SARS-CoV-2 3CLpro--
1c/d SARS-CoV-2 3CLpro--

Data synthesized from a study on broad-spectrum coronavirus inhibitors.[5] The replacement of a methylene group in the cyclopropane ring with a gem-difluoro group was found to increase potency.

The data clearly indicates that these cyclopropane-derived inhibitors exhibit high potency against multiple coronaviruses. The conformational restriction imposed by the cyclopropyl ring is believed to facilitate a more favorable binding to the active site of the protease.[5]

  • Enzyme and Substrate Preparation: Recombinant 3CL protease and a fluorogenic substrate are prepared in a suitable assay buffer.

  • Compound Preparation: The cyclopropyl-containing inhibitors are serially diluted to various concentrations.

  • Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a 96-well plate and incubated at a controlled temperature.

  • Data Acquisition: The fluorescence intensity is measured over time using a plate reader. The initial reaction velocity is calculated.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Influenza PB2 Inhibitors: Improving In Vivo Efficacy

In the development of influenza inhibitors, a key challenge is achieving sufficient in vivo efficacy. A recent study demonstrated the power of the cyclopropyl group in this context. By introducing a cyclopropyl-fused ring onto the bridged bicyclo[2.2.2]-octane core of the PB2 inhibitor pimodivir, researchers developed a new compound, Compound 3 , with significantly improved properties.

CompoundTargetIn Vivo Efficacy (Lethal Influenza Mouse Challenge)
Pimodivir (VX-787/JNJ872) Influenza PB2-
Compound 3 Influenza PB2~7-fold reduction in effective dose compared to pimodivir

This design strategy not only retained potency but also reduced glucuronidation, a common metabolic pathway that can lead to rapid clearance of drugs.[6]

The improved in vivo efficacy of Compound 3 highlights how the metabolic stability conferred by the cyclopropyl group can translate directly to better therapeutic outcomes.

G cluster_0 Pre-infection cluster_1 Infection cluster_2 Treatment cluster_3 Monitoring & Endpoint Animal_Acclimatization Animal Acclimatization Influenza_Infection Lethal Influenza Virus Infection Animal_Acclimatization->Influenza_Infection Drug_Administration Administration of Pimodivir or Compound 3 Influenza_Infection->Drug_Administration Monitoring Monitor Body Weight & Survival Drug_Administration->Monitoring Endpoint Determine Effective Dose Monitoring->Endpoint G cluster_0 Ligand & Receptor cluster_1 Inhibitors cluster_2 Downstream Signaling cluster_3 Cellular Response HGF HGF cMET c-MET Receptor HGF->cMET VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK VEGFR2->PI3K_AKT VEGFR2->RAS_MAPK Foretinib Foretinib Foretinib->cMET Inhibits Foretinib->VEGFR2 Inhibits Cabozantinib Cabozantinib Cabozantinib->cMET Inhibits Cabozantinib->VEGFR2 Inhibits Proliferation Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Invasion Invasion RAS_MAPK->Invasion

Caption: Inhibition of c-MET and VEGFR-2 signaling by cyclopropyl-containing drugs.

EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

The development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of NSCLC. The introduction of a cyclopropyl group has been a key strategy in developing next-generation inhibitors that can overcome resistance mutations.

Almonertinib , an EGFR inhibitor, is structurally similar to osimertinib, with the key difference being the replacement of a methyl group with a cyclopropyl moiety. [7]This modification contributes to its potent inhibitory activity against mutant forms of EGFR.

CompoundTarget EGFR MutantIC50 (nM)
Almonertinib Wild-type3.39
T790M0.37
T790M/L858R0.21
T790M/Del190.24

Data from a study on the biological activities of almonertinib. [7] More recently, novel cyclopropylsulfonamide derivatives have been designed to overcome the C797S resistance mutation in EGFR. One such compound, 8h , demonstrated excellent activity against cell lines with double and triple EGFR mutations and showed significant in vivo tumor growth inhibition. [8]

Compound Cell Line IC50 (µM) In Vivo Tumor Growth Inhibition (TGI)
8h BaF3/EGFR-TM - 72.1%
H1975-DM - 83.5%
H1975 0.013 -
PC9 0.019 -
8l BaF3-EGFR L858R/T790M/C797S 0.0012 -

| | BaF3-C797S/Del19/T790M | 0.0013 | - |

Data from a study on novel cyclopropane sulfonamide derivatives as EGFR inhibitors. [8]

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the cyclopropyl-containing EGFR inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Conclusion

The strategic incorporation of the cyclopropyl moiety, a concept extending from scaffolds like this compound, has unequivocally demonstrated its value in enhancing the efficacy of drug candidates across diverse therapeutic areas. From boosting the potency of antiviral agents to improving the in vivo performance of anticancer drugs, the unique structural and metabolic properties of the cyclopropyl group provide a powerful tool for medicinal chemists. The comparative data presented in this guide underscores the significant advantages conferred by this small, yet impactful, chemical entity. As drug discovery continues to evolve, the rational design and application of cyclopropyl-containing molecules will undoubtedly remain a cornerstone of developing safer and more effective medicines.

References

  • Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. [Link]

  • Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Link]

  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors. [Link]

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  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Foretinib Inhibits Cancer Stemness and Gastric Cancer Cell Proliferation by Decreasing CD44 and c-MET Signaling. [Link]

  • Structure of cabozantinib and its bioisosterically modified groups... [Link]

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  • A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations. [Link]

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A Comparative Guide to the Conformational Analysis of Peptides Containing (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid and Other Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and low toxicity. However, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity, limiting their clinical potential.[1][2] To overcome these hurdles, medicinal chemists employ a powerful strategy: the incorporation of non-canonical, conformationally constrained amino acids.[3][4][5][6] These unique building blocks rigidify the peptide backbone, pre-organizing it into a bioactive conformation that can enhance receptor binding, improve stability against proteolysis, and modulate physicochemical properties for better bioavailability.[1][7][8]

Among the diverse array of available constrained residues, cyclopropane-containing amino acids stand out for the severe steric restrictions they impose.[9][10] The three-membered ring of a cyclopropane derivative locks specific dihedral angles, offering a predictable and powerful tool for controlling peptide secondary structure.[11][12] This guide provides an in-depth comparative analysis of the conformational effects induced by incorporating (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid into a peptide backbone, benchmarked against other widely used constrained amino acids. We will delve into the causality behind experimental choices for conformational analysis and present supporting data to guide researchers in the rational design of next-generation peptide therapeutics.

Pillar 1: Methodologies for Elucidating Peptide Conformation

To accurately compare the structural impact of different constrained amino acids, a multi-faceted analytical approach is essential. The synergy between experimental techniques and computational modeling provides the most comprehensive picture of a peptide's conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the premier technique for determining the three-dimensional structure of peptides in solution, an environment that more closely mimics physiological conditions than a crystal lattice.[13][14] It provides atomic-resolution data on structure and dynamics.

The Causality Behind NMR Parameter Selection:

  • Nuclear Overhauser Effect (NOE): The primary source of distance information in NMR. The intensity of an NOE signal between two protons is inversely proportional to the sixth power of the distance between them (typically <5 Å). This allows for the precise mapping of spatial proximities, which is crucial for defining folds.[13]

  • Scalar (J) Coupling Constants (³J): The ³J-coupling constant between an amide proton (NH) and the alpha-proton (Hα) is related to the backbone dihedral angle phi (φ) through the Karplus equation. This provides critical angular information for defining the backbone torsion.[14][15]

  • Amide Proton Temperature Coefficients: Measuring the change in the amide proton chemical shift with temperature helps identify protons involved in intramolecular hydrogen bonds. Protons shielded from the solvent by hydrogen bonding exhibit smaller temperature coefficients, providing direct evidence for stable secondary structures like β-turns and helices.[14]

Experimental Protocol: NMR-Based Structure Determination

  • Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O mixtures) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra (e.g., TOCSY, ROESY/NOESY, HSQC) at a specific temperature on a high-field NMR spectrometer (≥600 MHz).

  • Resonance Assignment: Use TOCSY and HSQC spectra to assign all proton and nitrogen/carbon signals to their respective residues in the peptide sequence.

  • Restraint Generation:

    • Integrate cross-peaks from the ROESY or NOESY spectrum to generate a list of inter-proton distance restraints.[16]

    • Measure ³J(HNHα) coupling constants to derive dihedral angle restraints for φ.[17]

  • Structure Calculation: Use the experimental restraints as input for molecular dynamics (MD) or simulated annealing calculations to generate a family of conformers that satisfy the data.[15][16]

  • Ensemble Analysis: Analyze the resulting ensemble of structures for convergence and to define the final, representative 3D structure of the peptide in solution.

NMR_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Calculation cluster_result Final Output peptide Peptide Synthesis & Purification sample Sample Preparation (Deuterated Solvent) peptide->sample nmr 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) sample->nmr assign Resonance Assignment nmr->assign restraints Generate Restraints (Distances, Angles) assign->restraints calc Structure Calculation (Molecular Dynamics) restraints->calc ensemble Conformational Ensemble Analysis calc->ensemble structure 3D Structure in Solution ensemble->structure

Caption: Workflow for peptide structure determination using NMR spectroscopy.

Circular Dichroism (CD) Spectroscopy: A Rapid Screen of Secondary Structure

CD spectroscopy is a valuable, low-resolution technique that provides a rapid assessment of the overall secondary structure content of a peptide in solution.[18][19] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

The Causality Behind CD Signal Interpretation: Peptide bonds arranged in ordered secondary structures (α-helices, β-sheets, turns) produce characteristic CD signals in the far-UV region (190-250 nm).[20][21]

  • α-Helices: Strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[20]

  • β-Sheets: A negative band around 215-218 nm and a positive band around 195-200 nm.[20][22]

  • β-Turns and Random Coils: Often characterized by a strong negative band below 200 nm, though specific turn types can have distinct signatures.[22]

Experimental Protocol: Secondary Structure Analysis by CD

  • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.5 mg/mL) in a suitable buffer (e.g., phosphate buffer) that does not absorb in the far-UV region.[19]

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas and perform baseline correction with the buffer alone.

  • Data Acquisition: Record the CD spectrum from ~260 nm down to ~190 nm at a controlled temperature.

  • Data Processing: Average multiple scans to improve the signal-to-noise ratio. Convert the raw data (ellipticity) to mean residue ellipticity [θ] for concentration-independent comparison.

  • Deconvolution: Use algorithms to estimate the percentage of each secondary structure type present in the peptide.[22]

Caption: Principle of Circular Dichroism (CD) spectroscopy for peptides.

Computational Modeling: Bridging Theory and Experiment

Computational methods are indispensable for refining experimental structures and exploring the conformational space that may be inaccessible to experiment alone.[23][24]

The Causality Behind Computational Choices:

  • Molecular Dynamics (MD) Simulations: Used to simulate the movement of atoms in a peptide over time, providing insights into its flexibility and the stability of different conformations. When combined with NMR restraints, MD can refine a structural model to a high degree of accuracy.[15][17]

  • Quantum Mechanics (QM) / Density Functional Theory (DFT): These methods provide highly accurate calculations of molecular energies and properties, such as NMR chemical shifts. They are often used to validate the energies of a small number of low-energy conformers identified by MD.[15][23]

Pillar 2: A Comparative Conformational Analysis

The true value of a constrained amino acid lies in its predictable influence on peptide structure. Here, we compare the effects of incorporating this compound (Z-Cpa) against other common constraining elements.

This compound (Z-Cpa): The Rigid Turn/Helix Inducer

The cyclopropane ring severely restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds. Crystal structure analysis and potential energy calculations on cyclopropyl-containing dipeptides have shown that the allowed φ and ψ torsional angles are confined to narrow regions, closely matching those of the 3₁₀-helix and the α-helix (φ ≈ -60°, ψ ≈ -30°).[11] This makes cyclopropyl amino acids powerful inducers of turn and helical structures. The rigidity of the ring system pre-pays the entropic penalty of folding, strongly favoring these conformations.[1]

Comparison with Other Constrained Amino Acids
Constrained Amino AcidTypical Dihedral Angles (φ, ψ)Predominant Secondary StructureMechanism of Constraint
Z-Cpa / Cyclopropyl Glycine φ ≈ -60°, ψ ≈ -30°[11]β-Turns, 3₁₀-Helices, α-Helices[11]Rigid, three-membered ring restricts both φ and ψ angles via steric hindrance.
α-Aminoisobutyric Acid (Aib) φ ≈ ±60°, ψ ≈ ±30°3₁₀-Helices, α-HelicesGem-dimethyl substitution at Cα sterically restricts φ and ψ to helical regions.
L-Proline φ ≈ -60° (fixed)Type I, II, and VI β-Turns[25][26]Pyrrolidine ring fuses side chain to backbone, locking the φ angle.
N-Methylated Amino Acids Varies; allows cis-amide bondsCan disrupt H-bonds, induce turnsN-alkylation removes the amide proton, preventing H-bond donation and creating steric bulk.[7][13]
β-Amino Acids Varies widelyβ-Peptide specific helices (e.g., 14-helix) and sheets[8]Extra methylene group in the backbone expands conformational space to new structures.

Key Insights from the Comparison:

  • Z-Cpa vs. Aib: Both are potent helix inducers. However, the cyclopropane ring of Z-Cpa provides a more defined and rigid constraint than the more flexible gem-dimethyl group of Aib, potentially leading to more stable and well-defined helical structures.

  • Z-Cpa vs. Proline: Proline is the archetypal β-turn inducer, primarily by locking the φ angle.[26] Z-Cpa also strongly promotes turns, but it does so by constraining both φ and ψ angles, offering a different and potentially more rigid scaffold for turn formation that can also extend into a helix.[11][25]

  • Z-Cpa vs. N-Methylation: The constraining mechanisms are entirely different. N-methylation works by electronic and H-bonding modifications, often increasing flexibility around the modified bond while disrupting ordered structures. In contrast, Z-Cpa imposes a rigid steric block, forcing the peptide into a well-defined ordered structure.

  • Z-Cpa vs. β-Amino Acids: β-amino acids fundamentally alter the peptide backbone, leading to foldamers with completely different geometries and hydrogen-bonding patterns than α-peptides.[8] Z-Cpa, as an α-amino acid, constrains the peptide within the known conformational space of α-peptides, making it a tool for stabilizing native-like structures.

Pillar 3: Logic and Application in Drug Design

The choice of a constraining amino acid is a critical decision in peptide drug design, driven by the desired target conformation.

Logic_Diagram cluster_choices Choice of Constrained Amino Acid goal Desired Target Conformation? helix Stable α- or 3₁₀-Helix goal->helix Helical Motif turn Rigid β-Turn goal->turn Turn Motif disrupt Disrupt H-Bonding /Introduce Kink goal->disrupt Local Disruption backbone Novel Backbone Fold (Foldamer) goal->backbone Non-natural Fold cpa Z-Cpa / Aib helix->cpa pro Proline / Z-Cpa turn->pro nme N-Methyl AA disrupt->nme beta β-Amino Acid backbone->beta

Caption: Logic for selecting a constrained amino acid based on design goals.

The conformational analysis of peptides containing constrained residues is fundamental to rational drug design. This compound and its analogs offer a unique and powerful method for inducing rigid turn and helical structures by severely restricting both φ and ψ dihedral angles.[11] While other residues like Aib also promote helices and Proline is a classic turn-inducer, the cyclopropyl constraint provides a distinct conformational signature. Understanding the subtle yet critical differences between these constraining elements, as elucidated by NMR, CD, and computational studies, empowers researchers to select the optimal building blocks to engineer peptides with superior stability, affinity, and therapeutic potential.

References

  • Circular dichroism of peptides.Methods in Molecular Biology,
  • CD-Based Peptide Secondary Structure Analysis.
  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach.RSC Publishing,
  • Peptide Circular Dichroism Spectroscopy.Mtoz Biolabs,
  • Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands.Current Medicinal Chemistry,
  • Peptide Circular Dichroism Secondary Structure Measurement.Biotaipeike Biotechnology,
  • Conformational Preferences of Cyclopropyl Peptides. Crystal Structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP).International Journal of Peptide and Protein Research,
  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability.Journal of the American Chemical Society,
  • Secondary structure analysis by circular dichroism (CD) spectroscopy...
  • Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide.PubMed Central,
  • The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides.Journal of the American Chemical Society,
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • Design, synthesis, and structural characterization of helix-forming aliphatic homo-δ-peptides based on conformational restriction due to the structural characteristics of cyclopropane.ChemRxiv,
  • Conformational analysis of cyclic peptides in solution.Biopolymers,
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids.BYU ScholarsArchive,
  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simul
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.PubMed Central,
  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands.
  • Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering.PubMed Central,
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.MDPI,
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery.ACS Medicinal Chemistry Letters,
  • Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics.Tetrahedron,
  • beta- and gamma-turns in proteins revisited: A new set of amino acid turn-type dependent positional preferences and potentials.
  • Bioactive conformation of linear peptides in solution: an elusive goal?Biopolymers,

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: A Proactive Stance

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid should be treated as a hazardous substance. This assessment is derived from an analysis of its structural components:

  • Carboxylic Acid Group: This functional group imparts acidic and potentially corrosive properties. Similar compounds, like acetic acid, can cause severe skin burns and eye damage.[1]

  • Cyclopropyl Group: While the cyclopropane ring itself is a hydrocarbon, its strained nature can sometimes lead to unexpected reactivity. Some cyclopropane-containing compounds are known for their biological activity and potential cytotoxicity.[2][3] Cyclopropane gas is highly flammable.[4]

  • Benzyloxycarbonyl Group: This protecting group is common in peptide synthesis. While not acutely toxic, its presence in a molecule that may have biological activity necessitates careful handling to avoid inhalation or skin contact.

Given these characteristics, it is prudent to assume the compound may be a skin and eye irritant, potentially harmful if swallowed or inhaled, and may pose an environmental hazard if not disposed of correctly.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes and aerosols.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMinimizes the risk of inhaling airborne particles or vapors.

Always inspect your PPE for integrity before use and wash your hands thoroughly after handling the chemical.[5]

Spill Management: A Calm and Collected Response

Accidental spills should be handled promptly and safely. The following procedure is recommended for small spills within a laboratory setting:

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[5]

  • Contain the Spill: Use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[5][6]

  • Neutralize (if applicable): For acidic compounds, cautious neutralization with a weak base (e.g., sodium bicarbonate) can be considered, but only by trained personnel.

  • Collect and Package: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[6][7]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[8] All cleaning materials should be disposed of as hazardous waste.

For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must comply with local, state, and federal regulations.[9][10] The following is a general, best-practice workflow:

  • Solid Waste: Collect pure this compound and any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[11]

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.[12][13] Acids and bases should be stored separately.[14]

  • Sharps Waste: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated sharps container.

Proper labeling is critical for safe handling and disposal. The label on your hazardous waste container should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Corrosive," "Irritant")

  • The date the waste was first added to the container

  • Your name and laboratory information

Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[14] This area should be under the control of laboratory personnel and away from sources of ignition or incompatible materials.[11][14]

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6] They will work with a certified hazardous waste disposal company to ensure the material is transported and disposed of in accordance with all regulations.[10] Never dispose of this chemical down the drain or in the regular trash.[15]

Decontamination Procedures: Ensuring a Clean Workspace

After handling and disposing of this compound, it is essential to decontaminate all surfaces and equipment.

  • Initial Wipe-Down: Use a disposable towel dampened with a suitable solvent (e.g., ethanol) to wipe down all surfaces that may have come into contact with the chemical.

  • Cleaning: Wash the surfaces with a laboratory-grade detergent and water.[16]

  • Final Rinse: Rinse the surfaces with clean water.

  • Dispose of Cleaning Materials: All used towels, wipes, and other cleaning materials should be disposed of as hazardous waste.

For equipment that cannot be easily cleaned, consider a deactivation step if a known procedure is available and approved by your institution's safety protocols.[17]

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for this compound A Start: Need to Dispose of Compound B Hazard Assessment: - Carboxylic Acid (Corrosive) - Cyclopropyl Moiety (Potential Reactivity) - Benzyloxycarbonyl Group A->B C Don Appropriate PPE: - Goggles - Gloves - Lab Coat B->C D Is it a Spill? C->D E Follow Spill Management Protocol: 1. Contain 2. Absorb 3. Collect in Hazardous Waste Container 4. Decontaminate Area D->E Yes F Segregate Waste D->F No L Decontaminate Work Area E->L G Solid Waste Container F->G H Liquid Waste Container F->H I Label Waste Container Correctly G->I H->I J Store in Satellite Accumulation Area (SAA) I->J K Contact EHS for Pickup J->K K->L M End of Process L->M

Sources

Navigating the Safe Handling of (R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

(R)-Benzyloxycarbonylamino-cyclopropyl-acetic acid, as a carboxylic acid, is anticipated to exhibit corrosive and irritant properties.[2] Direct contact can cause severe skin burns and eye damage.[3][4] Inhalation of dust or aerosols may lead to respiratory irritation.[5][6] Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of safe laboratory operations.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes & Face Chemical Splash Goggles & Face ShieldGoggles with indirect ventilation are essential to protect from splashes and fumes. A face shield should be worn over goggles for full-face protection, especially when handling larger quantities or during procedures with a high splash risk.[7][8]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[7][9] Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[6]
Body Laboratory CoatA long-sleeved lab coat is mandatory to protect the skin from incidental contact.[10][11] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[8]
Respiratory Respirator (as needed)In situations where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7] At a minimum, a particle respirator (e.g., N95) may be suitable for low-level dust exposure.[6][7]
Feet Closed-Toed ShoesFootwear must completely cover the feet to protect against spills. Sandals or open-toed shoes are strictly prohibited in the laboratory.[8][12]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination.

Safe Handling Protocol
  • Preparation : Before handling the compound, ensure that an eyewash station and safety shower are readily accessible.[13][14] All work with the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][15]

  • Donning PPE : Follow a systematic procedure for donning PPE to ensure complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Lab_Coat 1. Don Lab Coat Inspect_PPE->Lab_Coat Proceed if intact Respirator 2. Don Respirator (if required) Lab_Coat->Respirator Goggles 3. Don Goggles Respirator->Goggles Face_Shield 4. Don Face Shield Goggles->Face_Shield Gloves 5. Don Gloves Face_Shield->Gloves

PPE Donning Workflow
  • Weighing and Transfer : When weighing the solid, use a balance inside the fume hood or a vented balance enclosure. Use spark-proof tools and handle the compound gently to avoid creating dust.[13][14] When preparing solutions, always add the acid to the solvent slowly while stirring.[11]

  • Post-Handling : After handling, wash hands thoroughly with soap and water, even after wearing gloves.[11] Decontaminate the work surface with an appropriate cleaning agent.[10]

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15-20 minutes and remove contaminated clothing.[4][14] Seek immediate medical attention.[16]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[13][14] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[14] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including contaminated PPE, should be considered hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.[17]

  • Containerization : Collect waste in a designated, properly labeled, and sealed container.[17] The container should be made of a material compatible with acidic waste, such as high-density polyethylene (HDPE).[17]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal : Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[18]

Disposal_Workflow cluster_collection Waste Collection cluster_disposal Final Disposal Segregate Segregate Waste Containerize Use Designated HDPE Container Segregate->Containerize Label Label Clearly: 'Hazardous Waste' Containerize->Label Store Store in a Secure, Well-Ventilated Area Label->Store Arrange_Pickup Arrange for Pickup by Licensed Disposal Company Store->Arrange_Pickup Documentation Maintain Disposal Records Arrange_Pickup->Documentation

Chemical Waste Disposal Workflow

By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. [Link]

  • Laboratory Rules. [Link]

  • Laboratory Safety Guidelines. [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. [Link]

  • Practice Safe Science - Amino Labs. [Link]

  • Lab Safety Rules and Guidelines. [Link]

  • Chemical Waste Management Guide. [Link]

  • Safety Data Sheet - Angene Chemical. [Link]

  • Safety Data Sheet: Acetic acid - Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.